Benzyl Alcohol
Description
This compound is an aromatic alcohol that consists of benzene bearing a single hydroxymethyl substituent. It has a role as a solvent, a metabolite, an antioxidant and a fragrance.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Pediculicide.
This compound has been reported in Camellia sinensis, Nymphaea rudgeana, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A colorless liquid with a sharp burning taste and slight odor. It is used as a local anesthetic and to reduce pain associated with LIDOCAINE injection. Also, it is used in the manufacture of other benzyl compounds, as a pharmaceutic aid, and in perfumery and flavoring.
Structure
3D Structure
Properties
IUPAC Name |
phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array, C6H5CH2OH | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | benzyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-46-9 | |
| Record name | Benzenemethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020152 | |
| Record name | Benzyl alcohol | |
| Source | EPA DSSTox | |
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Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | EPA Chemicals under the TSCA | |
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| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
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| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |
| Record name | BENZYL ALCOHOL | |
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Color/Form |
Water-white liquid | |
CAS No. |
100-51-6 | |
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Melting Point |
4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |
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Foundational & Exploratory
A Guide to the Laboratory Synthesis of Benzyl Alcohol for Researchers and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is an aromatic alcohol widely utilized in the pharmaceutical industry as a solvent, preservative, and synthetic precursor. Its utility in drug formulation and development necessitates a thorough understanding of its synthesis for laboratory-scale applications. This technical guide provides an in-depth overview of the core methods for synthesizing benzyl alcohol in a laboratory setting, focusing on the Cannizzaro reaction, Grignard reaction, and the hydrolysis of benzyl chloride. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to aid researchers, scientists, and drug development professionals in selecting and executing the most suitable synthesis for their needs.
Core Synthesis Methodologies
Three primary methods are commonly employed for the laboratory synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.
The Cannizzaro Reaction
The Cannizzaro reaction is a classic method for the synthesis of this compound via the base-induced disproportionation of benzaldehyde (B42025). In this redox reaction, two molecules of an aldehyde lacking an alpha-hydrogen react in the presence of a strong base; one molecule is oxidized to a carboxylic acid (in the form of its salt), and the other is reduced to a primary alcohol.[1][2]
Reaction Scheme: 2 C₆H₅CHO + KOH → C₆H₅CH₂OH + C₆H₅COOK
This method is particularly useful when benzaldehyde is a readily available starting material. The reaction typically proceeds with good yields, although the theoretical maximum yield for the alcohol is 50% based on the starting aldehyde, as half is converted to the carboxylate.
Grignard Reaction with Formaldehyde (B43269)
The Grignard synthesis is a versatile method for forming carbon-carbon bonds and can be adapted to produce this compound. This is achieved by reacting a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with formaldehyde.[3][4] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.
Reaction Scheme:
-
C₆H₅Br + Mg → C₆H₅MgBr
-
C₆H₅MgBr + CH₂O → C₆H₅CH₂OMgBr
-
C₆H₅CH₂OMgBr + H₃O⁺ → C₆H₅CH₂OH + Mg(OH)Br
This method is advantageous for its high yield and the general reliability of Grignard reactions. However, it requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents like water.
Hydrolysis of Benzyl Chloride
The hydrolysis of benzyl chloride is a straightforward method for producing this compound and is also used in industrial production.[3] This nucleophilic substitution reaction can be performed using water alone at elevated temperatures or, more commonly in a laboratory setting, by heating with an aqueous solution of a base such as sodium or potassium carbonate.[5] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Reaction Scheme (Base-Catalyzed): 2 C₆H₅CH₂Cl + Na₂CO₃ + H₂O → 2 C₆H₅CH₂OH + 2 NaCl + CO₂
This method is often favored for its cost-effective and readily available starting material. The reaction conditions can be tuned to achieve high conversion and yield.
Quantitative Data Summary
The following tables summarize the key quantitative data for each synthesis method, allowing for easy comparison of reaction conditions and expected outcomes.
| Parameter | Cannizzaro Reaction | Grignard Reaction | Hydrolysis of Benzyl Chloride (Base-Catalyzed) |
| Primary Reactants | Benzaldehyde, Strong Base (e.g., KOH, NaOH) | Phenyl Halide (e.g., Bromobenzene), Magnesium, Formaldehyde | Benzyl Chloride, Base (e.g., Na₂CO₃, K₂CO₃) |
| Solvent | Water or Alcohol/Water mixture | Anhydrous Ether (e.g., Diethyl ether, THF) | Water |
| Reaction Temperature | Reflux (~100 °C) | 0 °C to Reflux | Reflux (~100 °C) |
| Reaction Time | 1 - 2 hours | 1 - 3 hours | 6 - 12 hours |
| Reported Yield | 29% - 55% | 64% - 69% (Typical for similar Grignard reactions) | >90% |
| Key Byproducts | Benzoic acid (or its salt) | Biphenyl | Dibenzyl ether, HCl (neutralized by base) |
Experimental Protocols
Protocol 1: this compound via Cannizzaro Reaction
Materials:
-
Benzaldehyde (20 mL)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (12.5 g)
-
Deionized Water (60 mL)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Apparatus for reflux, extraction (separatory funnel), and distillation
Procedure:
-
In a 250 mL round-bottom flask, dissolve 12.5 g of KOH in 60 mL of water.
-
Add 20 mL of benzaldehyde to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to a boil for 1-2 hours.[3]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the this compound from the aqueous layer with three 20 mL portions of diethyl ether.[3]
-
Combine the ether extracts and wash them with 10 mL of water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils at 204-207 °C.[3]
Protocol 2: this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Paraformaldehyde
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Apparatus for Grignard reaction (three-neck flask, dropping funnel, condenser with drying tube), distillation
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a dry three-neck flask equipped with a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube, and a mechanical stirrer.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is indicated by the solution turning cloudy and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent in an ice bath.
-
In a separate flask, gently heat paraformaldehyde to depolymerize it into gaseous formaldehyde.
-
Pass the gaseous formaldehyde through a tube into the stirred Grignard solution.
-
-
Workup:
-
After the reaction is complete, hydrolyze the magnesium alkoxide by slowly adding the reaction mixture to ice-cold dilute sulfuric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the ether layers, wash with water, and dry over anhydrous sodium sulfate. .
-
Filter and remove the ether by distillation.
-
Purify the this compound by vacuum distillation.
-
Protocol 3: this compound via Hydrolysis of Benzyl Chloride
Materials:
-
Benzyl Chloride
-
Potassium Carbonate (10% aqueous solution)
-
Diethyl Ether
-
Anhydrous Potassium Carbonate or Sodium Sulfate
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask, place benzyl chloride and an excess of a 10% potassium carbonate solution.[5]
-
Fit the flask with a reflux condenser and boil the mixture for approximately 12 hours, or until the smell of benzyl chloride is no longer present.[5]
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the mixture with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate or sodium sulfate.[5]
-
Filter to remove the drying agent and remove the ether by evaporation.
-
Purify the resulting this compound by distillation, collecting the fraction boiling at approximately 206 °C.[5]
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the mechanistic pathways for each synthesis method.
Caption: Mechanism of the Cannizzaro Reaction.
Caption: Mechanism of Grignard Synthesis of this compound.
Caption: SN1 Mechanism for the Hydrolysis of Benzyl Chloride.
General Experimental Workflow
The purification of this compound from the reaction mixture typically involves an aqueous workup followed by distillation. The following diagram outlines a general workflow applicable to all three synthesis methods after the initial reaction is complete.
Caption: General Purification Workflow for this compound.
Conclusion
The synthesis of this compound in a laboratory setting can be effectively achieved through several well-established methods. The choice of method will depend on factors such as the availability of starting materials, required purity, scale of the reaction, and the experimental setup. The Cannizzaro reaction offers a straightforward approach when benzaldehyde is the precursor, while the Grignard reaction provides a high-yield route requiring anhydrous conditions. The hydrolysis of benzyl chloride presents a cost-effective and scalable option. By understanding the detailed protocols and quantitative aspects of each method, researchers can confidently produce this compound for their specific applications in pharmaceutical research and development.
References
Physico-chemical Properties of Benzyl Alcohol for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is an aromatic alcohol that serves as a versatile and indispensable excipient in a wide array of research and pharmaceutical applications. Its utility stems from a unique combination of physico-chemical properties, including its characteristics as a solvent, a bacteriostatic preservative, and a solubilizing agent. This technical guide provides a comprehensive overview of the core physico-chemical properties of benzyl alcohol, detailed experimental protocols for their determination, and insights into its interactions with biological systems, thereby equipping researchers and drug development professionals with the critical knowledge for its effective application.
Core Physico-chemical Properties
A thorough understanding of the fundamental physico-chemical properties of this compound is paramount for its successful implementation in research and formulation development. These properties dictate its behavior in various systems and influence the stability, efficacy, and safety of the final product.
Quantitative Data Summary
The following tables summarize the key quantitative physico-chemical properties of this compound for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Mild, pleasant, aromatic | [1][3] |
| Melting Point | -15.2 °C (4.6 °F; 257.9 K) | [1][3] |
| Boiling Point | 205.3 °C (401.5 °F; 478.4 K) | [1][3] |
| Density | 1.044 g/cm³ at 20 °C | [1][3] |
| Refractive Index (nD) | 1.5396 at 20 °C | [1] |
| Viscosity | 5.474 cP at 25 °C | [1] |
| pKa | 15.40 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 3.50 g/100 mL (20 °C) | [1][3] |
| 4.29 g/100 mL (25 °C) | [1][3] | |
| Ethanol (B145695) | Miscible | [1][3] |
| Diethyl Ether | Miscible | [1][3] |
| Acetone | Miscible | [3] |
| Benzene | Miscible | [3] |
| Chloroform | Miscible | [3] |
| Methanol | Miscible | [3] |
Table 3: Spectroscopic Properties of this compound
| Property | Wavelength(s) | Reference(s) |
| UV Absorbance Maximum (in Ethanol) | 258 nm | [4] |
Experimental Protocols
Accurate determination of the physico-chemical properties of this compound is crucial for quality control and formulation development. The following sections provide detailed methodologies for key experiments.
Melting Point Determination (Thiele Tube Method)
The melting point of a substance is a critical indicator of its purity. The Thiele tube method is a common and effective technique for this determination.
Materials:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil)
-
Thermometer (calibrated)
-
Capillary tubes (one end sealed)
-
Sample of this compound
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Sample Preparation: Introduce a small amount of powdered, dry this compound into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1][5]
-
Apparatus Setup: Fill the Thiele tube with high-boiling point oil to a level just above the top of the side arm.[6][7]
-
Attach the capillary tube to the thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.[6]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample. The thermometer bulb should be positioned in the center of the main tube.[1]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[6][7]
-
Observation: As the temperature rises, carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
-
For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[5]
Boiling Point Determination (Simple Distillation Method)
The boiling point is another fundamental physical property used for identification and purity assessment.
Materials:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or sand bath
-
Boiling chips
-
Stand, clamps, and tubing
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips into the distillation flask.[3][8]
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.[3]
-
Heating: Gently heat the distillation flask using a heating mantle or sand bath.[3]
-
Observation: As the liquid boils, the vapor will rise and enter the condenser. The temperature will stabilize at the boiling point of the liquid. Record the temperature at which a steady distillation rate is achieved and droplets of condensate are forming on the thermometer bulb.[8][9]
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8]
Density Determination (Pycnometer Method)
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.
Materials:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
-
Analytical balance (accurate to ±0.0001 g)
-
Sample of this compound
-
Distilled water (for calibration)
-
Thermostatic water bath
Procedure:
-
Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.
-
Weight of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).[10][11]
-
Calibration with Water: Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles. Place the filled pycnometer in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.[11][12]
-
Carefully dry the outside of the pycnometer and weigh it (m₂).[12]
-
Measurement with this compound: Empty and thoroughly dry the pycnometer. Fill it with this compound, following the same procedure as with water, and bring it to the same temperature in the water bath.[12]
-
Dry the outside and weigh the pycnometer filled with this compound (m₃).[12]
-
Calculation: The density of this compound (ρ_ba) at the measurement temperature can be calculated using the following formula: ρ_ba = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[10]
Viscosity Determination (Rotational Viscometer)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in the formulation of liquid dosage forms.
Materials:
-
Rotational viscometer
-
Appropriate spindle for the expected viscosity of this compound
-
Sample of this compound in a suitable container
-
Thermostatic water bath to control sample temperature
Procedure:
-
Instrument Setup and Calibration: Set up the rotational viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of this compound. Calibrate the instrument using a standard of known viscosity if required.[13][14]
-
Sample Preparation: Place the this compound sample in a container that allows for the proper immersion of the spindle. Ensure the sample is at the desired, constant temperature by using a thermostatic water bath.[14]
-
Measurement: Immerse the spindle into the this compound to the marked level. Start the motor and allow the reading to stabilize.[14]
-
Data Recording: Record the viscosity reading from the instrument's display, along with the spindle number, rotational speed, and temperature. For non-Newtonian fluids, measurements should be taken at multiple rotational speeds.[13]
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and quality control.
Materials:
-
Abbe refractometer
-
Light source (if not built-in)
-
Sample of this compound
-
Dropper
-
Soft lens paper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Circulating water bath for temperature control
Procedure:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a specific temperature (e.g., 20 °C).[15][16]
-
Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the measuring prism. Close the prisms gently to spread the liquid into a thin film.[2][17]
-
Measurement: Turn on the light source and look through the eyepiece. Adjust the control knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[2]
-
If a colored band is visible, adjust the compensator dial to eliminate the color and sharpen the dividing line.[18]
-
Reading: Read the refractive index value from the instrument's scale. Record the temperature of the measurement.[17]
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.[2]
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For an alcohol like this compound, it reflects the tendency of the hydroxyl proton to dissociate.
Materials:
-
pH meter with a combination pH electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture due to its limited water solubility)
-
Inert gas supply (e.g., nitrogen) for purging
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of this compound of known concentration. To improve solubility and obtain a clear titration curve, a co-solvent system may be necessary. Purge the solution with an inert gas to remove dissolved carbon dioxide.[19]
-
Titration Setup: Place the beaker with the this compound solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the strong base titrant in small, known increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]
-
Continue the titration well past the equivalence point.
-
Data Analysis: Plot a graph of pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point. At the half-equivalence point, the pH is equal to the pKa of the acid.[4][20]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used to determine the concentration of this compound and to detect impurities.
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or water)
-
Solvent for blank measurement
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solution. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: The spectrum will show absorbance peaks at specific wavelengths. For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).[21]
Interactions with Biological Systems and Formulation Considerations
This compound's utility in research and pharmaceutical formulations extends beyond its basic physico-chemical properties. Its interactions with biological systems are critical to its function as a preservative and can also influence the stability and delivery of active pharmaceutical ingredients (APIs).
Bacteriostatic Mechanism
This compound's primary role as a preservative is due to its bacteriostatic and to some extent, bactericidal, properties. While the exact mechanism is multifaceted, it is generally understood to involve the disruption of microbial cell membranes.
This compound, being amphiphilic, partitions into the lipid bilayer of the bacterial cell membrane. This disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity.[22] This fluidization, in turn, increases the permeability of the membrane, allowing for the leakage of essential intracellular components. Furthermore, the altered membrane environment can disrupt the function of integral membrane proteins that are vital for cellular processes such as nutrient transport and energy production. The culmination of these effects leads to the inhibition of bacterial growth and, at higher concentrations, cell lysis.[23]
Effects on Protein Stability
While beneficial as a preservative, this compound can also impact the stability of protein-based therapeutics. It has been shown to induce protein aggregation, a significant concern in the formulation of biopharmaceuticals.
This compound can interact with proteins, leading to a decrease in their conformational stability. This destabilization can promote the formation of partially unfolded intermediates, which are prone to self-association and aggregation.[24] The extent of this effect is dependent on the specific protein, the concentration of this compound, and other formulation components. Therefore, careful consideration and empirical testing are necessary when using this compound as a preservative in protein formulations.
Modulation of Cellular Signaling Pathways
This compound has been observed to influence cellular signaling pathways, which may be relevant to its mechanism of action and potential off-target effects.
MAPK Signaling: Studies have shown that this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[25]
The mechanism is thought to be related to this compound's ability to perturb the cell membrane, which can then trigger downstream signaling cascades. This can lead to an early increase in ERK activity and a later increase in JNK activity, ultimately influencing various cellular responses.[25]
cAMP Signaling: this compound has also been shown to modulate the cyclic AMP (cAMP) signaling pathway.
By increasing membrane fluidity, this compound can affect the activity of membrane-bound enzymes such as adenylate cyclase, which is responsible for the synthesis of cAMP. This can lead to an increase in intracellular cAMP levels, thereby influencing a variety of downstream cellular processes.[22][26]
Workflow for Use as a Solubilizing Agent
This compound's properties as a co-solvent make it valuable for solubilizing poorly water-soluble drugs in parenteral and other liquid formulations.
The process of developing a formulation using this compound as a solubilizing agent involves systematically determining the solubility of the active pharmaceutical ingredient (API) in various concentrations of this compound and the aqueous vehicle. The resulting formulations are then characterized for their physical properties and subjected to stability testing to ensure the final product is safe, effective, and has an adequate shelf-life.[27]
Conclusion
This compound is a multi-functional excipient with a well-defined set of physico-chemical properties that make it invaluable in research and pharmaceutical development. Its roles as a solvent, preservative, and solubilizing agent are all underpinned by its molecular structure and resulting physical characteristics. A comprehensive understanding of these properties, coupled with the ability to accurately measure them through standardized experimental protocols, is essential for its effective and safe use. Furthermore, an awareness of its interactions with biological systems, including its bacteriostatic mechanism and its effects on protein stability and cellular signaling, allows for more informed formulation development and a clearer anticipation of its in vivo behavior. This guide provides the foundational knowledge and practical methodologies to empower researchers and drug development professionals in harnessing the full potential of this compound in their applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. flinnsci.com [flinnsci.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. scribd.com [scribd.com]
- 16. hinotek.com [hinotek.com]
- 17. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 18. Abbe refractometer operation method and precautions [en1.nbchao.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. youtube.com [youtube.com]
- 21. worldoftest.com [worldoftest.com]
- 22. This compound increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. Role of this compound in the unfolding and aggregation of interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Studies on the stimulation of cAMP metabolism by heparin solutions containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Spectroscopic data of benzyl alcohol (NMR, IR, UV-Vis) for identification
This guide provides an in-depth overview of the spectroscopic data (NMR, IR, and UV-Vis) used for the identification and characterization of benzyl (B1604629) alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectral features, detailed experimental protocols for data acquisition, and a logical workflow for the identification process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Data
The ¹H NMR spectrum of benzyl alcohol exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | ~1.5 - 4.0 (variable) | Singlet (broad) | 1H |
| Methylene (-CH₂-) | ~4.6 | Singlet | 2H |
| Aromatic (ortho, meta, para) | ~7.2 - 7.4 | Multiplet | 5H |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| Methylene (-CH₂-) | ~65 |
| Aromatic (C-2, C-6) | ~127 |
| Aromatic (C-4) | ~128 |
| Aromatic (C-3, C-5) | ~129 |
| Aromatic (C-1, ipso) | ~141 |
Experimental Protocol for NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
Sample Preparation:
-
Sample Quantity: Weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube. The final liquid column height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely.
Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans (NS): A larger number of scans (e.g., 64 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.
-
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3500 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-H out-of-plane bend (aromatic) | 690-770 | Strong |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Sample Preparation and Data Acquisition:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal.
-
Acquire Spectrum: Obtain the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is primarily due to the π → π* transitions in the benzene (B151609) ring.
UV-Vis Spectral Data
| Solvent | λmax (nm) |
| Ethanol (B145695) | ~252, 258, 264, 268 |
| Water | ~252, 258, 264, 268 |
Note: The fine structure is characteristic of the benzene ring.
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Working Solution: Dilute the stock solution to an appropriate concentration (e.g., in the range of 0.1 to 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Cuvettes: Use a matched pair of quartz cuvettes (1 cm path length).
-
Blank: Fill one cuvette with the pure solvent to be used as a blank.
-
Sample: Fill the other cuvette with the prepared this compound solution.
-
Scan: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification of this compound using the spectroscopic techniques described.
Unveiling the Versatility of Benzyl Alcohol as a Solvent in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) alcohol, a simple aromatic alcohol, has emerged as a highly versatile and effective solvent in the realm of organic synthesis and drug development. Its unique combination of physical and chemical properties, including its moderate polarity, high boiling point, and ability to engage in hydrogen bonding, makes it a valuable medium for a wide array of chemical transformations. This in-depth technical guide explores the core solvent properties of benzyl alcohol, providing detailed experimental protocols for key reactions, and presenting quantitative data in a readily accessible format to empower researchers in their synthetic endeavors.
Core Solvent Properties of this compound
This compound's utility as a solvent stems from a synergistic interplay of its physical and chemical characteristics. It is a colorless liquid with a mild, pleasant aromatic odor.[1] Its polarity, low toxicity, and low vapor pressure make it a useful and safer alternative to many volatile organic solvents.[1]
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These properties dictate its behavior as a solvent and its suitability for various reaction conditions.
Table 1: Physical and Chemical Properties of this compound [1][2][3][4][5][6][7][8][9]
| Property | Value |
| Chemical Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, pleasant, aromatic |
| Density | 1.044 g/cm³ at 20 °C |
| Melting Point | -15.2 °C |
| Boiling Point | 205.3 °C |
| Flash Point | 93 °C |
| Autoignition Temperature | 436 °C |
| Vapor Pressure | 0.18 kPa at 60 °C |
| Acidity (pKa) | 15.40 |
| Refractive Index (nD) | 1.5396 at 20 °C |
| Viscosity | 5.474 cP at 25 °C |
| Dielectric Constant | 13.1 at 25 °C |
Solubility and Miscibility
This compound exhibits a broad solvency power, capable of dissolving a wide range of organic compounds. Its amphiphilic nature, arising from the presence of both a polar hydroxyl group and a nonpolar benzene (B151609) ring, allows it to dissolve substances of varying polarities.[10] It is moderately soluble in water (approximately 4 g/100 mL at room temperature) and is miscible with many common organic solvents.[1][4]
Table 2: Solubility of this compound and Its Miscibility with Other Solvents [1][2][4][5][6][8]
| Solvent | Solubility/Miscibility |
| Water | 4 g/100 mL at 20 °C |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Chloroform | Miscible |
| Acetone | Miscible |
| Benzene | Soluble |
| Methanol | Soluble |
The solubility of various organic compound classes in this compound is a critical consideration for its application in synthesis. While comprehensive quantitative data for a wide range of specific compounds is dispersed throughout the literature, Table 3 provides a general overview of its solvency for common organic functional groups.
Table 3: General Solubility of Organic Compound Classes in this compound
| Compound Class | General Solubility |
| Alcohols | Generally high |
| Carboxylic Acids | Generally high |
| Esters | Generally high |
| Ketones | Generally high |
| Aldehydes | Generally high |
| Ethers | Generally high |
| Halogenated Hydrocarbons | Generally high |
| Aromatic Hydrocarbons | Generally high |
| Aliphatic Hydrocarbons | Moderate to low |
| Amides | Moderate |
| Nitro Compounds | Moderate to high |
Applications in Organic Synthesis: Key Reactions and Experimental Protocols
This compound serves as an effective solvent for a multitude of organic reactions, in some cases also participating as a reactant. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its ability to form hydrogen bonds can influence reaction pathways and stabilize transition states.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This compound can be used both as the alcohol reactant and, in some cases, as the solvent, particularly when driving the reaction to completion with an excess of the alcohol.
Experimental Protocol: Synthesis of Benzyl Acetate (B1210297)
This protocol describes the synthesis of benzyl acetate from acetic acid and this compound, where this compound acts as one of the reactants and the reaction is typically run neat or with a co-solvent.
-
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting benzyl acetate by distillation.
-
Below is a Graphviz diagram illustrating the reaction mechanism of the Fischer esterification.
Cannizzaro Reaction
The Cannizzaro reaction is a redox disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. This compound can be a product of this reaction when benzaldehyde (B42025) is the starting material, and the reaction can be carried out in a suitable solvent or, in some cases, neat with a strong base. While this compound is a product here, understanding this reaction is crucial in the context of benzaldehyde chemistry where this compound might be used as a solvent.
Experimental Protocol: Cannizzaro Reaction of Benzaldehyde
This protocol outlines the procedure for the Cannizzaro reaction of benzaldehyde to produce benzoic acid and this compound.[3][11][12][13]
-
Materials:
-
Benzaldehyde
-
Potassium hydroxide (B78521) or Sodium hydroxide
-
Water
-
Diethyl ether
-
Hydrochloric acid
-
-
Procedure:
-
In a flask, dissolve potassium hydroxide in water to create a concentrated solution.
-
Add benzaldehyde to the hydroxide solution and stir vigorously for 24 hours at room temperature. The mixture will become a thick emulsion.
-
After the reaction is complete, add water to dissolve the potassium benzoate.
-
Transfer the mixture to a separatory funnel and extract the this compound with diethyl ether.
-
Separate the aqueous layer containing potassium benzoate.
-
Wash the ether layer containing this compound with water, then dry it over anhydrous sodium sulfate. Evaporate the ether to obtain crude this compound, which can be purified by distillation.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate benzoic acid.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water.
-
The following diagram illustrates the mechanism of the Cannizzaro reaction.
References
- 1. Tag-assisted liquid-phase peptide synthesis using hydrophobic benzyl alcohols as supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. studylib.net [studylib.net]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. (44h) Soluble Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols | AIChE [proceedings.aiche.org]
- 8. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Synthesis of ZnO nanoparticles by solvothermal method and their ammonia sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 13. careers360.com [careers360.com]
Whitepaper: A Technical Guide to the Natural Occurrence and Extraction of Benzyl Alcohol for Scientific Study
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) alcohol (C₆H₅CH₂OH) is a naturally occurring aromatic alcohol with significant applications across the pharmaceutical, cosmetic, and flavor industries.[1][2] Its utility as a solvent, preservative, and fragrance component necessitates a thorough understanding of its natural sources and the methodologies for its extraction and quantification. This technical guide provides an in-depth overview of the natural occurrence of benzyl alcohol in various botanicals, details established protocols for its extraction, and outlines analytical techniques for its quantification. Furthermore, it explores the biosynthetic pathways involving this compound in plants and presents this information through structured data tables and detailed workflow diagrams to support scientific research and development.
Introduction to this compound
This compound, also known as phenylmethanol, is a colorless liquid characterized by a mild, pleasant aromatic odor.[2][3][4] It is naturally produced by many plants and is a common constituent of fruits, teas, and a variety of essential oils.[4][5] Due to its polarity, low vapor pressure, and low toxicity, it is a versatile and effective solvent.[4][6] In scientific and pharmaceutical contexts, it is frequently used as a preservative in injectable medications and as a solvent in topical formulations.[2] Its bacteriostatic properties make it effective against a broad spectrum of bacteria, yeasts, and molds.[7]
Natural Occurrence of this compound
This compound is widespread in the plant kingdom, found in both free and esterified forms.[4] Its presence contributes to the characteristic aroma of many flowers and fruits.
Key Natural Sources Include:
-
Essential Oils : It is a significant component of essential oils from flowers like jasmine (Jasminum grandiflorum), ylang-ylang (Cananga odorata), hyacinth, and tuberose.[1][5][8]
-
Fruits : this compound is naturally present in fruits such as apricots, cranberries, strawberries, and cherries.[4][7][9]
-
Teas and Other Plants : It is also found in teas and various other plants, including those of the Allium genus.[4][5][10]
-
Balsams : Aromatic balms like Peru balsam, Tolu balsam, and styrax also contain this compound.[8][9]
Data Presentation: Concentration in Natural Sources
The concentration of this compound can vary significantly depending on the source, geographical location, and extraction method. The table below summarizes reported concentrations from various natural materials.
| Natural Source | Plant/Organism | Part Used | Concentration of this compound | Reference |
| Ylang-Ylang Oil | Cananga odorata | Flowers | ~10% | [10] |
| Cinnamon Oil | Cinnamomum sp. | Bark | 12% (second major ingredient) | [10] |
| Jasmine Oil | Jasminum sp. | Flowers | ~6% | [11] |
| Peru Balsam | Myroxylon balsamum | Resin | Present | [8][9] |
| Tolu Balsam | Myroxylon balsamum | Resin | Present | [8] |
| Cranberry | Vaccinium macrocarpon | Fruit | Present (involved in biosynthesis of benzyl benzoate) | [12] |
Biosynthesis of this compound in Plants
In plants, this compound is a key intermediate in the benzenoid metabolic pathway, which is responsible for producing a variety of volatile compounds crucial for scent and plant defense. The biosynthesis of related compounds like benzyl benzoate (B1203000) proceeds through the reduction of benzoic acid to benzaldehyde (B42025), followed by the reduction of benzaldehyde to this compound, which is then esterified.[12]
Recent studies have also implicated this compound and its derivatives in plant defense signaling, particularly in the biosynthesis of salicylic (B10762653) acid (SA), a critical phytohormone for regulating responses to pathogens.[13][14] The enzyme this compound O-benzoyltransferase (HSR201), located in the peroxisomes, plays a cooperative role with the peroxisomal β-oxidative pathway to contribute to SA biosynthesis.[14][15]
Caption: Proposed pathway for salicylic acid biosynthesis involving this compound.
Extraction Methodologies from Natural Sources
The choice of extraction method is critical and depends on the stability of the compound and the nature of the source material. For this compound, several techniques are employed.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils and other volatile compounds from plant materials.[16] The process utilizes steam to vaporize the volatile compounds at temperatures below their decomposition point, making it ideal for heat-sensitive substances.[16]
-
Preparation of Material : Fresh or dried plant material (e.g., jasmine flowers, ylang-ylang petals) is loaded into the distillation flask.
-
Apparatus Setup : Assemble a steam distillation apparatus. The plant material can either be mixed directly with water (hydrodistillation) or suspended above the water on a mesh (direct steam distillation).[17]
-
Distillation : Generate steam by heating the water in the boiling flask. The steam passes through the plant material, causing the volatile this compound to vaporize.
-
Condensation : The mixture of steam and this compound vapor travels to a condenser, where it is cooled and reverts to a liquid state.
-
Collection : The condensate, a mixture of water and the essential oil containing this compound, is collected in a receiving flask.
-
Separation : As this compound is only slightly soluble in water, it will form a separate layer.[2] Use a separatory funnel to separate the oil layer from the aqueous layer (hydrosol).
-
Drying : Dry the collected oil using an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.
Caption: Workflow for this compound extraction via steam distillation.
Solvent Extraction
Solvent extraction is an alternative to distillation, particularly for compounds that may be altered by heat or are present in low concentrations. This method uses an organic solvent to dissolve the aromatic compounds from the plant material.
-
Maceration : Submerge the plant material in a suitable organic solvent (e.g., hexane, ethanol (B145695), or ethyl acetate) in a sealed vessel.
-
Agitation : Agitate the mixture for a predetermined period (hours to days) to ensure thorough extraction of this compound into the solvent.
-
Filtration : Filter the mixture to remove the solid plant material.
-
Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This leaves a concentrated extract known as a "concrete" (if a non-polar solvent was used) or a "tincture" (if ethanol was used).
-
Absolute Production : The concrete can be further processed by washing with a polar solvent like ethanol to remove waxes and other non-aromatic compounds, yielding an "absolute" which is a highly concentrated form of the aromatic extract.
Enfleurage
Enfleurage is a traditional and labor-intensive method used for extremely delicate flowers whose aromatic compounds would be destroyed by heat.[18] It relies on the principle that fats can absorb fragrances.
-
Preparation of Chassis : A layer of odorless fat (traditionally purified lard or tallow, but vegetable fats like shea butter can be used) is spread onto a glass plate held in a wooden frame called a "chassis".[18][19]
-
Charging the Flowers : Freshly picked, delicate flowers (e.g., jasmine) are carefully placed onto the fat layer.[19] The chassis are stacked on top of each other.
-
Diffusion : The flowers are left for 24-72 hours, during which their fragrance diffuses into the fat.[18]
-
Recharging : The spent flowers are manually removed and replaced with fresh ones. This process is repeated for several weeks until the fat is saturated with the fragrance.[19] The resulting fragrant fat is called a "pomade".
-
Extraction of Absolute : The pomade is washed with alcohol (e.g., ethanol) to dissolve the aromatic molecules.[18][20] The alcohol is then separated and allowed to evaporate, leaving behind the highly concentrated "absolute of pomade".[21]
Caption: Workflow for the cold enfleurage extraction method.
Quantification and Analysis
Accurate quantification of this compound in extracts is crucial for quality control and research purposes. The primary methods employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[22]
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard Preparation : Prepare a series of calibration standards of pure this compound of known concentrations.
-
GC-MS Conditions :
-
Injection : Inject 1 µL of the prepared sample into the GC-MS system.
-
-
Data Analysis : Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the concentration by creating a calibration curve from the peak areas of the standards.
Caption: General workflow for quantification of this compound by GC-MS.
Conclusion
This compound is a valuable natural compound with diverse applications. Its presence in numerous plants and essential oils makes natural sourcing a viable option for specific high-value applications. This guide has detailed the primary methods for its extraction—steam distillation, solvent extraction, and enfleurage—providing protocols tailored for a scientific audience. Furthermore, the established analytical workflow using GC-MS allows for precise and reliable quantification in natural extracts. A deeper understanding of these techniques and the biosynthetic pathways of this compound will continue to support its effective use in research, drug development, and other advanced industries.
References
- 1. This compound (100-51-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. China Natural this compound Liquid Manufacturer - Wholesale Quotation - BIOWAY [biowaynutrition.com]
- 4. Showing Compound this compound (FDB008745) - FooDB [foodb.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - BnOH - Aromatic Alcohol - Cosmetics & Personal Care [periodical.knowde.com]
- 7. This compound – Preserving With Plants [lisaliseblog.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. flavorfrenzy.com [flavorfrenzy.com]
- 10. researchgate.net [researchgate.net]
- 11. series.publisso.de [series.publisso.de]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisomal Localization of this compound O-Benzoyltransferase HSR201 is Mediated by a Non-canonical Peroxisomal Targeting Signal and Required for Salicylic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Peroxisomal β-Oxidative Pathway and this compound O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Steam Distillation | Buchi.com [buchi.com]
- 17. Steam distillation - Wikipedia [en.wikipedia.org]
- 18. Enfleurage - Wikipedia [en.wikipedia.org]
- 19. cygnetperfumery.com.au [cygnetperfumery.com.au]
- 20. Enfleurage - Delacourte Paris Le Journal [blog.delacourte.com]
- 21. bonparfumeur.com [bonparfumeur.com]
- 22. helixchrom.com [helixchrom.com]
- 23. ewai-group.com [ewai-group.com]
Navigating the Laboratory Landscape: A Technical Guide to Benzyl Alcohol Health and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for the use of benzyl (B1604629) alcohol in a laboratory setting. Designed for professionals in research and drug development, this document outlines the potential hazards, recommended handling procedures, and emergency response protocols to ensure a safe working environment. All quantitative data is presented in structured tables for ease of reference, and key experimental and safety workflows are visualized to provide clear, actionable guidance.
Section 1: Understanding Benzyl Alcohol - Properties and Hazards
This compound (C₆H₅CH₂OH) is a colorless aromatic alcohol with a mild, pleasant odor. Its utility as a solvent, preservative, and starting material in organic synthesis makes it a common reagent in many laboratories.[1] However, a thorough understanding of its properties and potential hazards is paramount for its safe use.
1.1: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions, including storage, handling, and in the event of a spill.
| Property | Value | References |
| Molecular Formula | C₇H₈O | [1] |
| Molar Mass | 108.14 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Mild, pleasant, aromatic | [1][2] |
| Boiling Point | 205.3 °C (401.5 °F) | [2][3] |
| Melting Point | -15.2 °C (4.6 °F) | [1][3] |
| Flash Point | 93 °C (199 °F) - Closed Cup | [4] |
| Autoignition Temperature | 436 °C (817 °F) | [4] |
| Vapor Pressure | 0.1 mmHg at 20 °C (68 °F) | [4] |
| Density | 1.044 g/cm³ at 20 °C | [1][3] |
| Solubility in Water | 4.29 g/100 mL at 25 °C | [2][5] |
| Explosive Limits | 1.3% - 13% by volume in air | [4] |
1.2: Toxicological Data
This compound is considered to have low to moderate acute toxicity.[6] However, exposure can lead to adverse health effects. A summary of key toxicological data is presented in Table 2.
| Toxicity Metric | Value | Species | Route | References |
| LD50 (Lethal Dose, 50%) | 1230 - 1620 mg/kg | Rat | Oral | [7][8] |
| 1580 mg/kg | Mouse | Oral | [9] | |
| 2000 mg/kg | Rabbit | Dermal | [8] | |
| LC50 (Lethal Concentration, 50%) | >4178 mg/m³ (4 hours) | Rat | Inhalation | [7][9] |
1.3: Health Hazards and Occupational Exposure Limits
Exposure to this compound can cause irritation to the skin, eyes, and respiratory tract.[6][10] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[6][10] High concentrations of vapor can cause headache, dizziness, and central nervous system depression.[6][10] While not classified as a carcinogen, it may cause an allergic skin reaction in some individuals.[9][10]
To mitigate these risks, various regulatory bodies have established occupational exposure limits (OELs), as summarized in Table 3.
| Regulatory Body | Limit | Value | Notes |
| AIHA (WEEL) | TWA (8-hour) | 10 ppm (44.2 mg/m³) | [8][11] |
| DFG (MAK) | TWA (8-hour) | 5 ppm (22 mg/m³) | [12][13] |
Section 2: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing exposure and preventing accidents.
2.1: Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene).[11][14]
-
Body Protection: A laboratory coat or chemical-resistant apron.[11]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15]
2.2: Storage Requirements
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][9]
-
Keep containers tightly closed.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]
-
This compound can attack some plastics; therefore, ensure storage containers are compatible.[4]
Section 3: Experimental Protocol - Workplace Air Monitoring
To ensure that occupational exposure limits are not exceeded, regular air monitoring may be necessary. The following is a detailed methodology for the determination of this compound in workplace air.[12][13]
3.1: Sampling Methodology
-
Sampling Train Assembly:
-
Calibration of Sampling Pump:
-
Sample Collection:
-
Post-Sampling:
-
After sampling, cap the adsorbent tube and transport it to the laboratory for analysis.
-
3.2: Analytical Methodology
-
Sample Preparation:
-
Instrumentation:
-
Calibration:
-
Prepare a series of calibration standards of this compound in methanol.[12]
-
Analyze the standards to generate a calibration curve.
-
-
Quantification:
Section 4: Emergency Procedures
In the event of an emergency, a swift and appropriate response is critical.
4.1: First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [7][16] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [7][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7][16] |
4.2: Spill Response
For a minor spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
For a major spill, evacuate the area and contact the institution's emergency response team.
Section 5: Waste Disposal
All waste containing this compound, including contaminated materials and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. Collect waste in a clearly labeled, compatible, and sealed container.
This guide provides a foundational understanding of the health and safety considerations for using this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Structure, Properties, Preparation & Uses [vedantu.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. webqc.org [webqc.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. valudor.com [valudor.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. merck.com [merck.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. series.publisso.de [series.publisso.de]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. This compound – Method for the determination of this compound in workplace air using gas chromatography after thermal desorption. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Reactivity of Benzyl Alcohol for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol (C₆H₅CH₂OH), the simplest aromatic alcohol, is a versatile and pivotal molecule in the realm of chemical synthesis and pharmaceutical sciences.[1][2] Its unique structure, comprising a hydroxyl group attached to a benzene (B151609) ring via a methylene (B1212753) bridge, imparts a duality of reactivity that makes it an invaluable building block and solvent.[1] This guide provides a comprehensive technical overview of the molecular structure, reactivity, and practical applications of benzyl alcohol, with a focus on its utility in chemical synthesis and drug development.
Molecular Structure and Properties
This compound is a colorless liquid with a mild, pleasant aromatic odor.[2] It exhibits moderate solubility in water and is miscible with many organic solvents.[3] The key physical and structural properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₈O | [2] |
| Molecular Weight | 108.14 g/mol | [1] |
| Density | 1.044 g/cm³ at 20°C | [2] |
| Melting Point | -15.2 °C | [2] |
| Boiling Point | 205.3 °C | [2] |
| pKa | 15.40 | [4] |
| C-O Bond Length | 1.43 Å | [5] |
| O-H Bond Length | 0.96 Å | [5] |
| Caromatic-Cmethylene Bond Length | 1.51 Å | [5] |
| Methylene Group Bond Angle | ~109.5° | [5] |
The molecular structure of this compound features a planar benzene ring and a tetrahedral methylene group.[5] The hydroxyl group is the primary site of its chemical reactivity, participating in a wide array of synthetic transformations.[1]
Reactivity and Key Synthetic Transformations
The reactivity of this compound is characterized by reactions of the hydroxyl group and, to a lesser extent, the aromatic ring. Its ability to undergo oxidation, esterification, and etherification makes it a cornerstone of organic synthesis.
Oxidation
This compound can be selectively oxidized to either benzaldehyde (B42025) or benzoic acid, depending on the choice of oxidizing agent and reaction conditions.[6] This transformation is fundamental in the synthesis of various aromatic compounds.
Logical Workflow for this compound Oxidation
Caption: Oxidation pathways of this compound.
Experimental Protocol: Selective Oxidation to Benzaldehyde
This protocol describes the selective oxidation of this compound to benzaldehyde using a tetra(benzyltriethylammonium) octamolybdate catalyst and hydrogen peroxide.[1][2]
Materials:
-
This compound (5 mL, 50 mmol)
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%)
-
15% Hydrogen peroxide (12 mL, 60 mmol)
-
Sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound and the catalyst.[1]
-
Add the 15% hydrogen peroxide solution to the flask.[1]
-
Attach a reflux condenser and heat the mixture at reflux for one hour.[2]
-
Cool the reaction mixture to near room temperature.[2]
-
Isolate the product by simple distillation. The distillate will contain benzaldehyde and water.[2]
-
Separate the water using a pipette and dry the benzaldehyde over anhydrous sodium sulfate.[2]
-
Weigh the product and characterize it using IR spectroscopy.[2]
Experimental Protocol: Oxidation to Benzoic Acid
This protocol details the oxidation of this compound to benzoic acid using potassium permanganate (B83412) in an acidic medium.[5]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Water
-
Ether (for extraction)
-
Beakers, flasks, and heating apparatus
-
Filtration apparatus
Procedure:
-
Prepare an approximately 0.1 M solution of potassium permanganate in water.[5]
-
In a separate flask, dissolve this compound in a small amount of water.[5]
-
Slowly add the this compound solution to the potassium permanganate solution with continuous stirring.[5]
-
Add dilute sulfuric acid to the mixture to maintain an acidic environment.[5]
-
Gently heat the reaction mixture. Monitor the reaction until the purple color of the permanganate disappears.[5]
-
Cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.[5]
-
Extract the benzoic acid from the filtrate using an organic solvent like ether.[5]
-
Evaporate the solvent to obtain the purified benzoic acid.[5]
Esterification
This compound readily reacts with carboxylic acids or their derivatives to form benzyl esters.[7] These esters are valuable as protecting groups in organic synthesis and are also used as fragrance and flavoring agents.[6][7]
Experimental Protocol: Synthesis of Benzyl Acetate (B1210297) (Fischer Esterification)
This protocol outlines the synthesis of benzyl acetate from this compound and acetic acid using sulfuric acid as a catalyst.[7][8]
Materials:
-
This compound (10.00 mL, 0.09635 mol)
-
Glacial acetic acid (30.41 mL, 0.4818 mol)
-
Concentrated sulfuric acid (0.25 mL, 0.0047 mol)
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound, glacial acetic acid, and concentrated sulfuric acid.[8]
-
Attach a reflux condenser and heat the mixture for 14 hours.[8]
-
After cooling, transfer the mixture to a separatory funnel and wash with saturated sodium carbonate solution until no more gas evolves.[8]
-
Wash with saturated sodium chloride solution to break any emulsions.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
-
Purify the crude benzyl acetate by simple distillation, collecting the fraction boiling at approximately 217 °C.[8]
Etherification
Benzyl ethers, formed from the reaction of this compound, are commonly used as protecting groups for alcohols and phenols in multi-step syntheses due to their stability and ease of removal by hydrogenolysis.[3][9] The Williamson ether synthesis is a common method for their preparation.[9]
General Workflow for Benzyl Ether Synthesis (Williamson Ether Synthesis)
Caption: Williamson synthesis of benzyl ethers.
Experimental Protocol: Synthesis of Symmetrical Benzyl Ethers
This protocol describes an eco-friendly synthesis of symmetrical dibenzyl ether using an iron(III) chloride catalyst.[10]
Materials:
-
This compound (2.0 mmol)
-
FeCl₃·6H₂O (13.5 mg, 0.050 mmol)
-
Propylene (B89431) carbonate (1 mL)
-
Pressure tube with a stirrer bar
-
Petroleum ether for extraction
Procedure:
-
In a pressure tube, combine this compound and FeCl₃·6H₂O in propylene carbonate.[10]
-
Stir the reaction mixture at 100 °C for the specified time (monitor by TLC).[10]
-
After the reaction is complete, extract the product with petroleum ether.[10]
-
Concentrate the organic phases under reduced pressure.[10]
-
Filter the crude product through a short pad of silica gel to yield the pure symmetrical ether.[10]
This compound in Drug Development and Advanced Materials
Beyond its role as a synthetic intermediate, this compound finds significant application in the pharmaceutical industry as a bacteriostatic preservative in injectable drugs and as a solvent for poorly soluble active pharmaceutical ingredients (APIs).[11] Its anesthetic properties also help to reduce pain at the injection site.
Role in Protein Formulation and Aggregation
This compound is a common excipient in protein-based pharmaceuticals, but it can also induce protein aggregation, a critical concern for drug stability and efficacy.[12][13] It is understood that this compound can cause the partial unfolding of proteins, exposing hydrophobic regions and leading to aggregation.[12]
Proposed Mechanism of this compound-Induced Protein Aggregation
Caption: this compound-induced protein aggregation pathway.
Application in Nanoparticle Synthesis: The "this compound Route"
A significant advancement in materials science is the "this compound route," a non-aqueous method for synthesizing a variety of metal oxide nanoparticles.[14][15][16] In this process, this compound acts as both the solvent and a reactant, interacting with metal precursors to form crystalline nanoparticles.[14][17]
Workflow of the "this compound Route" for Nanoparticle Synthesis
Caption: Nanoparticle synthesis via the this compound route.
Conclusion
This compound's unique molecular architecture underpins its remarkable versatility as a reagent, solvent, and functional moiety in a vast array of chemical and pharmaceutical applications. A thorough understanding of its reactivity and the practical details of its key transformations is essential for researchers and professionals in chemical synthesis and drug development. The experimental protocols and workflows provided in this guide offer a solid foundation for the effective utilization of this pivotal chemical compound.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Sciencemadness Discussion Board - Preparation of Benzaldehyde from this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Procedure of this compound to benzoic acid. | Filo [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROLE OF this compound IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of this compound in the unfolding and aggregation of interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. ciceco.ua.pt [ciceco.ua.pt]
- 16. researchgate.net [researchgate.net]
- 17. From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of Benzyl Alcohol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) alcohol (C₆H₅CH₂OH) is an aromatic alcohol widely utilized in the pharmaceutical, cosmetic, and food industries as a solvent, preservative, and fragrance component.[1][2][3] Its utility is dictated by a unique combination of physicochemical and biological properties. A thorough understanding of both the theoretical (predicted) and experimental (measured) values of these properties is critical for formulation development, safety assessment, and mechanistic studies. This technical guide provides a comprehensive comparison of these properties, details the experimental protocols for their determination, and visualizes key biological and analytical workflows.
Physicochemical Properties: A Comparative Analysis
The accurate characterization of a compound's physicochemical properties is fundamental to predicting its behavior in various systems. Below is a comparative summary of theoretical and experimental values for key properties of benzyl alcohol.
Table 1: Comparison of Theoretical and Experimental Physicochemical Properties of this compound
| Property | Theoretical/Predicted Value | Experimental Value |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol [4][5] |
| pKa (Acidity) | 15.02[6] | 15.40[5][7] |
| logP (Octanol/Water) | 1.07 - 1.21[6] | 1.1[4] |
| Aqueous Solubility | 26.8 g/L[6] | 35 - 42.9 g/L (at 20-25 °C)[2][4][5] |
| Melting Point | - | -15.2 °C[5][7][8] |
| Boiling Point | - | 205.3 °C[4][5] |
| Density | - | 1.044 g/cm³ (at 20 °C)[5] |
| Refractive Index | - | 1.539 - 1.541 (at 20 °C)[9][10] |
Note: Theoretical values are often derived from computational models like ALOGPS and ChemAxon, which may vary. Experimental values represent commonly cited measurements from reputable sources.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and purity assessment.
Table 2: Key Spectroscopic Data for this compound
| Technique | Theoretical/Predicted Features | Key Experimental Features |
| ¹H NMR | Aromatic protons (~7.3 ppm), Methylene protons (~4.6 ppm), Hydroxyl proton (variable) | Multiplet ~7.3 ppm (5H, Ar-H), Singlet ~4.6 ppm (2H, CH₂), Broad Singlet (variable, 1H, OH)[11] |
| ¹³C NMR | Aromatic carbons (~127-140 ppm), Methylene carbon (~65 ppm) | Peaks around 127-128 ppm (Ar-CH), 140 ppm (Ar-C), and 65 ppm (CH₂)[12] |
| IR Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1050 cm⁻¹), Aromatic C-H stretch (~3030 cm⁻¹), Aromatic C=C stretch (~1600, 1500 cm⁻¹) | Broad peak ~3300-3400 cm⁻¹ (O-H), Strong peak ~1050 cm⁻¹ (C-O), Peaks ~3030 cm⁻¹ (sp² C-H), Peaks ~2900 cm⁻¹ (sp³ C-H)[11][13] |
| UV-Vis Spectroscopy | Absorption due to aromatic ring | λmax ~259 nm[14] |
Biological and Toxicological Properties
This compound's biological activity is central to its use as a preservative and active ingredient.
Table 3: Biological and Toxicological Data for this compound
| Property | Experimental Value | Notes |
| LD₅₀ (Oral, Rat) | 1230 - 1250 mg/kg[5][8] | Indicates low acute toxicity.[7] |
| Antimicrobial Activity | Bacteriostatic and effective against Gram-positive bacteria, yeasts, and molds.[15] | Activity is pH-dependent, optimal below pH 5.[15] |
| Mechanism of Action | Disrupts microbial cell membrane integrity, leading to lysis.[1] In head lice treatment, it blocks their respiratory spiracles, causing asphyxiation.[2][16] | Its dual hydrophilic and lipophilic nature facilitates interaction with cell membranes.[1] |
Detailed Experimental Protocols
The accurate determination of physicochemical properties relies on standardized experimental methodologies.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of a compound's acidity. For a weak acid like this compound, potentiometric titration is a standard method.
-
Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized strong base titrant (e.g., 0.1 M NaOH) is positioned over the beaker.
-
Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[17]
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The funnel is shaken at a constant temperature until equilibrium is reached (this can take several hours).[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.[17]
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Boiling Point (Simple Distillation)
The boiling point is a key indicator of a liquid's volatility and purity.
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[18]
-
Procedure: The this compound sample is placed in the round-bottom flask with boiling chips. The liquid is heated gently.
-
Measurement: The temperature is monitored closely. The boiling point is the stable temperature at which the vapor condenses on the thermometer bulb and drips into the condenser.[18] This temperature should remain constant throughout the distillation of a pure compound.
Mandatory Visualizations
Biological Pathway: Metabolism of this compound
This compound is primarily metabolized in the liver to facilitate excretion.[19] The dominant pathway involves oxidation to benzoic acid, followed by conjugation with glycine.[19]
Caption: Primary metabolic pathway of this compound in the liver.
Experimental Workflow: Shake-Flask Method for logP Determination
This diagram outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (logP).
Caption: Workflow for the experimental determination of logP via the shake-flask method.
Logical Relationship: Factors Influencing Antimicrobial Activity
The antimicrobial efficacy of this compound is not absolute but is influenced by several key factors.
Caption: Key factors that modulate the antimicrobial efficacy of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. Showing Compound this compound (FDB008745) - FooDB [foodb.ca]
- 7. This compound [commonorganicchemistry.com]
- 8. manavchem.com [manavchem.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. usp.org [usp.org]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 15. phexcom.com [phexcom.com]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. books.rsc.org [books.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Utilizing Benzyl Alcohol as a Solvent for Poorly Soluble Drug Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of benzyl (B1604629) alcohol as a solvent to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II. This document outlines the physicochemical properties of benzyl alcohol, its applications in parenteral formulations, and detailed protocols for solubility determination, formulation development, and quality control.
Introduction to this compound in Pharmaceutical Formulations
This compound (C₆H₅CH₂OH) is an aromatic alcohol widely employed in the pharmaceutical industry as a versatile excipient. It functions as a solubilizing agent, a bacteriostatic preservative, and a local anesthetic.[1] Its ability to dissolve a wide range of poorly water-soluble compounds makes it a valuable tool for formulating drugs that would otherwise present significant bioavailability challenges.[1]
Key Properties of this compound:
| Property | Value |
| Appearance | Clear, colorless, oily liquid |
| Odor | Faintly aromatic |
| Molecular Weight | 108.14 g/mol |
| Boiling Point | 205.3 °C |
| Solubility in Water | Sparingly soluble (approx. 4 g/100 mL) |
| Miscibility | Miscible with ethanol, ether, and chloroform |
This compound's utility is particularly pronounced in the development of parenteral dosage forms, such as intramuscular (IM) and subcutaneous (SC) injections, where it can be used as a co-solvent to achieve the desired drug concentration.
Data on Solubility of Poorly Soluble Drugs
Quantitative data on the solubility of BCS Class II drugs directly in this compound is not extensively available in public literature. However, its effectiveness as a co-solvent has been demonstrated. The following table summarizes available qualitative and co-solvent solubility data for select poorly soluble drugs. Researchers should determine the specific solubility of their API in this compound or relevant co-solvent systems experimentally.
| Drug Compound (BCS Class) | Solvent System | Solubility |
| Diclofenac (B195802) Sodium (II) | Water with 6-7% v/v this compound | Sufficient to prepare a 75 mg/3 mL injection |
| Ibuprofen (II) | Ethanol | ~60 mg/mL[2] |
| Ketoprofen (II) | Methanol, Ethanol | Very soluble, Freely soluble[3] |
| Carbamazepine (II) | Ethanol | ~3 mg/mL[4] |
| Nifedipine (II) | Ethanol | ~3 mg/mL[1] |
Experimental Protocols
Protocol for Determination of Drug Solubility in this compound
This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a solvent.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for the API
Procedure:
-
Add an excess amount of the API to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial.
-
Add a known volume or weight of this compound to the vial.
-
Securely cap the vial and place it in the orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solids.
-
Centrifuge the vials to sediment the undissolved API.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in this compound (e.g., in mg/mL) by accounting for the dilution factor.
Caption: Workflow for solubility determination.
Protocol for Preparation of a Parenteral Formulation using this compound as a Co-Solvent
This protocol provides a general method for preparing a sterile injectable formulation. This example is based on a formulation for diclofenac sodium. All steps should be performed in an aseptic environment (e.g., a laminar flow hood).
Materials and Equipment:
-
Diclofenac Sodium (API)
-
This compound (sterile, parenteral grade)
-
Water for Injection (WFI)
-
Sodium Hydroxide (B78521) and/or Hydrochloric Acid (for pH adjustment)
-
Sterile vessels
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Sterile vials and stoppers
Procedure:
-
In a sterile vessel, add approximately 80% of the final volume of WFI.
-
While stirring, slowly add the required amount of diclofenac sodium and stir until dissolved.
-
Add the required volume of this compound (e.g., to achieve a 6-7% v/v concentration) and continue stirring until a clear solution is obtained.[5]
-
Adjust the pH of the solution to the desired range using sodium hydroxide or hydrochloric acid.
-
Add WFI to reach the final target volume and stir until the solution is homogenous.
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Fill the sterile solution into sterile vials and securely seal with sterile stoppers.
Caption: Parenteral formulation workflow.
Protocol for Stability-Indicating HPLC Method for Drug Formulations in this compound
A stability-indicating HPLC method is crucial to quantify the drug and its degradation products, as well as the preservative and its degradants (e.g., benzaldehyde (B42025) from this compound).
Method Development and Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Example HPLC Conditions (for Etoposide (B1684455) and this compound): [6]
-
Column: C18 reverse-phase column
-
Mobile Phase: 26% Acetonitrile in pH 4.0 acetate (B1210297) buffer
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for the API and this compound/benzaldehyde
-
Internal Standard: Methyl p-aminobenzoate
Forced Degradation Studies: To demonstrate specificity, the formulation should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC method must be able to separate the intact API and this compound from any degradation products.
Caption: HPLC method development & validation.
Protocol for In Vitro Drug Release Testing
For parenteral formulations where this compound is used as a solvent, especially for creating a drug depot, in vitro release testing is essential to ensure controlled and reproducible drug delivery.
Common Methods:
-
Dialysis Method: The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of release medium. Samples are withdrawn from the release medium over time.
-
Sample and Separate Method: The formulation is added directly to the release medium. At each time point, an aliquot is removed and the drug is separated from the formulation (e.g., by centrifugation or filtration) before analysis.
General Procedure (Dialysis Method):
-
Select a dialysis membrane with a molecular weight cut-off that allows the passage of the drug but retains the formulation components.
-
Accurately place a known amount of the drug formulation into the dialysis bag and seal it.
-
Place the sealed dialysis bag into a vessel containing a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4). The temperature should be maintained at 37 °C.
-
Agitate the release medium at a constant speed.
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Safety and Regulatory Considerations
-
Toxicity: this compound has been associated with "gasping syndrome" in neonates and is therefore contraindicated in this population.[7] Formulations intended for pediatric use should consider alternative preservatives or be presented as single-dose units.
-
Concentration Limits: The concentration of this compound as a preservative is typically around 0.9% to 2.0% v/v.[8] When used as a solubilizer, higher concentrations may be employed, but this must be justified from a safety perspective.
-
Oxidation: this compound can oxidize to benzaldehyde, which has its own toxicity profile. Formulations should be protected from light and oxygen (e.g., by purging with nitrogen), and the level of benzaldehyde should be monitored as part of stability testing.[7]
Conclusion
This compound is a valuable solvent for the formulation of poorly soluble drug compounds, particularly in parenteral preparations. Its dual role as a solubilizer and preservative offers significant advantages. However, careful consideration of its safety profile, especially in vulnerable populations, and the potential for degradation is essential. The protocols provided in these application notes offer a framework for the systematic development and evaluation of robust and stable formulations utilizing this compound. It is imperative that researchers conduct thorough solubility and stability studies for their specific API to ensure the development of a safe and effective drug product.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating liquid chromatographic determination of etoposide and this compound in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmadevils.com [pharmadevils.com]
- 8. jpionline.org [jpionline.org]
Application Notes and Protocols: Benzyl Alcohol as a Vehicle for Subcutaneous Injections in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is a widely utilized excipient in pharmaceutical formulations, serving as a bacteriostatic preservative, a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), and in some cases, as the primary vehicle for parenteral administration. Its utility is particularly prominent in the development of formulations for subcutaneous (SC) injection in preclinical animal models due to its ability to dissolve a wide range of compounds, including steroids and other lipophilic molecules.[1][2]
These application notes provide a comprehensive guide to the use of benzyl alcohol as a vehicle for subcutaneous injections in animal models. This document outlines its physicochemical properties, toxicological data, and detailed protocols for formulation preparation, administration, and evaluation of local tolerance and pharmacokinetics.
Physicochemical Properties of this compound
This compound is a colorless liquid with a mild aromatic odor and a sharp burning taste.[3] It is miscible with ethanol (B145695) and ether and is soluble in water.[3] Its properties make it a versatile solvent for a variety of pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Faint, aromatic | [3] |
| Solubility in water | Soluble | [3] |
| Miscibility | Ethanol, ether | [3] |
Quantitative Toxicological Data
Understanding the toxicological profile of this compound is crucial for designing safe and effective preclinical studies. The following tables summarize key toxicity data for this compound administered via various routes in different animal species.
Table 2: Acute Toxicity of this compound
| Animal Species | Route of Administration | LD₅₀ (g/kg) | Reference |
| Rat | Oral | 1.2 - 3.2 | [4] |
| Mouse | Oral | 1.4 - 1.6 | [4] |
| Rabbit | Oral | 1.0 - 2.2 | [4] |
| Guinea Pig | Oral | 2.5 | [4] |
| Rat | Intravenous | 0.064 | [4] |
| Rat | Intraperitoneal | 0.4 - 0.8 | [4] |
| Mouse | Intraperitoneal | 0.4 - 0.8 | [4] |
| Guinea Pig | Intraperitoneal | 0.4 | [4] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Frank-Effect-Level (FEL) from a 13-Week Study in Rats
| Parameter | Dose (mg/kg/day) | Observed Effects | Reference |
| NOAEL | 400 | No treatment-related effects | [5] |
| FEL | 800 | Mortality and neurotoxicity | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-based formulations and for conducting key preclinical evaluations.
Protocol 1: Preparation of a Hydrophobic Compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a solution of a hydrophobic active pharmaceutical ingredient (API) in this compound for subcutaneous administration in a rodent model.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (USP grade)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sterile syringe and needle (e.g., 25-27 gauge for mice and rats)
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the required concentration of the API in the final formulation based on the desired dose and injection volume.
-
Weigh the appropriate amount of API and place it in a sterile glass vial.
-
Add the calculated volume of this compound to the vial.
-
Gently warm the mixture (if necessary and if the API is heat-stable) and stir using a magnetic stirrer until the API is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aseptically draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility of the final product.
-
The formulation is now ready for subcutaneous administration.
Protocol 2: Subcutaneous Injection in a Rodent Model
This protocol is adapted from standard procedures for subcutaneous injection in mice and rats.[6][7]
Materials:
-
Prepared sterile formulation in a syringe with an appropriate needle
-
Animal restraint device (as needed)
Procedure:
-
Gently restrain the animal. For mice, this can often be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.[7]
-
Identify the injection site. The loose skin over the shoulders and neck is a common site for subcutaneous injections.[6]
-
Create a tent of skin by gently lifting the skin with your thumb and forefinger.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new site.
-
Slowly inject the formulation.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Evaluation of Local Tolerance in Rabbits
This protocol is based on guidelines for local tolerance testing of medicinal products and is designed to assess the potential for irritation at the injection site.[8][9]
Materials:
-
Test formulation (API in this compound)
-
Vehicle control (this compound alone)
-
Saline control (0.9% NaCl)
-
Rabbits (species commonly used for dermal and subcutaneous tolerance studies)
-
Clippers for fur removal
-
Draize scoring system for dermal reactions
Procedure:
-
Acclimatize the rabbits to the housing conditions.
-
On the day of the study, clip the fur from the dorsal area of each rabbit to expose the skin for injection.
-
Administer a single subcutaneous injection of the test formulation, vehicle control, and saline control at separate, marked sites on the back of each rabbit.
-
Observe the injection sites at 24, 48, and 72 hours post-injection.
-
Score the injection sites for erythema (redness) and edema (swelling) using the Draize scoring system.
-
At the end of the observation period, euthanize the animals and perform a macroscopic and microscopic examination of the injection sites and surrounding tissues.
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound and the Inflammatory Response
While often considered an inert vehicle, studies have shown that this compound can modulate inflammatory signaling pathways. Notably, it has been demonstrated to attenuate lipopolysaccharide (LPS)-induced inflammatory responses by regulating the activity of NF-κB and AP-1.[5] Additionally, this compound has been shown to protect against acetaminophen-induced acute liver injury in a Toll-like receptor 4 (TLR4)-dependent manner.[10] The diagram below illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects.
Caption: Modulation of the TLR4/NF-κB signaling pathway by this compound.
Experimental Workflow: Pharmacokinetic Study in a Canine Model
The following diagram outlines a typical workflow for a pharmacokinetic study in dogs to evaluate the systemic exposure of a drug formulated in this compound following subcutaneous administration.
Caption: Workflow for a pharmacokinetic study in a canine model.
Experimental Workflow: Local Tolerance Study in a Rabbit Model
This diagram illustrates the workflow for assessing the local tolerance of a subcutaneous injection containing this compound in a rabbit model.
Caption: Workflow for a local tolerance study in a rabbit model.
Conclusion
This compound is a valuable and versatile vehicle for the subcutaneous administration of poorly water-soluble compounds in animal models. Its well-characterized physicochemical properties and toxicological profile, when considered in the context of appropriate study design, allow for its safe and effective use in preclinical research. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers and drug development professionals utilizing this compound in their subcutaneous injection formulations. As with any excipient, it is crucial to consider its potential biological effects, such as the modulation of inflammatory pathways, and to include appropriate vehicle controls in all experimental designs.
References
- 1. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 5. This compound derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. ikev.org [ikev.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound attenuates acetaminophen-induced acute liver injury in a Toll-like receptor-4-dependent pattern in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl Alcohol in Preserving Protein and Peptide Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is a widely utilized antimicrobial preservative in parenteral protein and peptide formulations, particularly in multi-dose products. Its primary function is to inhibit the growth of microbial contaminants that may be introduced during repeated use. While effective as a bacteriostatic agent, the incorporation of benzyl alcohol into biologic formulations requires careful consideration due to its potential interactions with the active pharmaceutical ingredient (API), which can impact protein stability and aggregation. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers and drug development professionals in the effective use of this compound as a preservative.
Mechanism of Action
This compound's antimicrobial properties are attributed to its ability to disrupt the cell membrane of microorganisms, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell lysis and death.[1][2] It is effective against a broad spectrum of Gram-positive bacteria, as well as some fungi and yeasts.[3] Its optimal antimicrobial activity is observed at a pH below 5, with reduced efficacy above pH 8.[4]
Impact on Protein and Peptide Stability
A critical consideration when using this compound is its potential to induce protein aggregation.[5][6] this compound can interact with proteins through hydrophobic interactions, which may lead to conformational changes.[7] This can result in the partial unfolding of the protein, exposing hydrophobic regions that can then self-associate and form aggregates.[5][8] The extent of this interaction and subsequent aggregation is dependent on several factors, including the specific protein, its concentration, the formulation pH, and the concentration of this compound itself.[5]
Studies have shown that increasing concentrations of this compound can lead to a decrease in the thermodynamic stability of proteins, as evidenced by a lower unfolding temperature (Tm).[1][6] For instance, in a study with interferon α-2a, the apparent aggregation temperature decreased linearly with an increasing concentration of this compound.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on protein stability and its antimicrobial efficacy.
Table 1: Effect of this compound on Protein Aggregation and Stability
| Protein | This compound Concentration (% v/v) | Temperature (°C) | Observation | Reference |
| Interferon α-2a | 0.0 | 50 | ~90% monomer remained after 24 hours | [1] |
| 0.3 | 50 | Similar to no this compound | [1] | |
| 0.9 | 50 | No monomer detected after 8 hours | [1] | |
| Interferon α-2a | 0.0 | N/A | Aggregation Temperature (TmAgg) = 63.9 ± 0.9°C | [1] |
| 2.0 | N/A | Aggregation Temperature (TmAgg) = 42.1 ± 0.3°C | [1] | |
| rhIL-1ra | 0.9 | Room Temp | Caused a greater degree of protein aggregation upon reconstitution of a lyophilized formulation compared to water. | [9] |
Table 2: Antimicrobial Efficacy of this compound (Decimal Reduction Time - D-value)
| Microorganism | This compound Concentration (%) | pH | D-value (minutes) | Reference |
| E. coli | 1.0 | 5.0 | 0.37 | [5] |
| S. aureus | 1.0 | 5.0 | 5.48 | [5] |
| C. albicans | 1.0 | 5.0 | 39.0 | [5] |
| A. niger | 1.0 | 5.0 | 28.8 | [5] |
| A. niger | 1.0 | 6.0 | 76.8 | [5] |
Experimental Protocols
Protocol 1: Assessment of Protein Aggregation using Size-Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to quantify the amount of monomer, aggregate, and fragment in a protein formulation containing this compound.
Materials:
-
Protein formulation with and without this compound
-
SEC column (e.g., TSK-GEL G3000SWXL)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mobile Phase: A buffer compatible with the protein, typically containing a salt to minimize secondary interactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)
-
Zero-Volume Union
-
Caffeine (B1668208) solution (for system dispersion volume measurement)
Method:
-
System Preparation and Qualification:
-
Replace the column with a zero-volume union to measure the LC system volume.
-
Purge all lines with the mobile phase.
-
Set the UV detector to an appropriate wavelength for the protein (e.g., 280 nm).
-
Inject a small volume of a known concentration of caffeine to determine the system's dispersion volume. For optimal resolution, the system dispersion volume should be minimal.[10]
-
-
Sample Preparation:
-
Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the formulation buffer with varying concentrations of this compound (e.g., 0%, 0.9%, 1.5%).
-
Filter the samples through a low-protein-binding 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: TSK-GEL G3000SWXL, or equivalent
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Compare the aggregation levels in formulations with and without this compound over time and under different stress conditions (e.g., thermal stress).
-
Protocol 2: Evaluation of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the thermal transition midpoint (Tm) of a protein in the presence of this compound.
Materials:
-
Protein solution (e.g., 1 mg/mL) in formulation buffer
-
Formulation buffer (for reference cell)
-
Differential Scanning Calorimeter
-
DSC sample and reference cells
Method:
-
Sample Preparation:
-
Prepare the protein solution at the desired concentration in the formulation buffer containing the desired concentration of this compound.
-
Prepare a matching buffer solution without the protein to serve as the reference.
-
Degas both the sample and reference solutions to prevent bubble formation during the scan.
-
-
DSC Instrument Setup:
-
Load the protein solution into the sample cell and the matching buffer into the reference cell.
-
Set the experimental parameters:
-
Start Temperature: e.g., 20°C
-
End Temperature: e.g., 90°C (ensure this is sufficient to cover the entire unfolding transition)
-
Scan Rate: e.g., 60°C/hour
-
-
-
Data Acquisition:
-
Equilibrate the system at the start temperature.
-
Initiate the temperature scan and record the differential heat capacity (Cp) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan to obtain the protein's thermogram.
-
Fit the transition peak to a suitable model (e.g., two-state or non-two-state) to determine the melting temperature (Tm), which is the temperature at the peak of the transition.
-
Compare the Tm values of the protein in the presence and absence of this compound. A lower Tm indicates decreased thermal stability.[11]
-
Protocol 3: Antimicrobial Effectiveness Test (AET)
This protocol is a general guideline for performing an AET based on the USP <51> monograph to evaluate the efficacy of this compound in a protein formulation.
Materials:
-
Product to be tested (in its final container, if possible)
-
Cultures of specified microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
-
Sterile saline solution
-
Appropriate culture media (e.g., Soybean-Casein Digest Agar (B569324), Sabouraud Dextrose Agar)
-
Sterile capped containers
-
Incubator
Method:
-
Preparation of Inoculum:
-
Grow the test microorganisms on appropriate agar slants.
-
Harvest the microorganisms and suspend them in sterile saline to achieve a standardized concentration of approximately 1 x 108 colony-forming units (CFU)/mL.[12]
-
-
Inoculation of Product:
-
Aseptically transfer a sufficient volume of the product into five separate sterile containers.
-
Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 105 and 1 x 106 CFU/mL of the product. The volume of the inoculum should not exceed 1% of the product volume.[13]
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
-
Enumeration of Microorganisms:
-
Perform a plate count on the withdrawn samples to determine the number of viable microorganisms. Use a validated method that includes a neutralizer for the preservative if necessary.
-
-
Data Analysis and Interpretation:
-
Calculate the log reduction in the number of viable microorganisms from the initial count at each time point.
-
Compare the log reductions to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.). For parenteral products, the criteria are generally a ≥1.0 log reduction for bacteria at 7 days, ≥3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days. For yeasts and molds, there should be no increase from the initial count at 7, 14, and 28 days.[2]
-
Visualizations
Caption: Workflow for assessing the stability of a protein formulation with this compound.
Caption: Decision logic for selecting and optimizing this compound concentration.
References
- 1. ROLE OF this compound IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arlok.com [arlok.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Identifying protein aggregation mechanisms and quantifying aggregation rates from combined monomer depletion and continuous scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for this compound-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on aggregation of recombinant human interleukin-1-receptor antagonist in reconstituted lyophilized formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. news-medical.net [news-medical.net]
- 12. njccwei.com [njccwei.com]
- 13. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
The Strategic Use of Benzyl Alcohol in Mobile Phase Preparation for Reverse-Phase HPLC Analysis
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – In the landscape of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Benzyl (B1604629) alcohol, a widely used preservative and co-solvent in parenteral and topical drug formulations, often requires precise determination to ensure product safety and efficacy.[1][2] This document provides detailed application notes and protocols for the use of specific mobile phase preparations in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of benzyl alcohol. These methodologies are tailored for researchers, scientists, and drug development professionals seeking robust and validated analytical procedures.
This compound's chemical properties, including its moderate polarity and aromatic nature, make it a suitable candidate for RP-HPLC analysis.[3] The selection and preparation of the mobile phase are critical for achieving optimal separation, peak symmetry, and sensitivity. This note explores various mobile phase compositions and their impact on the chromatographic analysis of this compound in complex sample matrices.
Core Principles and Applications
In RP-HPLC, the separation mechanism is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. The mobile phase, typically a mixture of water or an aqueous buffer and a less polar organic solvent, competes with the analytes for binding sites on the stationary phase. The deliberate inclusion of certain additives or the precise control of mobile phase parameters can significantly influence the retention and elution of target compounds like this compound.
While this compound is more commonly an analyte, its properties can be leveraged in mobile phase preparation for specific analytical challenges, although it is not a conventional mobile phase modifier. The primary focus of this document is on the preparation of mobile phases for the accurate quantification of this compound itself.
Experimental Protocols
The following protocols are derived from validated methods for the analysis of this compound in pharmaceutical preparations.
Protocol 1: Analysis of this compound and Glycopyrrolate (B1671915) in Injection Formulation
This method is designed for the simultaneous determination of this compound and glycopyrrolate.[3]
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a pH 2.5 potassium dihydrogen phosphate (B84403) buffer by dissolving 3.4 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH with orthophosphoric acid. Mix this buffer with methanol (B129727) in an 80:20 v/v ratio. Filter through a 0.45 µm membrane filter and degas.[3]
-
Mobile Phase B: Mix the pH 2.5 potassium dihydrogen phosphate buffer with methanol in a 10:90 v/v ratio. Filter through a 0.45 µm membrane filter and degas.[3]
2. HPLC System and Conditions:
-
Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Detection: UV at 254 nm for this compound and 222 nm for glycopyrrolate[3]
-
Column Temperature: 30°C[3]
-
Injection Volume: 35 µL[3]
-
Gradient Elution:
-
0 min: 40% B
-
12 min: 40% B
-
20 min: 85% B
-
23 min: 40% B
-
30 min: 40% B[3]
-
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2.2 mg/mL this compound in a suitable diluent.[3]
-
Sample Solution: Dilute the glycopyrrolate sample solution containing this compound with the diluent to achieve a final concentration of approximately 0.110 mg/mL for this compound.[3]
Protocol 2: Simultaneous Determination of Amcinonide and this compound
This isocratic method is suitable for the analysis of this compound in the presence of the corticosteroid amcinonide.[4]
1. Mobile Phase Preparation:
-
Prepare a mixture of deionized water and acetonitrile (B52724) in a 70:30 v/v ratio. Filter and degas the mobile phase.[4]
2. HPLC System and Conditions:
-
Column: Zorbax reversed-phase C18 column (250 x 4.6 mm, 5µm)[4]
-
Flow Rate: 1.5 mL/min[4]
-
Detection: UV at 254 nm[4]
-
Temperature: Ambient[4]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 400 mg of this compound in the mobile phase to prepare a stock solution. Further dilutions are made to fall within the quantification range.[4]
-
Sample Solution: Weigh a quantity of the pharmaceutical sample equivalent to 40 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[4]
Data Presentation
The following tables summarize the quantitative data and system suitability parameters from the referenced methods.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1: this compound & Glycopyrrolate[3] | Method 2: Tolfenamic Acid & this compound[1] | Method 3: Doxepin, this compound & Capsaicin[5] | Method 4: Amcinonide & this compound[4] | Method 5: Fulvestrant, this compound & Benzyl Benzoate[2] |
| Column | Kromasil 100-5, C8 (250x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µ) | C18 Column | Zorbax RP-C18 (250x4.6mm, 5µm) | Phenomenex Luna C8 (150x4.6mm, 3µm) |
| Mobile Phase | A: 80:20 pH 2.5 PO4 Buffer:MethanolB: 10:90 pH 2.5 PO4 Buffer:Methanol | 70:30 Acetonitrile:50mM Triethylamine (pH 3.0) | 40:60 Acetonitrile:Buffer (pH 2.5 with OPA) | 70:30 Water:Acetonitrile | A: DI WaterB: Acetonitrile |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 220 nm | 273 nm | 254 nm | 254 nm |
| Retention Time | ~4.8 min | Not Specified | 9.10 min | Not Specified | ~1.943 min |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Method 1: Doxepin, this compound & Capsaicin[5] | Method 2: Amcinonide & this compound[4] |
| Linearity Range | 2-30 µg/ml | 80-600 µg/ml |
| Correlation Coefficient (r²) | 0.9991 | Not Specified |
| Limit of Detection (LOD) | 0.02 µg/ml | 10 µg/ml |
| Limit of Quantification (LOQ) | Not Specified | 80 µg/ml |
| Accuracy (% Recovery) | Not Specified | 99-100% |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
Caption: General workflow for RP-HPLC analysis of this compound.
Caption: Logical flow for HPLC method development for this compound.
Conclusion
The provided protocols and data underscore the importance of meticulous mobile phase preparation and method optimization for the reliable quantification of this compound in pharmaceutical products. The choice of buffer, organic modifier, pH, and gradient profile are all critical parameters that must be carefully controlled to achieve the desired chromatographic performance. These application notes serve as a valuable resource for analytical chemists in the pharmaceutical industry, providing a solid foundation for the development and implementation of robust RP-HPLC methods for this compound analysis.
References
Application Notes and Protocols for the Analysis of Benzyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl (B1604629) alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and food products, primarily for its preservative and solubilizing properties. Accurate and reliable quantification of benzyl alcohol is crucial for quality control, stability testing, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the determination of this compound in various matrices. This document provides a comprehensive protocol and application notes for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation:
The sample preparation method should be adapted based on the matrix.
a) For Injectable Suspensions: [1]
-
Accurately weigh approximately 2 ± 0.5 g of the homogenized injectable suspension into a separatory funnel.
-
Add 60 mL of methanol (B129727) to the separatory funnel.
-
Shake vigorously to extract the this compound.
-
Pass the extract through a filter containing 20 g of anhydrous sodium sulfate (B86663) into a 250 mL round-bottom flask to remove any residual water.
-
The resulting solution is ready for GC-MS analysis.
-
Accurately weigh 1.0 g of the cosmetic product into a 15 mL centrifuge tube.
-
Add 5 mL of absolute ethanol.
-
Sonicate the mixture for 30 minutes to ensure complete extraction.
-
Dilute the mixture to 10 mL with absolute ethanol.
-
Centrifuge the solution for 10 minutes at 3000 r/min.
-
Collect the supernatant for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
The following parameters have been successfully used for the analysis of this compound.[1]
| Parameter | Value |
| Gas Chromatograph | Agilent Technologies 6890 N Network GC System or equivalent |
| Mass Spectrometer | Agilent Technologies 5973 Network Mass Selective Detector or equivalent |
| Autosampler | Agilent Technologies 7683 series or equivalent |
| Column | DB-5, (5%-phenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 50°C held for 5 min, then ramped at 10°C/min to 180°C. Post run at 280°C for 2 min. |
| Transfer Line Temperature | 300°C |
| Ion Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
3. Mass Spectrometry Data Acquisition:
For quantitative analysis, it is recommended to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions for this compound are:[1]
-
Quantifier Ion: m/z 79
-
Qualifier Ions: m/z 108 and 109
The presence of all three ions with the correct abundance ratio confirms the identity of this compound.
Data Presentation
Quantitative Data Summary:
The following tables summarize the performance characteristics of validated GC-MS methods for this compound analysis.
Table 1: Method Validation Parameters for this compound in Injectable Suspension [3]
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantitation (LOQ) | 0.1 µg/g |
| Accuracy (Recovery) | 98 - 105% |
| Precision (RSD) | < 5% |
Table 2: Method Validation Parameters for Preservatives including this compound in Parenteral Formulations [4]
| Parameter | Result for this compound |
| Analytical Range | 30 - 240 µg/mL |
| Accuracy | 94 - 108% |
| Precision (RSD) | 4 - 15% |
Table 3: Precision Data for this compound in Human Serum (Derivatized Method) [5]
| Parameter | Result |
| Within-run Precision (RSD) | 2.7% |
| Between-run Precision (RSD) | 4.2% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. ewai-group.com [ewai-group.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Headspace GC-MS Method for Simultaneous Quantification of Antimicrobial Preservatives in Biopharmaceutical Peptide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of this compound in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl Alcohol as a Preservative in Cell Culture Media Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is an aromatic alcohol commonly utilized as a preservative in a variety of pharmaceutical and research applications, including cell culture media supplements. Its bacteriostatic and modest bactericidal properties make it an effective agent for preventing the growth of Gram-positive bacteria, as well as some fungi and yeasts.[1] The primary mechanism of action of benzyl alcohol as a preservative is attributed to its ability to disrupt the microbial cell membrane and denature proteins, ultimately leading to cell death.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound as a preservative in cell culture media supplements, with a focus on its antimicrobial efficacy, cytotoxicity, and impact on cellular signaling pathways.
Data Presentation
The following tables summarize the antimicrobial efficacy and cytotoxic concentrations of this compound against common cell culture contaminants and various cell lines.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacteria | 2,500 µg/mL |
| Bacillus subtilis | Gram-positive bacteria | 0.1 - 0.8 mg/mL |
| Escherichia coli | Gram-negative bacteria | 2,000 µg/mL |
| Pseudomonas aeruginosa | Gram-negative bacteria | 2,000 µg/mL |
| Candida albicans | Yeast | 1,600 - 2,500 µg/mL |
| Aspergillus niger | Mold | 1,600 - 5,000 µg/mL |
| Aspergillus flavus | Mold | 1.6 mg/mL |
| Aspergillus fumigatus | Mold | 1.6 mg/mL |
Note: The efficacy of this compound is pH-dependent, with optimal activity occurring at a pH below 5 and significantly reduced activity above pH 8.[1]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time |
| ARPE-19 | Human Retinal Pigment Epithelial | > 9,000 (significant toxicity at 9,000) | 2 hours |
| MDA-MB-231 | Human Breast Cancer | 35.40 ± 4.2 µM | 72 hours |
| MCF-7 | Human Breast Cancer | 750 µg/mL (ethanolic extract) | Not Specified |
| A2780 | Human Ovarian Cancer | 1500 µg/mL (ethanolic extract) | Not Specified |
| Phoenix (control) | Kidney Epithelial | 231.16 ± 25.25 | 72 hours |
| HEK293 | Human Embryonic Kidney | 410.54 ± 32.29 (as part of an extract) | 72 hours |
| HeLa | Human Cervical Cancer | > 100 µM (general observation) | Not Specified |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. It is important to note that cytotoxicity is cell line and exposure time-dependent.[2][3][4]
Experimental Protocols
Protocol 1: Preservative Efficacy Testing of a Cell Culture Media Supplement (e.g., Fetal Bovine Serum)
This protocol is adapted from standard preservative efficacy test guidelines to assess the effectiveness of this compound in a high-protein supplement like Fetal Bovine Serum (FBS).
Materials:
-
Test supplement (FBS) containing the desired concentration of this compound.
-
Control supplement (FBS) without this compound.
-
Cultures of relevant microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. niger).
-
Sterile saline solution (0.9% NaCl).
-
Sterile peptone water.
-
Appropriate culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile test tubes, pipettes, and petri dishes.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Culture each test microorganism on appropriate agar plates.
-
Harvest the cultures using sterile saline and adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of the Supplement:
-
Aseptically dispense 20 mL of the test and control FBS into separate sterile containers.
-
Inoculate each container with 0.1 mL of one of the prepared microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Thoroughly mix the inoculated supplements.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C.
-
Withdraw 1 mL samples from each container at specified intervals: 0, 7, 14, and 28 days.
-
-
Enumeration of Microorganisms:
-
Perform serial dilutions of the collected samples in sterile peptone water.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates at 30-35°C for bacteria (24-48 hours) and 20-25°C for fungi (3-5 days).
-
Count the number of colonies and calculate the CFU/mL for each time point.
-
-
Acceptance Criteria:
-
Bacteria: A not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Mold: No increase from the initial calculated count at 14 and 28 days.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to determine the IC50 of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293).
-
Complete cell culture medium.
-
This compound stock solution (sterile-filtered).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used for this compound, if any) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: Investigating the Impact of this compound on Cellular Signaling Pathways via Western Blot
This protocol provides a framework for analyzing the phosphorylation status of key proteins in the MAPK/JNK and TGF-β/Smad signaling pathways in response to this compound treatment.
Materials:
-
Cell line of interest.
-
6-well cell culture plates.
-
This compound.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Cell scraper.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-Smad2/3, anti-total-Smad2/3).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: General experimental workflow for assessing this compound.
Caption: MAPK/JNK signaling pathway activation.
Caption: TGF-β/Smad signaling pathway modulation.
References
Application Notes and Protocols for the Use of Benzyl Alcohol in the Extraction of Plant Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing benzyl (B1604629) alcohol as a solvent for the extraction of various classes of secondary metabolites from plant materials. The information is intended to guide researchers in developing and optimizing extraction methodologies for applications in natural product chemistry, pharmacology, and drug development.
Introduction to Benzyl Alcohol as an Extraction Solvent
This compound (C₆H₅CH₂OH) is an aromatic alcohol that offers a unique set of properties as an extraction solvent. It is a colorless liquid with a mild aromatic odor, low vapor pressure, and low toxicity.[1] Its moderate polarity and miscibility with other alcohols and diethyl ether make it a versatile solvent for a range of organic compounds.[1]
Key Properties of this compound for Extraction:
-
Solvency: this compound's aromatic nature and hydroxyl group contribute to its ability to dissolve a wide spectrum of compounds, including those with moderate to low polarity. This makes it a candidate for extracting various secondary metabolites.
-
Low Volatility: Its high boiling point (205 °C) minimizes solvent loss due to evaporation at room temperature, which can be advantageous for long extraction processes. However, this also presents challenges for its removal during downstream processing.
-
Preservative Properties: this compound exhibits antimicrobial and antifungal properties, which can help preserve the extract from microbial degradation during and after the extraction process.
-
Safety Profile: It has low acute toxicity, though it can be an irritant to the eyes and skin.[1]
General Principles of Extraction with this compound
The selection of an appropriate extraction method depends on the specific class of secondary metabolites being targeted, their stability, and the nature of the plant matrix. Three common extraction techniques that can be adapted for use with this compound are maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).
Sample Preparation:
Prior to extraction, the plant material should be properly prepared to maximize the surface area for solvent contact. This typically involves:
-
Drying: The plant material should be dried to a constant weight, either by air-drying or using an oven at a controlled temperature (e.g., 40-60 °C), to minimize the interference of water in the extraction of less polar compounds.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder or mill. A smaller particle size increases the efficiency of the extraction.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for each specific application, considering the plant material and the target secondary metabolites.
Maceration Protocol for Flavonoid Extraction
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[2]
Materials:
-
Ground, dried plant material
-
This compound
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of this compound to achieve a 1:10 solid-to-solvent ratio.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 48-72 hours at room temperature (20-25 °C).
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh this compound to ensure complete recovery of the extract.
-
Combine the filtrates for downstream processing.
Soxhlet Extraction Protocol for Terpenoid Extraction
Soxhlet extraction is a continuous extraction method that is particularly useful for extracting compounds with limited solubility in the chosen solvent.[1]
Materials:
-
Ground, dried plant material
-
This compound
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh 20 g of the powdered plant material and place it in a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250 mL of this compound and a few boiling chips.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent using a heating mantle to a temperature that ensures a steady cycle of vaporization and condensation without boiling too vigorously.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Once the extraction is complete, allow the apparatus to cool down.
-
Dismantle the setup and transfer the extract from the round-bottom flask for downstream processing.
Ultrasound-Assisted Extraction (UAE) Protocol for Alkaloid Extraction
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and mass transfer.[3]
Materials:
-
Ground, dried plant material
-
This compound
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Weigh 5 g of the powdered plant material and place it in a 100 mL beaker.
-
Add 50 mL of this compound for a 1:10 solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.
-
After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant (the extract) and filter it through Whatman No. 1 filter paper.
-
The resulting extract is ready for downstream processing.
Downstream Processing of this compound Extracts
The high boiling point of this compound makes its removal by simple evaporation energy-intensive and potentially detrimental to thermolabile compounds. Therefore, alternative downstream processing techniques are recommended.
Solvent Evaporation under Reduced Pressure
While challenging, evaporation can be performed under high vacuum and moderate heat to lower the boiling point of this compound.
Procedure:
-
Place the this compound extract in a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Use a high-capacity vacuum pump to significantly reduce the pressure.
-
Set the water bath temperature to a moderate level (e.g., 60-80 °C) to facilitate evaporation without degrading the target compounds.
-
Continue the process until the this compound is removed, leaving the crude extract.
Liquid-Liquid Extraction
This is often a more practical approach to separate the extracted secondary metabolites from this compound. The principle is to partition the target compounds into a more volatile, immiscible solvent.[4][5]
Procedure:
-
Transfer the this compound extract to a separatory funnel.
-
Add an equal volume of an immiscible and more volatile solvent in which the target compounds are also soluble (e.g., ethyl acetate, diethyl ether).
-
Add a volume of water to the separatory funnel to facilitate phase separation, as this compound has some water solubility.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The secondary metabolites will partition between the this compound/water phase and the volatile organic phase based on their polarity.
-
Collect the volatile organic layer.
-
Repeat the extraction of the this compound/water phase with fresh volatile solvent two to three more times to maximize recovery.
-
Combine the volatile organic fractions.
-
The volatile solvent can then be easily removed using a rotary evaporator at a lower temperature, yielding the crude extract.
Data Presentation
Quantitative data from extraction experiments should be summarized in a clear and structured format to allow for easy comparison of different solvents and methods.
Table 1: Illustrative Comparison of Extraction Yields and Purity of Quercetin from Hypericum perforatum using this compound and Ethanol.
| Solvent | Extraction Method | Extraction Time (h) | Yield of Crude Extract (%) | Purity of Quercetin (%) |
| This compound | Maceration | 48 | 12.5 | 85.2 |
| Ethanol (95%) | Maceration | 48 | 10.8 | 82.1 |
| This compound | Soxhlet | 6 | 15.2 | 88.9 |
| Ethanol (95%) | Soxhlet | 6 | 13.5 | 86.4 |
| This compound | UAE | 1 | 11.9 | 84.5 |
| Ethanol (95%) | UAE | 1 | 10.1 | 81.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to provide a template for presenting comparative data.
Visualizations
Experimental Workflows
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Downstream Processing
References
Application Notes and Protocols for Benzyl Alcohol as a Bacteriostatic Agent in Multi-Dose Injectable Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol is an aromatic alcohol widely utilized in the pharmaceutical industry as a bacteriostatic preservative in multi-dose injectable formulations.[1][2][3] Its primary function is to inhibit the growth of bacteria that may be introduced into a vial after it has been opened, thereby maintaining the sterility of the product over its intended in-use period.[4][5] This property is crucial for medications that are administered in multiple doses from the same container, extending their shelf-life and preventing potential patient infections.[1][6]
This document provides detailed application notes on the use of benzyl alcohol, including its mechanism of action, effective concentrations, regulatory considerations, and potential toxicities. Furthermore, it outlines key experimental protocols for the evaluation of its antimicrobial effectiveness and its quantification in final drug product formulations.
Mechanism of Action
This compound's bacteriostatic and bactericidal properties are attributed to its ability to disrupt the microbial cell membrane.[5][7] This disruption interferes with essential cellular processes, leading to the inhibition of growth and proliferation of a broad spectrum of bacteria.[5] Its optimal antimicrobial activity is observed at a pH below 5, with significantly reduced efficacy above pH 8.[8]
Data Presentation
Table 1: Effective Concentrations and Regulatory Limits of this compound
| Parameter | Value | Reference |
| Typical Bacteriostatic Concentration | 0.9% (9 mg/mL) to 2.0% v/v | [4][8][9] |
| Common Concentration in Bacteriostatic Water for Injection | 0.9% (9 mg/mL) or 1.1% (11 mg/mL) | [10] |
| FDA Limit for Injectable Formulations | Up to 5% | [11] |
| EMA Limit for Injectable Formulations | Up to 1% | [11] |
| Acceptable Daily Intake (ADI) Group (EMA) | 0–5 mg/kg body weight (for this compound, benzoic acid, and benzoates) | [12] |
Table 2: Toxicity Profile of this compound
| Population | Adverse Effect | Toxic Dose/Concentration | Reference |
| Neonates and Infants | "Gasping Syndrome" (metabolic acidosis, respiratory and cardiovascular collapse, death) | Intravenous administration in the range of 100–200 mg/kg/day has been linked to this syndrome.[12] Not recommended for use in newborns.[9][10][13][14] | [9][10][12][13][14] |
| Adults (High Concentrations) | Respiratory failure, vasodilation, hypotension, convulsions, and paralysis. | Very high concentrations can lead to toxic effects.[2] | [2] |
| General | Mild local irritation at the injection site.[6] Allergic reactions (rare).[2][11] | Can occur at therapeutic concentrations.[6][11] | [2][6][11] |
Experimental Protocols
Protocol 1: Antimicrobial Effectiveness Testing (AET)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) Chapter <51>.[15][16] The AET is designed to demonstrate the effectiveness of the preservative system by challenging the formulation with a controlled quantity of specific microorganisms.[16]
1. Test Organisms: The following microorganisms are typically used:
-
Candida albicans (ATCC No. 10231)
-
Aspergillus brasiliensis (ATCC No. 16404)
-
Escherichia coli (ATCC No. 8739)
-
Pseudomonas aeruginosa (ATCC No. 9027)
-
Staphylococcus aureus (ATCC No. 6538)
2. Inoculum Preparation:
-
Culture the bacteria at 30-35°C for 18-24 hours on Soybean-Casein Digest Agar.
-
Culture Candida albicans at 20-25°C for 48 hours on Sabouraud Dextrose Agar.
-
Culture Aspergillus brasiliensis at 20-25°C for 5-7 days on Sabouraud Dextrose Agar.
-
Harvest the microorganisms and suspend them in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
3. Test Procedure:
-
Divide the product into five separate, sterile containers, one for each test organism.
-
Inoculate each container with one of the prepared microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should not exceed 1% of the total volume of the product.[15]
-
Incubate the inoculated containers at 20-25°C for 28 days.[15]
-
At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container and determine the microbial count using a validated plate count method.[15]
4. Acceptance Criteria (for Category 1 Products - Injections):
-
Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.[17]
Protocol 2: Quantification of this compound in Injectable Formulations by Gas Chromatography (GC)
This protocol provides a general framework for the quantification of this compound. Method validation is required for specific formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (B129727) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., dimethylpolysiloxane, 30 m x 0.53 mm i.d.)[18]
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover a linear range (e.g., 25 - 175 µg/mL).[18]
3. Sample Preparation:
-
Accurately transfer a known volume of the injectable formulation into a volumetric flask.
-
Dilute with methanol to a final concentration within the calibration range. For suspensions, an extraction step may be necessary.[19] This can involve adding the sample to a larger volume of methanol, sonicating, and then filtering through anhydrous sodium sulfate to remove co-extractives and moisture.[19]
4. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen
-
Flow Rate: To be optimized for the specific column and instrument.
-
Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes. (This is an example and must be optimized).
5. Analysis and Calculation:
-
Inject the standards and samples onto the GC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
Caption: Workflow for Antimicrobial Effectiveness Testing (AET).
Caption: Key considerations for using this compound in injectables.
Formulation and Compatibility Considerations
When formulating with this compound, it is important to consider its compatibility with the active pharmaceutical ingredient (API) and other excipients. This compound has been shown to induce aggregation in some protein-based therapeutics.[20][21] Therefore, thorough compatibility and stability studies are essential. The antimicrobial activity of this compound can also be diminished in the presence of nonionic surfactants like polysorbate 80.[8] Furthermore, upon storage or heat sterilization, this compound can oxidize to form benzaldehyde, a toxic impurity that needs to be monitored.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. farbefirma.org [farbefirma.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. phexcom.com [phexcom.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. iupr.ru [iupr.ru]
- 12. ema.europa.eu [ema.europa.eu]
- 13. medlabgear.com [medlabgear.com]
- 14. Articles [globalrx.com]
- 15. arlok.com [arlok.com]
- 16. genevalabs.com [genevalabs.com]
- 17. njccwei.com [njccwei.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. ROLE OF this compound IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of this compound in the unfolding and aggregation of interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
The Synthesis and Application of Benzyl Alcohol-Derived Esters in Flavor and Fragrance Research
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) alcohol, a simple aromatic alcohol, serves as a versatile precursor in the synthesis of a wide array of esters that are fundamental to the flavor and fragrance industry. These esters, characterized by their pleasant and diverse aromas, are integral components in the formulation of perfumes, cosmetics, food flavorings, and other scented products. This document provides a comprehensive overview of the application of benzyl alcohol in the synthesis of key fragrance esters, detailed experimental protocols for their preparation, and methods for their sensory evaluation.
Benzyl esters, such as benzyl acetate (B1210297), benzyl benzoate, benzyl salicylate, and benzyl cinnamate (B1238496), each possess unique olfactory properties, ranging from fruity and floral to balsamic and sweet.[1][2] The synthesis of these esters is commonly achieved through methods like Fischer esterification and enzymatic catalysis, offering routes that can be tailored for efficiency and sustainability.[3][4][5] The selection of the synthetic method can influence the yield, purity, and sensory profile of the final product.
This application note is intended to be a practical guide for researchers in the field of flavor and fragrance chemistry, providing the necessary protocols to synthesize, purify, and evaluate a range of benzyl esters.
Data Presentation: Synthesis of Benzyl Esters
The following tables summarize quantitative data for the synthesis of various benzyl esters derived from this compound, providing a comparative overview of different synthetic methods.
Table 1: Fischer Esterification of this compound
| Ester Product | Carboxylic Acid | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzyl Acetate | Acetic Acid | Sulfuric Acid | Reflux, 45 min | ~94.3% | [6] |
| Benzyl Acetate | Acetic Acid | Ionic Liquid [EMIM][HSO4] | 110°C, 4 hours | 90.34% | [4] |
| Benzyl Benzoate | Benzoic Acid | Sulfuric Acid | Optimized conditions | High | [7] |
| Benzyl Salicylate | Salicylic Acid | Sulfuric Acid | Heating | High | [7] |
| Benzyl Cinnamate | Cinnamic Acid | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Not specified | [8] |
Table 2: Enzymatic Synthesis of Benzyl Esters
| Ester Product | Acyl Donor | Enzyme | Reaction Conditions | Yield (%) | Reference |
| Benzyl Cinnamate | Cinnamic Acid | Lipozyme TLIM | Isooctane, optimized | 97.3% | [9] |
| Benzyl Cinnamate | Cinnamic Acid | Lipase | Temperature > 53°C | Spontaneous | [3] |
Table 3: Spectroscopic Data for Key Benzyl Esters
| Ester Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Reference |
| Benzyl Acetate | 7.35 (m, 5H), 5.10 (s, 2H), 2.10 (s, 3H) | 170.8, 136.0, 128.5, 128.3, 128.2, 66.5, 21.0 | 1745 (C=O), 1225 (C-O) | [10][11][12] |
| Benzyl Benzoate | 8.10 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.35 (m, 5H), 5.35 (s, 2H) | 166.5, 136.2, 133.0, 130.0, 129.7, 128.6, 128.2, 128.1, 66.8 | 1720 (C=O), 1270 (C-O) | [13][14][15][16] |
| Benzyl Salicylate | 10.8 (s, 1H), 7.85 (dd, 1H), 7.45 (m, 1H), 7.35 (m, 5H), 6.95 (d, 1H), 6.85 (t, 1H), 5.35 (s, 2H) | 169.9, 161.6, 135.8, 135.7, 130.1, 128.6, 128.3, 128.1, 119.2, 117.7, 112.4, 67.1 | 3200-3000 (O-H), 1680 (C=O) | [17][18][19][20][21] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of Benzyl Acetate via Fischer Esterification
This protocol is adapted from a standard Fischer esterification procedure.[6]
Materials:
-
Isopentyl alcohol (can be substituted with this compound)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5 mL conical reaction vial
-
Spin vane
-
Air condenser
-
Heating mantle or aluminum block
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
To a 5 mL conical reaction vial containing a spin vane, add the alcohol and acetic acid.
-
Carefully add 5 drops of concentrated sulfuric acid.
-
Attach an air condenser and heat the mixture to reflux (approximately 160°C) with stirring for 45 minutes.
-
Cool the reaction vial to room temperature, then in a cool water bath, and finally in an ice bath.
-
Add water to the vial to bring the total volume to approximately 4 mL.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 mL of cold water, 1 mL of 5% aqueous sodium bicarbonate, and 1 mL of brine (saturated aqueous sodium chloride).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude ester by distillation to obtain pure benzyl acetate.
Protocol 2: Synthesis of Benzyl Benzoate
This protocol describes a robust method for the synthesis of benzyl benzoate.[7]
Materials:
-
Benzoic acid
-
This compound
-
Niobium(V) chloride (NbCl5) or SiO2-Nb catalyst
-
Stirring apparatus
-
Diethyl ether
-
Centrifuge
Procedure using NbCl5:
-
In a suitable reaction vessel, mix benzoic acid (1.00 mmol), this compound (1.00 mmol), and NbCl5 (1.50 mmol).
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, add 20 mL of diethyl ether and centrifuge the mixture.
-
Filter off the metal-containing solids and purify the product from the filtrate.
Procedure using SiO2-Nb catalyst:
-
Mix benzoic acid (1.00 mmol), this compound (1.00 mmol), and SiO2-Nb catalyst (10% w/w relative to this compound).
-
Heat the mixture to reflux for 6-9 hours, monitoring by TLC.
-
After cooling, add 20 mL of diethyl ether and isolate the product as described above.
Protocol 3: Synthesis of Benzyl Cinnamate via Fischer Esterification
This protocol is based on a user-reported synthesis.[8]
Materials:
-
Cinnamic acid
-
This compound
-
Concentrated sulfuric acid
-
Dean-Stark trap
-
Condenser
-
Diethyl ether
-
Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Vacuum distillation apparatus
Procedure:
-
To a flask equipped with a Dean-Stark trap and condenser, add 52 mL of toluene and 0.5 mL of concentrated sulfuric acid. Reflux briefly to form p-toluenesulfonic acid in situ.
-
Cool the mixture and add 14.5 mL of this compound and 22.8 g of cinnamic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately 1 hour).
-
Cool the reaction mixture to room temperature. The crude benzyl cinnamate may precipitate.
-
Add approximately 40 mL of diethyl ether to dissolve the solids.
-
Wash the ether solution sequentially with water, sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer with anhydrous calcium chloride.
-
Remove the diethyl ether and toluene by distillation and evaporation.
-
Purify the crude product by vacuum distillation to obtain benzyl cinnamate as a light yellow liquid.
Sensory Evaluation Protocol
Protocol 4: Sensory Evaluation of Fragrance Esters
This protocol outlines a general procedure for the sensory evaluation of synthesized esters using a trained panel.[22][23][24][25]
Objective: To characterize and compare the odor profiles of different benzyl esters.
Materials:
-
Synthesized and purified benzyl esters
-
Odor-free glass vials or smelling strips
-
A well-ventilated, odor-free room
-
A panel of trained sensory assessors (minimum of 5-10 participants)
-
Reference standards (if available)
-
Water and unsalted crackers for palate cleansing
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of various aroma descriptors (e.g., fruity, floral, sweet, balsamic). Familiarize them with the rating scale (e.g., a 9-point hedonic scale).
-
Sample Preparation: Prepare solutions of the esters in an odorless solvent (e.g., ethanol) at a concentration suitable for olfactory evaluation. Dip smelling strips into the solutions or place a small amount in coded, odor-free vials.
-
Evaluation Session:
-
Conduct the evaluation in a quiet, well-ventilated, and odor-neutral environment.[23]
-
Present the coded samples to the panelists in a randomized order to avoid bias.
-
Instruct panelists to sniff each sample and rate the intensity of predefined aroma attributes on the provided scale.
-
Allow for breaks between samples to prevent olfactory fatigue. Provide water and crackers for cleansing the palate.[23]
-
-
Data Analysis:
-
Collect the rating sheets from all panelists.
-
Calculate the mean scores for each attribute for each ester.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the esters.
-
Create an aroma profile or "spider web" plot to visually represent the sensory characteristics of each ester.
-
Mandatory Visualizations
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile ester molecules with olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that result in a neural signal being sent to the brain.
Caption: Olfactory signal transduction pathway initiated by an odorant molecule.
Experimental Workflow: Ester Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of benzyl esters.
Caption: General workflow for the synthesis and purification of benzyl esters.
Logical Relationship: Sensory Evaluation Process
This diagram outlines the logical steps involved in conducting a sensory evaluation of fragrance compounds.
Caption: Logical flow of the sensory evaluation process for fragrances.
References
- 1. scentjourner.com [scentjourner.com]
- 2. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Preparation of benzyl cinnamate (a moderate difficulty ester) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl acetate(140-11-4) 1H NMR [m.chemicalbook.com]
- 12. Figure 1. NMR spectrum of >99% anhydrous benzyl acetate : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 13. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Benzyl benzoate(120-51-4) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Benzyl salicylate(118-58-1) IR Spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 23. sense-lab.co.uk [sense-lab.co.uk]
- 24. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 25. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
Troubleshooting & Optimization
Identifying and minimizing benzyl alcohol degradation products in formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the degradation of benzyl (B1604629) alcohol in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of benzyl alcohol in pharmaceutical formulations?
A1: The primary degradation products of this compound are benzaldehyde (B42025) and benzoic acid, which are formed through oxidation.[1][2][3] Exposure to air facilitates this process.[4] In certain conditions, other by-products such as benzyl benzoate (B1203000) can also be formed.
Q2: What is the main degradation pathway for this compound?
A2: The main degradation pathway is the oxidation of the alcohol group. This compound first oxidizes to benzaldehyde, which can then be further oxidized to benzoic acid.[3][5][6] This process can be accelerated by factors such as exposure to oxygen, elevated temperatures, and light.
Q3: How can I prevent or minimize the degradation of this compound in my formulations?
A3: To minimize degradation, it is crucial to control the storage and handling conditions. Key strategies include:
-
Protection from Oxygen: Storing formulations under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation.
-
Temperature Control: Storing products at lower temperatures (e.g., refrigerated or frozen) slows down the rate of chemical reactions, including oxidation.
-
Light Protection: Using light-resistant containers can prevent photo-oxidation.
-
pH Control: Maintaining an optimal pH for the formulation can help ensure the stability of this compound.
-
Use of Antioxidants: In some cases, the addition of a suitable antioxidant can help to prevent oxidation.
Q4: Are there any other potential degradation pathways for this compound?
A4: Yes, under specific conditions, other degradation pathways can occur. For instance, sonication, which can generate high local heat, has been shown to degrade this compound into benzene (B151609) and toluene.[7] It is therefore recommended to avoid the use of sonicators for dissolving bulk substances in this compound during sample preparation for residual solvent testing.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my HPLC chromatogram. | Presence of degradation products (e.g., benzaldehyde, benzoic acid). | 1. Perform co-injection with standards of the suspected degradation products to confirm their identity. 2. Conduct a forced degradation study to identify potential degradation products under various stress conditions.[8][9] |
| The peak for this compound is smaller than expected. | Degradation of this compound during storage or sample preparation. | 1. Review storage conditions (temperature, light exposure, headspace). 2. Prepare fresh samples and analyze them immediately. 3. Ensure sample preparation does not involve excessive heat or sonication.[7] |
| Poor peak shape for benzaldehyde or benzoic acid. | Inappropriate mobile phase pH or column chemistry. | 1. Adjust the mobile phase pH to ensure proper ionization of acidic or basic analytes. For benzoic acid, a lower pH (e.g., pH 2.5-3.5) is often required for good peak shape.[10] 2. Experiment with a different stationary phase if peak shape issues persist. |
| Inconsistent results between replicate injections. | Sample instability in the autosampler or carryover. | 1. Control the temperature of the autosampler. 2. Investigate potential for carryover by injecting a blank solvent after a high-concentration sample. Implement a needle wash step if necessary. |
Summary of this compound Degradation Products and Stress Conditions
The following table summarizes the common degradation products of this compound and the stress conditions that can lead to their formation.
| Degradation Product | Formation Pathway | Contributing Stress Conditions |
| Benzaldehyde | Oxidation | Exposure to air/oxygen, elevated temperature, light.[1][2][3][4] |
| Benzoic Acid | Further oxidation of benzaldehyde | Exposure to air/oxygen, elevated temperature, light.[3][5][6] |
| Benzene | Thermal Degradation | High heat, such as that generated by sonication.[7] |
| Toluene | Thermal Degradation | High heat, such as that generated by sonication.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in a Formulation
This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation products of this compound in a given formulation, in accordance with ICH guidelines.[8][9]
1. Sample Preparation:
- Prepare a stock solution of the formulation containing this compound at a known concentration (e.g., 1 mg/mL).
- For each stress condition, transfer a specific volume of the stock solution into separate, suitable containers (e.g., vials).
2. Stress Conditions:
- Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for a specified period.
- Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature, protected from light, for a specified period.
- Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a specified period.
- Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
- At each time point, withdraw a sample from each stress condition.
- Neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
- Compare the chromatograms of the stressed samples to that of an unstressed control sample.
- Identify and quantify any new peaks that appear, which represent potential degradation products.
- Calculate the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound, benzaldehyde, and benzoic acid.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (240:760:5, v/v/v), pH adjusted to 2.5[10] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
2. Standard Solution Preparation:
- Prepare individual stock solutions of this compound, benzaldehyde, and benzoic acid in the mobile phase.
- Prepare a mixed standard solution containing all three analytes at a known concentration.
3. Sample Preparation:
- Dilute the formulation sample with the mobile phase to a concentration within the linear range of the method.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Inject the mixed standard solution five times and calculate the relative standard deviation (RSD) of the peak areas for each analyte (should be <2%).
- Determine the resolution between the peaks of this compound, benzaldehyde, and benzoic acid (should be >2).
5. Analysis and Quantification:
- Inject the prepared samples and standard solutions.
- Identify the peaks based on their retention times compared to the standards.
- Quantify the amount of this compound and its degradation products in the samples using a calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for identifying and minimizing degradation.
Caption: HPLC analysis experimental workflow.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products generated by sonication of this compound, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Optimizing Benzyl Alcohol Concentration for Effective Antimicrobial Preservation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing benzyl (B1604629) alcohol as an antimicrobial preservative. It addresses common challenges through troubleshooting guides and frequently asked questions, ensuring the effective and appropriate use of benzyl alcohol in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound as a preservative?
A1: this compound is typically used at concentrations up to 2.0% v/v in pharmaceutical formulations and up to 3.0% v/v in cosmetic products.[1] For disinfection purposes, a higher concentration of 10% v/v may be used.[1] It functions as a bacteriostatic agent, effective against Gram-positive bacteria, as well as various molds and yeasts.[1]
Q2: How does pH affect the antimicrobial efficacy of this compound?
A2: The pH of a formulation is a critical factor. This compound exhibits its optimal antimicrobial activity in acidic conditions, specifically at a pH below 5.[1] Its efficacy significantly diminishes in alkaline environments, showing little activity above pH 8.[1]
Q3: Can this compound be combined with other preservatives?
A3: Yes, combining this compound with other preservatives can broaden the spectrum of antimicrobial activity and create a more robust preservative system.[2] This is particularly useful in products with high water content where a single preservative may not be sufficient.[2]
Q4: Are there any known incompatibilities with other formulation ingredients?
A4: this compound's effectiveness can be reduced in the presence of nonionic surfactants, such as polysorbate 80.[1] It can also interact with certain packaging materials, like polyethylene, which may decrease its activity.[1] Additionally, in protein formulations, this compound can sometimes induce protein aggregation.[3][4][5]
Q5: Is this compound safe for all patient populations?
A5: While generally considered safe within established concentration limits, this compound is contraindicated for use in neonates (newborns up to 4 weeks old).[6][7] This is due to their immature metabolic pathways, which can lead to the accumulation of this compound and cause a toxic condition known as "gasping syndrome".[7] Caution is also advised for children under 3 years of age.[7]
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against common microorganisms, providing a baseline for its expected efficacy.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 25 |
| Escherichia coli | Gram-negative Bacteria | 2000 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 2000 |
| Candida albicans | Yeast | 2500 |
| Aspergillus niger | Mold | 5000 |
Data sourced from a study on the antimicrobial properties of this compound.[1]
Troubleshooting Guides
Issue 1: Reduced or Loss of Antimicrobial Efficacy
If you observe microbial growth in a product preserved with this compound, several factors could be contributing to this issue. Use the following guide to troubleshoot the problem.
Troubleshooting Workflow for Reduced Efficacy
Issue 2: Precipitation or Cloudiness in Protein Formulations
This compound can sometimes cause aggregation and precipitation of proteins, a critical issue in biologic drug development.[5]
Symptoms:
-
Visible particulate matter or cloudiness after the addition of this compound.
-
A decrease in the concentration of the soluble protein monomer over time, which can be measured by size exclusion chromatography (SEC-HPLC).[3]
Mechanism: this compound can interact with proteins through hydrophobic interactions.[8] This can lead to minor changes in the protein's tertiary structure, exposing aggregation-prone regions and leading to the formation of insoluble aggregates.[3][4]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Optimize Concentration | Use the lowest effective concentration of this compound as determined by antimicrobial effectiveness testing. | A balance must be struck between antimicrobial efficacy and protein stability. |
| Formulation with Stabilizing Excipients | Include excipients that are known to stabilize proteins. For example, sucrose (B13894) can inhibit this compound-induced aggregation by favoring a more compact and stable protein conformation.[3][4] | Excipient compatibility and overall formulation stability must be assessed. |
| Protein Engineering/Modification | For some high-value biologics, covalent modification of the protein, such as PEGylation, has been shown to prevent aggregation by sterically shielding hydrophobic surface areas.[8][9] | This is a complex approach suitable for the drug development phase, not for troubleshooting an existing formulation. |
Experimental Protocols
Antimicrobial Effectiveness Test (AET) - Based on USP <51>
The AET, or preservative challenge test, is essential for confirming that a preservative system is effective in a specific formulation.[10][11]
Objective: To evaluate the performance of the antimicrobial preservative by intentionally introducing a standardized inoculum of microorganisms into the final product and measuring the reduction in microbial population over time.
Materials:
-
Final product sample
-
Standardized cultures of test microorganisms (See Table 2)
-
Sterile saline solution
-
Culture media (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi)[12]
-
Sterile containers for inoculation
-
Incubator set at 22.5 ± 2.5°C[10]
Table 2: Standard Microorganisms for USP <51> AET
| Microorganism | ATCC Strain # | Type |
| Staphylococcus aureus | 6538 | Gram-positive Bacteria |
| Escherichia coli | 8739 | Gram-negative Bacteria |
| Pseudomonas aeruginosa | 9027 | Gram-negative Bacteria |
| Candida albicans | 10231 | Yeast |
| Aspergillus brasiliensis | 16404 | Mold |
| Source: USP <51> guidelines.[11][13] |
Experimental Workflow Diagram
Procedure:
-
Preparation of Inoculum: Grow the test microorganisms in or on the appropriate medium. Harvest the cells and resuspend them in sterile saline to achieve a standardized concentration of approximately 1 x 10⁸ CFU/mL.[10][14]
-
Inoculation: Distribute a sufficient volume of the product into five separate sterile containers. Inoculate each container with one of the five test microorganisms. The volume of the inoculum should not exceed 1% of the total product volume.[12] The final concentration of microorganisms in the product should be between 10⁵ and 10⁶ CFU/mL.[12]
-
Incubation: Store the inoculated containers at a controlled temperature of 20°C to 25°C for the duration of the test (typically 28 days).[12]
-
Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.[10][11]
-
Evaluation: Compare the log reduction in viable microorganisms at each time point to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, Ph. Eur.). For bacteria, a 1 to 3 log reduction is generally expected within one to two weeks, with no subsequent increase. For yeast and mold, there should be no increase from the initial inoculum level.[12]
References
- 1. phexcom.com [phexcom.com]
- 2. chemcomplex.com [chemcomplex.com]
- 3. Mechanism for this compound-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for this compound-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. ROLE OF this compound IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excipients in Neonatal Medicinal Products: Never Prescribed, Commonly Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Prevention of this compound-induced aggregation of chymotrypsinogen by PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microchemlab.com [microchemlab.com]
- 11. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 12. arlok.com [arlok.com]
- 13. Antimicrobial Effectiveness Testing (USP 51) - Innovotech [innovotech.ca]
- 14. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Overcoming Benzyl Alcohol Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from benzyl (B1604629) alcohol in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence so high when analyzing samples containing benzyl alcohol?
A1: this compound is intrinsically fluorescent, with an excitation peak around 259 nm and an emission peak at approximately 282 nm.[1] If your assay's excitation or emission wavelengths overlap with this range, you will likely observe a high background signal. This is particularly problematic in assays that use UV excitation.
Q2: Can this compound interfere with my assay even if the wavelengths don't overlap?
A2: Yes, this compound can cause other forms of interference. It has been shown to induce conformational changes, unfolding, and aggregation of proteins, such as interferon α-2a, in a concentration-dependent manner.[2][3] This can alter the binding kinetics or accessibility of epitopes in immunoassays, or affect enzyme activity in enzymatic assays, leading to inaccurate results. Furthermore, like other alcohols, this compound can contribute to the quenching of fluorescence of common probes, especially those that emit at longer wavelengths.
Q3: At what concentration does this compound typically become problematic?
A3: The concentration at which this compound interferes is assay-dependent. As a preservative in multi-dose formulations, it is often used at concentrations around 0.9% to 1.5%.[4] Studies on interferon α-2a have shown that this compound can induce protein aggregation at concentrations as low as 0.9% v/v.[2] For direct fluorescence interference, the problematic concentration will depend on the sensitivity of your instrument and the specific excitation and emission wavelengths used.
Q4: What are some suitable alternatives to this compound as a preservative in formulations for fluorescence assays?
A4: When developing formulations for fluorescence-based assays, it is best to use non-fluorescent preservatives. Some alternatives include:
-
Parabens (Methylparaben, Propylparaben)
-
Phenoxyethanol
-
Sorbic Acid and Potassium Sorbate
-
Chlorobutanol
-
Urea derivatives
-
Quaternary ammonium (B1175870) compounds[5][6]
It is crucial to validate the compatibility of any alternative preservative with your specific protein and assay.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Symptoms:
-
Blank wells or negative controls show high fluorescence intensity.
-
Low signal-to-noise ratio.
Possible Cause:
-
The intrinsic fluorescence of this compound is interfering with the assay.
Solutions:
-
Wavelength Adjustment: If possible, switch to a fluorophore with excitation and emission wavelengths further away from the UV range to avoid the fluorescence of this compound.
-
Sample Dilution: Diluting the sample can reduce the this compound concentration to a level that no longer causes significant interference. However, ensure that the analyte of interest remains at a detectable concentration.
-
This compound Removal: If wavelength adjustment or dilution is not feasible, you will need to remove the this compound from your sample prior to the assay. Refer to the "Experimental Protocols" section for detailed methods.
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Results are not consistent between experiments.
Possible Cause:
-
This compound may be inducing protein aggregation or altering protein conformation, leading to inconsistent interactions in the assay.[2][3]
Solutions:
-
Assess Protein Stability: Before performing your assay, assess the stability of your protein in the presence of this compound under your experimental conditions. Techniques like size-exclusion chromatography (SEC) can be used to detect aggregation.[4]
-
Remove this compound: The most effective solution is to remove the this compound from the sample. See the "Experimental Protocols" section for guidance.
-
Use a Different Preservative: If you are in the formulation development stage, consider using a non-interfering alternative preservative.
Issue 3: Low Signal or Suspected Quenching
Symptoms:
-
The fluorescence signal is lower than expected, even with a known concentration of analyte.
Possible Cause:
-
This compound, like other alcohols, can quench the fluorescence of some fluorophores. This effect is more pronounced for red-emitting probes.
Solutions:
-
Fluorophore Selection: Choose a fluorophore that is less susceptible to quenching by alcohols.
-
Removal of this compound: Removing the this compound is the most direct way to eliminate this quenching effect.
Quantitative Data on this compound Interference and Removal
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Peak | 259 |
| Emission Peak | 282 |
| [Data sourced from AAT Bioquest][1] |
Table 2: Effect of this compound on Protein Stability (Interferon α-2a)
| This compound Concentration (v/v) | Aggregation Temperature (TmAgg) | Change in Gibbs Free Energy (ΔG) of Unfolding (kcal/mol) |
| 0% | 63.9 ± 0.9°C | 10.2 ± 0.6 |
| 2% | 42.1 ± 0.3°C | 3.8 ± 0.3 |
| [Data adapted from Roy et al.][2] |
Table 3: Comparison of this compound Removal Methods
| Method | Principle | Reported Removal Efficiency | Considerations |
| Centrifugation | Pellet the analyte and discard the supernatant containing this compound. | Up to 95.5% at 10,000 rpm for 5 minutes for a triamcinolone (B434) acetonide suspension.[7] | Efficiency may vary depending on the analyte's properties. May not be suitable for all protein solutions. |
| Liquid-Liquid Extraction | Partitioning of this compound into an immiscible organic solvent. | High, but quantitative data for protein solutions is not readily available. | Can be harsh on proteins and may lead to denaturation. Requires careful selection of the organic solvent. |
| Solid-Phase Extraction (SPE) | Adsorption of this compound onto a solid support, allowing the analyte to pass through. | High, but specific efficiency depends on the sorbent and sample matrix. | Requires method development to select the appropriate sorbent and elution conditions. |
| Dialysis/Buffer Exchange | Diffusion of this compound across a semi-permeable membrane. | Effective for removing small molecules from protein solutions. | Can be time-consuming and may lead to sample dilution. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for this compound Removal
This protocol is a general guideline and may need optimization for your specific sample.
Materials:
-
Sample containing this compound.
-
Immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Separatory funnel.
-
Anhydrous inorganic salt (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Rotary evaporator.
Procedure:
-
Solvent Selection: Choose an organic solvent that is immiscible with your aqueous sample and in which this compound is soluble. Ethyl acetate is a common choice.
-
Extraction:
-
Place your sample in a separatory funnel.
-
Add an equal volume of the organic solvent.
-
Stopper the funnel and invert it gently, venting frequently to release pressure.
-
Shake the funnel for 1-2 minutes to allow for the partitioning of this compound into the organic phase.
-
Allow the layers to separate. The aqueous layer contains your analyte, and the organic layer contains the this compound.
-
Drain the lower (aqueous) layer into a clean container.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete removal of this compound.
-
-
Drying (for organic layer if this compound is the target): If you were isolating the this compound, you would dry the organic layer with an anhydrous salt. For protein samples, you will proceed with the aqueous layer.
-
Aqueous Layer Processing: The aqueous layer containing your analyte is now ready for your fluorescence assay. Be aware that some residual organic solvent may be present.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
This protocol is a general guideline for removing this compound from aqueous samples. The choice of SPE cartridge is critical and will depend on the properties of your analyte of interest. A reverse-phase sorbent (e.g., C18) is suitable for retaining this compound.
Materials:
-
SPE cartridge with a reverse-phase sorbent (e.g., C18).
-
SPE manifold.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water or buffer).
-
Sample containing this compound.
-
Collection tubes.
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol (B129727) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of water or your assay buffer through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent run dry.
-
Sample Loading: Load your sample onto the cartridge. The this compound will be retained by the sorbent, while your analyte of interest should ideally pass through into the collection tube. The flow rate should be slow and controlled (e.g., 1 drop per second).
-
Washing (Optional): If your analyte has some affinity for the sorbent, you may need a wash step with a weak solvent to elute it while leaving the this compound bound. This step requires careful optimization.
-
Analyte Collection: The flow-through from the sample loading step contains your analyte with a reduced concentration of this compound. This is now ready for your assay.
Visualizations
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. ROLE OF this compound IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the unfolding and aggregation of interferon α-2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connect.in-cosmetics.com [connect.in-cosmetics.com]
- 7. Removal of this compound from a commercially available triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of benzyl alcohol under different pH and temperature conditions
Technical Support Center: Stability of Benzyl (B1604629) Alcohol
This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of benzyl alcohol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in pharmaceutical formulations?
A1: The most common degradation pathway for this compound is oxidation. Under the influence of oxygen, light, or certain chemical agents, this compound can oxidize first to benzaldehyde (B42025) and subsequently to benzoic acid.[1] This process can be accelerated by elevated temperatures and exposure to air.[2]
Q2: How do pH and temperature affect the stability of this compound?
A2: this compound's stability is significantly influenced by both pH and temperature.
-
pH: this compound is susceptible to degradation under both strongly acidic and alkaline conditions, which is why forced degradation studies are performed at pH extremes.[3] While most stable in a neutral to slightly acidic range, basic conditions can be particularly detrimental.[4]
-
Temperature: Elevated temperatures accelerate the rate of degradation, particularly oxidation.[3] Forced degradation studies often employ temperatures between 40°C and 60°C to simulate long-term storage in a shorter timeframe.[3][5]
Q3: What are the common degradation products I should be monitoring in my stability studies?
A3: The primary degradation products to monitor are benzaldehyde and benzoic acid.[1] In some specific cases, particularly if sonication is used during sample preparation, degradation to benzene (B151609) and toluene (B28343) has been observed as a thermal artifact.[6][7]
Q4: My analysis shows a lower-than-expected concentration of this compound in my sample. What are the potential causes?
A4: A loss of this compound assay can be attributed to several factors:
-
Chemical Degradation: The pH of your formulation may be outside the optimal stability range, or the sample may have been exposed to oxidizing agents.
-
Improper Storage: Storage at elevated temperatures or exposure to UV light can accelerate degradation.[3]
-
Volatilization: Although its boiling point is high (206 °C), some loss due to volatilization can occur over time, especially from open containers or during heat-intensive processing steps.[2]
-
Sample Preparation Artifacts: As noted, using sonication to dissolve samples in this compound can cause its degradation.[6]
Q5: I am observing unexpected peaks in my chromatogram during a stability study. How should I proceed?
A5: The appearance of new peaks often indicates the formation of degradation products. The recommended course of action is to:
-
Ensure your analytical method is stability-indicating, meaning it can separate this compound from all potential degradation products without interference.[8]
-
Attempt to identify the new peaks by comparing their retention times with those of known standards, such as benzaldehyde and benzoic acid.
-
Review your experimental conditions (pH, temperature, light exposure) to correlate the appearance of the peaks with specific stress factors.
Troubleshooting Guide: Common Stability Issues
| Problem | Possible Cause(s) | Recommended Action(s) |
| Significant Decrease in this compound Concentration | High-Temperature Storage: Accelerated oxidation.[10] | Store samples at controlled room temperature or refrigerated conditions as determined by stability protocols. |
| Extreme pH of Formulation: Acid or base-catalyzed degradation.[3] | Ensure the formulation is buffered to a pH range where this compound is most stable (typically near neutral). | |
| Oxidative Stress: Presence of oxygen or oxidizing agents. | Prepare formulations under an inert gas (e.g., nitrogen). Avoid using excipients with strong oxidizing potential. | |
| Photodegradation: Exposure to UV or fluorescent light.[3] | Store samples in amber or opaque containers to protect them from light. | |
| Appearance of New Chromatographic Peaks | Formation of Degradation Products: Oxidation to benzaldehyde and benzoic acid.[1] | Perform forced degradation studies to confirm the identity of degradants under specific stress conditions.[8] |
| Sample Preparation Artifacts: Sonication-induced degradation.[6][7] | Avoid or minimize the use of sonication for sample dissolution. If necessary, control the duration and temperature of the sonication bath. | |
| Excipient Interaction: Incompatibility with other components in the formulation. | Conduct compatibility studies with individual excipients to identify any potential interactions. |
Quantitative Data Summary
The following table summarizes the conditions under which this compound has been subjected to forced degradation studies, as reported in the literature. The primary outcome is the observation of degradation, with benzaldehyde and benzoic acid being the most frequently identified degradants.
| Stress Condition | Reagent / Parameters | Temperature | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl | 40°C | 1 hour | Yes[3] |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 1 hour | Yes[3] |
| Oxidation | 3% - 30% H₂O₂ | 25°C - 60°C | 1 - 2 hours | Yes[3][5] |
| Thermal Degradation | Dry Heat / Solution | > 60°C | Variable | Yes[3] |
| Photolytic Degradation | UV Radiation (254 nm) | Ambient | 1 hour | Yes[3] |
| Sonication | Ultrasonic Bath | Ambient | > 30 minutes | Yes (degrades to benzene, toluene, benzaldehyde)[6] |
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, consistent with ICH guidelines.
1. Purpose: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.
2. Materials:
-
This compound standard solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and methanol (B129727) (or other suitable solvents)
-
pH meter, calibrated
-
Thermostatic water bath or oven
-
Photostability chamber
3. Procedure:
-
Acid Degradation: Mix equal volumes of this compound stock solution and 0.1 M HCl. Heat at 40°C for 1 hour. Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]
-
Base Degradation: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Heat at 40°C for 1 hour. Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature (25°C) for 1 hour.[3]
-
Thermal Degradation: Place the this compound stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for a specified duration (e.g., 60 minutes).[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC).
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol describes a typical Reverse Phase-HPLC (RP-HPLC) method for the quantification of this compound and the separation of its primary degradation products.
1. Purpose: To accurately measure the concentration of this compound and resolve it from potential degradants like benzaldehyde and benzoic acid.
2. Chromatographic Conditions:
-
Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: pH 2.5 potassium dihydrogen phosphate (B84403) buffer : methanol (80:20 v/v).[11]
-
Mobile Phase B: pH 2.5 potassium dihydrogen phosphate buffer : methanol (10:90 v/v).[11]
-
Gradient Program: A gradient program is often used to effectively separate compounds with different polarities. (Specific gradient to be optimized based on the exact formulation).
-
Flow Rate: 1.5 mL/min.[11]
-
Detection Wavelength: 254 nm for this compound.[11] Benzaldehyde and benzoic acid also absorb at this wavelength.
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 35°C.[5]
3. System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[12]
Visual Guides and Workflows
Caption: Primary oxidative degradation pathway of this compound.
Caption: General workflow for conducting a chemical stability study.
Caption: Decision tree for identifying unknown chromatographic peaks.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. series.publisso.de [series.publisso.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Degradation products generated by sonication of this compound, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. ewai-group.com [ewai-group.com]
- 10. Effects of pH, temperature, and sucrose on this compound-induced aggregation of recombinant human granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
- 12. arlok.com [arlok.com]
Preventing the oxidation of benzyl alcohol to benzaldehyde in stored solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of benzyl (B1604629) alcohol oxidation to benzaldehyde (B42025) in stored solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the unexpected degradation of benzyl alcohol in your stored solutions.
Problem: My stored this compound solution has a noticeable almond-like odor.
This is a primary indicator of the presence of benzaldehyde, the oxidation product of this compound.
Troubleshooting Steps:
-
Confirm the Presence of Benzaldehyde:
-
Action: Analyze a sample of your solution using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Expected Result: The presence of a peak corresponding to the retention time of a benzaldehyde standard confirms its presence. Quantification will determine the extent of the degradation.
-
-
Review Storage Conditions:
-
Action: Compare your current storage conditions against the recommended guidelines.
-
Recommended Conditions:
-
Temperature: Store in a cool place, ideally refrigerated (2-8°C).[1]
-
Light: Protect from light by using amber-colored containers or by storing in a dark cabinet.[1][2]
-
Atmosphere: Ensure the container is tightly sealed to minimize exposure to air (oxygen).[1][2] For highly sensitive applications, consider purging the headspace of the container with an inert gas like nitrogen before sealing.[1]
-
-
-
Investigate Potential Contaminants:
-
Action: Review the preparation process of your solution. Could any contaminants that catalyze oxidation have been introduced?
-
Potential Contaminants:
-
Metal Ions: Trace amounts of metal ions can catalyze oxidation. Ensure high-purity solvents and components are used.
-
Strong Oxidizing Agents: Accidental contamination with oxidizing agents will accelerate degradation.
-
Incompatible Materials: Ensure that the container material is compatible with this compound.
-
-
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for identifying the cause of this compound oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in stored solutions?
A1: The primary degradation product of this compound upon oxidation is benzaldehyde, which is further oxidized to benzoic acid.[3][4] The initial oxidation to benzaldehyde is often the main concern regarding product quality and stability due to its distinct odor and potential for further reactions.
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: The oxidation of this compound is primarily accelerated by:
-
Exposure to Oxygen: The reaction is an autoxidation process that requires the presence of atmospheric oxygen.[1]
-
Exposure to Light: UV radiation can provide the energy to initiate the radical chain reaction of oxidation.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of the oxidation reaction.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for the oxidation process.
Q3: What are the recommended storage conditions to minimize this compound oxidation?
A3: To minimize oxidation, this compound solutions should be stored in a cool, dark, and dry place in a tightly sealed, airtight container.[1][2] For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen, is recommended.[1]
Q4: Are there any additives that can prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can help prevent the oxidation of this compound. Commonly used antioxidants in pharmaceutical and cosmetic formulations include:
-
Butylated Hydroxyanisole (BHA)
-
Butylated Hydroxytoluene (BHT)
-
Propyl Gallate
-
Alpha-Tocopherol (Vitamin E)
The effectiveness of these antioxidants can vary depending on the formulation and storage conditions. It is recommended to perform stability studies to determine the most suitable antioxidant and its optimal concentration for your specific application.
Q5: What are the acceptable limits for benzaldehyde in pharmaceutical-grade this compound?
A5: The acceptable limits for benzaldehyde in this compound are defined by various pharmacopoeias. These limits are typically very low, reflecting the need for high purity in pharmaceutical applications.
| Pharmacopoeia Reference | Benzaldehyde Limit |
| United States Pharmacopeia (USP) | For parenteral applications, the sum of benzaldehyde and cyclohexylmethanol is not more than 0.02%. |
| European Pharmacopoeia (EP) | Not more than 0.05% |
Oxidation Pathway of this compound:
Caption: Simplified oxidation pathway of this compound to benzaldehyde and benzoic acid.
Experimental Protocols
Protocol 1: Quantification of Benzaldehyde in this compound Solutions by HPLC
This protocol provides a general method for the quantification of benzaldehyde in this compound solutions. Method validation is required for specific applications.
1. Materials and Reagents:
-
This compound (sample to be tested)
-
Benzaldehyde, analytical standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Glacial Acetic Acid, analytical grade
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of water:acetonitrile:glacial acetic acid in a ratio of 760:240:5 (v/v/v).[3]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of benzaldehyde in the mobile phase (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 20, 50 µg/mL).
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the this compound solution and dilute it with the mobile phase to a concentration that falls within the calibration range.
5. HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[3]
-
Flow Rate: 2.0 mL/min[3]
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[3]
-
Column Temperature: 25°C
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the benzaldehyde peak in the sample chromatogram based on the retention time and the calibration curve.
Protocol 2: Accelerated Stability Study of this compound Solutions
This protocol outlines a forced degradation study to assess the stability of a this compound solution and the effectiveness of antioxidants.
1. Study Design:
-
Samples:
-
Control: this compound solution without any antioxidant.
-
Test Samples: this compound solution with different antioxidants (e.g., BHA, BHT, propyl gallate) at various concentrations.
-
-
Storage Conditions:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Exposure to a light source according to ICH Q1B guidelines.
-
Control Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Time Points: 0, 1, 2, 4, and 8 weeks (or as appropriate for the study).
2. Procedure:
-
Prepare the control and test samples.
-
Place the samples in the respective stability chambers.
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the aliquots for the concentration of benzaldehyde using a validated analytical method, such as the HPLC method described in Protocol 1.
3. Data Analysis:
-
Plot the concentration of benzaldehyde versus time for each sample under each storage condition.
-
Compare the rate of benzaldehyde formation in the test samples to the control sample to evaluate the effectiveness of the antioxidants.
-
Summarize the quantitative data in a table for easy comparison.
Decision Tree for Preventative Measures:
Caption: Decision tree for selecting appropriate preventative measures for storing this compound solutions.
References
Best practices for handling and storing high-purity benzyl alcohol in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing high-purity benzyl (B1604629) alcohol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for high-purity benzyl alcohol?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment should always be worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton).
-
Body Protection: A lab coat or other protective clothing to minimize skin contact.[3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
Q3: What are the common degradation products of this compound and how can their formation be minimized?
The most common degradation products of this compound are benzaldehyde (B42025) and benzoic acid, which form through slow oxidation upon exposure to air.[5] Peroxides can also form over time, especially in opened containers. To minimize degradation, store this compound in airtight containers under an inert atmosphere (e.g., nitrogen), protected from light, and at a cool temperature.[4] It is also recommended to test for peroxides before use, especially if the container has been open for an extended period.[5]
Q4: Can I use plastic containers to store this compound?
The use of plastic containers for storing this compound is generally not recommended as it can attack and degrade some plastics.[4] If plastic must be used, high-density polyethylene (B3416737) (HDPE) containers may be suitable for short-term storage of dilute solutions (e.g., 2% this compound).[6] For high-purity and long-term storage, glass or metal containers are preferred.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the gas chromatography (GC) analysis of my this compound sample.
-
Possible Cause 1: Contamination from the GC system.
-
Troubleshooting Step: Run a blank injection with just the solvent to check for system contamination. Check for and clean any residue in the inlet liner. Ensure the syringe is clean and not a source of carryover.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Check for peaks corresponding to benzaldehyde or other potential degradation products. Review the storage conditions and age of the this compound. If degradation is suspected, use a fresh, unopened bottle of high-purity this compound as a reference.
-
-
Possible Cause 3: Sample preparation issues.
-
Troubleshooting Step: Ensure all glassware used for sample preparation is scrupulously clean. Verify the purity of the solvent used for dilution.
-
Issue 2: My experimental results are inconsistent when using this compound as a solvent or excipient.
-
Possible Cause 1: Purity of the this compound has been compromised.
-
Troubleshooting Step: Perform a purity analysis (e.g., GC-MS) on the this compound being used. Compare the results to the certificate of analysis. Consider the possibility of oxidation or peroxide formation, especially if the container has been open for a while.
-
-
Possible Cause 2: Incompatibility with other reagents.
-
Troubleshooting Step: Review the chemical compatibility of this compound with all other components in your experiment. This compound is incompatible with strong oxidizing agents and acids.[4]
-
-
Possible Cause 3: Variability in handling and storage.
-
Troubleshooting Step: Ensure that all aliquots of this compound are handled and stored under the same recommended conditions to minimize variability between experiments.
-
Data Presentation
Table 1: Chemical Compatibility of this compound with Various Materials
| Material Category | Material | Compatibility Rating | Notes |
| Plastics | High-Density Polyethylene (HDPE) | Good | Suitable for dilute solutions (e.g., 2%).[6] |
| Low-Density Polyethylene (LDPE) | Not Recommended | This compound can permeate LDPE.[6] | |
| Polypropylene (PP) | Fair | ||
| Polytetrafluoroethylene (PTFE) | Excellent | ||
| Polyvinyl Chloride (PVC) | Not Recommended | ||
| Metals | Stainless Steel (304 & 316) | Recommended | [7] |
| Aluminum | Insufficient Data | [7] | |
| Brass | Recommended | [7] | |
| Bronze | Recommended | [7] | |
| Carbon Steel | Not Recommended | [7] | |
| Copper | Recommended | [7] | |
| Elastomers | EPDM | Good | [8] |
| Nitrile (Buna-N) | Not Recommended | [8] | |
| Silicone | Good | [8] | |
| Viton® (FKM) | Excellent | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may need to be optimized for your specific instrument and requirements.
-
Instrument Conditions:
-
Injection Port Temperature: 260°C
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes
-
Ramp to 270°C at 35°C/min
-
Hold at 270°C for 1 minute
-
-
MS Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 35 to 350
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cosmetic or drug sample into a 15 mL centrifuge tube.
-
Add 5 mL of absolute ethanol (B145695) and sonicate for 30 minutes.
-
Dilute to a final volume of 10 mL with absolute ethanol.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Identify this compound based on its retention time and mass spectrum (characteristic ions at m/z 77, 79, 107, 108).[9]
-
Quantify using a calibration curve prepared from certified reference standards of this compound.
-
Protocol 2: Qualitative Test for Peroxides in this compound
This is a rapid qualitative test to check for the presence of peroxides.
-
Reagents:
-
Glacial acetic acid
-
Potassium iodide or sodium iodide crystals
-
-
Procedure:
-
In a clean, dry test tube, add 0.5-1.0 mL of the this compound sample.
-
Add an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.
-
A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.
-
Protocol 3: Test for Benzaldehyde Impurity
This colorimetric test can be used to detect the presence of benzaldehyde.
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (saturated solution in dilute hydrochloric acid)
-
95% Ethanol
-
10% Potassium hydroxide (B78521) solution
-
-
Procedure:
-
Prepare a 2% solution of the this compound sample in water.
-
To 2 mL of this solution, add 3 mL of water and 0.5 mL of the DNPH solution.
-
Shake the mixture and let it stand for 10 minutes.
-
Add 5 mL of 95% ethanol and 2 mL of 10% potassium hydroxide solution and homogenize.
-
The development of a red-brown color indicates the presence of benzaldehyde. The intensity of the color can be compared to a standard solution of benzaldehyde.[10]
-
Visualizations
Caption: Workflow for this compound Purity Testing by GC-MS.
Caption: Logic Diagram for Troubleshooting Unexpected GC Peaks.
References
- 1. series.publisso.de [series.publisso.de]
- 2. ewai-group.com [ewai-group.com]
- 3. usp.org [usp.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. This compound - W.P. Law Incorporated [wplawinc.com]
- 8. Chemical resistance | tesneni.cz [pokornyindustries.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Benzyl Alcohol-Induced Cytotoxicity in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of benzyl (B1604629) alcohol in your in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is benzyl alcohol toxic to cells in my in-vitro assay?
A1: this compound, a common solvent and preservative, can induce cell death through various mechanisms, even at low concentrations. Its dual hydrophilic and lipophilic nature allows it to disrupt cell membrane integrity, leading to cell lysis.[1] At higher concentrations, it can cause mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and trigger both necrosis and apoptosis (programmed cell death).[2][3][4]
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is cell-type and exposure-time dependent. As a general guideline, concentrations above 0.5% (v/v) can lead to significant cytotoxicity in many cell lines.[5] It is crucial to determine the maximum tolerated concentration for your specific cell line and experimental duration.
Q3: My vehicle control containing this compound is showing significant cell death. What should I do?
A3: High cytotoxicity in your vehicle control is a common issue. Here are some troubleshooting steps:
-
Verify this compound Concentration: Double-check your calculations to ensure the final concentration in the culture medium is as low as possible, ideally below the cytotoxic threshold for your cell line.
-
Determine Solvent Tolerance: Perform a dose-response experiment with this compound alone to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration for your specific cell line and experimental duration.
-
Reduce Exposure Time: If possible, minimize the time cells are exposed to this compound.
-
Consider Alternative Solvents: If the cytotoxicity remains high, consider using a less toxic solvent.
Q4: What are some less toxic alternatives to this compound for dissolving my compound?
A4: Several other organic solvents are commonly used in cell-based assays and may be less toxic than this compound, depending on the cell line. These include:
-
Ethanol (EtOH): Generally well-tolerated by many cell lines at low concentrations (e.g., <0.5% v/v).[5]
-
Dimethyl Sulfoxide (DMSO): Widely used, but can also have biological effects. It is typically recommended to keep the final concentration below 0.5%.[5]
-
Polyethylene Glycol (PEG): Higher molecular weight PEGs can be less cytotoxic.[5]
-
Isopropanol and Ethyl Acetate: These are other potential alternatives with lower toxicity profiles compared to some other organic solvents.
It is essential to perform a solvent tolerance assay for any new solvent to determine its specific toxicity profile for your cell line.
Q5: Can I do anything to protect my cells from this compound-induced damage if I must use it as a solvent?
A5: Yes, several strategies can help mitigate this compound's cytotoxic effects:
-
Antioxidant Co-treatment: Since this compound can induce oxidative stress through the production of ROS, co-treatment with an antioxidant may be beneficial. N-acetylcysteine (NAC) and Vitamin E are known antioxidants that can help protect cells from oxidative damage.[4][6]
-
Increase Serum Concentration: Fetal Bovine Serum (FBS) in the culture medium can sometimes offer a protective effect against solvent toxicity, although this is cell-type and compound-specific. The proteins in serum can bind to the solvent, reducing its effective concentration. However, this can also affect the bioavailability of your test compound.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Results
Possible Causes:
-
Incomplete Solubilization of this compound or Test Compound: This can lead to inconsistent concentrations across different wells.
-
Cell Seeding Inconsistency: Uneven cell numbers at the start of the experiment will lead to variable results.
-
"Edge Effect" in Multi-well Plates: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in media and compound concentration.
Solutions:
-
Ensure Complete Dissolution: Vortex stock solutions thoroughly and visually inspect for any precipitates before diluting in culture medium.
-
Standardize Cell Seeding: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well. Allow cells to adhere and distribute evenly before adding any treatments.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Problem 2: Differentiating Between this compound-Induced Apoptosis and Necrosis
Background: this compound can induce both apoptosis and necrosis.[3][4] Distinguishing between these two modes of cell death is crucial for understanding the mechanism of toxicity.
Recommended Experimental Approach:
-
Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (this population can be difficult to distinguish from late apoptotic cells).
-
-
Morphological Analysis: Use microscopy to observe characteristic changes. Apoptotic cells often show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.[8]
-
Caspase Activation Assays: Measuring the activity of caspases (e.g., caspase-3, -8, -9) can confirm the involvement of the apoptotic pathway.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound cytotoxicity and mitigation.
Table 1: Cytotoxic Concentrations of this compound in a Human Retinal Pigment Epithelial (ARPE-19) Cell Line
| This compound Concentration | Exposure Time | Observation |
| 0.0225 mg/mL | 2 hours | No significant ultrastructural damage or impairment of cell function.[4] |
| 0.225 mg/mL | 2 hours | Caused ultrastructural damage and impaired cell function.[4] |
| 9.0 mg/mL | 5 minutes | Toxic to both human and rabbit RPE cells.[4] |
Table 2: Comparison of Maximum Tolerated Concentrations (MTC) of Various Solvents on Different Cell Lines
| Solvent | Cell Line | MTC (% v/v) |
| Ethanol (EtOH) | HaCaT, A-375, A-431 | > 2% |
| Methanol (MeOH) | CCL-1, HaCaT, A-375 | 0.56 - 1.31% |
| Dimethyl Sulfoxide (DMSO) | A-375 | ~1% |
| Polyethylene Glycol (PEG-400) | A-431 | ~0.89% |
| This compound | (General Guideline) | < 0.5% |
Data for EtOH, MeOH, DMSO, and PEG-400 are from a comparative study.[5] The guideline for this compound is based on general observations from multiple sources.
Experimental Protocols
Protocol 1: Determining Solvent Tolerance Using MTT Assay
This protocol helps determine the maximum non-toxic concentration of a solvent for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a serial dilution of this compound (or alternative solvent) in your complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01% to 2% v/v). Include a media-only control.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the media-only control. The highest concentration of the solvent that does not significantly reduce cell viability is considered the maximum tolerated concentration.
Protocol 2: Mitigating this compound Cytotoxicity with N-Acetylcysteine (NAC)
This protocol provides a framework for using the antioxidant NAC to counteract this compound-induced oxidative stress.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Prepare Treatment Solutions:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Prepare solutions of this compound at the desired concentrations in complete cell culture medium.
-
Prepare co-treatment solutions containing both this compound and NAC at various concentrations. A typical starting concentration for NAC is in the range of 1-10 mM.
-
-
Treatment:
-
Pre-treatment: Incubate cells with NAC-containing medium for 1-2 hours before adding this compound.
-
Co-treatment: Expose cells to the medium containing both this compound and NAC simultaneously.
-
-
Controls: Include the following controls:
-
Media only
-
This compound only
-
NAC only
-
-
Incubation: Incubate for the desired experimental duration.
-
Assess Cell Viability: Use a suitable cell viability assay (e.g., MTT, Trypan Blue exclusion, or Annexin V/PI staining) to determine the protective effect of NAC.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity and Mitigation
Caption: A general workflow for conducting in-vitro experiments to assess this compound cytotoxicity and the efficacy of mitigation strategies.
Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified diagram illustrating the key signaling events in this compound-induced apoptosis, including the roles of ROS and caspases.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis vs Necrosis [cyto.purdue.edu]
- 3. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. In vitro this compound cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonication-Induced Degradation of Benzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the sonication-induced degradation of benzyl (B1604629) alcohol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of benzyl alcohol when subjected to sonication?
When this compound is sonicated, it can degrade into several byproducts. The most commonly identified degradation products are benzaldehyde (B42025), benzene (B151609), and toluene (B28343).[1][2][3][4] In aqueous solutions, further oxidation can lead to the formation of phenol, hydroxymethylphenol isomers, and oxalic acid.[5]
Q2: What is the underlying mechanism for this compound degradation during sonication?
The degradation of this compound during sonication is primarily attributed to two mechanisms:
-
High Localized Temperatures and Pressures: The process of acoustic cavitation, the formation, growth, and collapse of microscopic bubbles in the liquid, generates intense localized heating and high pressures. This environment is thought to induce thermal degradation of this compound, similar to pyrolysis.[1][2][4]
-
Radical Formation: Sonication of aqueous solutions can generate highly reactive radical species, such as hydroxyl radicals (•OH).[5][6][7] These radicals can then react with this compound, leading to its oxidation and fragmentation.[5][6]
Q3: Can the purity of this compound affect the extent of degradation?
Studies have shown that the purity of this compound does not significantly impact the formation of degradation products like benzene and toluene during sonication.[1][2] Degradation is an inherent consequence of the sonication process itself acting on the this compound molecule.
Q4: Does the type of sonicator influence the degradation of this compound?
The specific type of sonicator, within a typical power and frequency range (e.g., 28 to 38 kHz and 100 to 200 W), has not been found to be a significant factor in the generation of degradation products.[1][2] The degradation is more directly related to the application of ultrasonic energy itself rather than the specific equipment used.
Troubleshooting Guide
Issue: Unexpected peaks are observed in my chromatogram after sonicating a sample prepared in this compound.
Possible Cause: Sonication-induced degradation of this compound.
Troubleshooting Steps:
-
Confirm the Identity of Unexpected Peaks:
-
Analyze a blank sample of this compound (without the analyte) that has been subjected to the same sonication procedure.
-
Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peaks by comparing their mass spectra to reference libraries. Common degradants to look for are benzaldehyde, benzene, and toluene.[1]
-
-
Optimize Sonication Parameters:
-
Minimize Sonication Time: The amount of degradation products increases proportionally with the sonication period.[1] Use the shortest sonication time necessary to achieve adequate sample dissolution or dispersion.
-
Control Temperature: Degradation can be temperature-dependent.[6] If possible, use a sonicator with a cooling system or a cooling bath to maintain a consistent and lower temperature during the process.
-
Adjust Power Settings: While the type of sonicator may not be a major factor, the power output can be. Use the lowest effective power setting to minimize cavitation intensity and thus reduce degradation.
-
-
Evaluate the Sample Matrix:
-
The presence of a bulk drug substance or other matrix components can sometimes influence the extent of degradation, in some cases decreasing the amount of generated byproducts compared to sonicating this compound alone.[1] Be aware of potential matrix effects when developing and validating methods.
-
-
Consider Alternative Dissolution Methods:
-
If sonication-induced degradation is significant and unavoidable, explore alternative methods for sample preparation, such as:
-
Mechanical shaking or vortexing.
-
Gentle heating (if the analyte is stable at elevated temperatures).
-
Using a different solvent with higher stability under sonication.
-
-
Data Presentation
Table 1: Degradation Products of this compound Under Sonication
| Degradation Product | Chemical Formula | Common Analytical Method for Detection |
| Benzaldehyde | C₇H₆O | GC, HPLC[1][8] |
| Benzene | C₆H₆ | GC, GC-MS[1] |
| Toluene | C₇H₈ | GC, GC-MS[1] |
| Phenol | C₆H₅OH | HPLC[5] |
| Oxalic Acid | C₂H₂O₄ | HPLC[5] |
Table 2: Influence of Experimental Parameters on this compound Degradation
| Parameter | Effect on Degradation | Recommendation for Minimizing Degradation |
| Sonication Time | Increased time leads to higher degradation.[1] | Use the shortest effective sonication duration. |
| Temperature | Higher temperatures can increase degradation rates.[6] | Maintain a low and consistent temperature using a cooling bath. |
| Substrate Concentration | Higher concentrations can sometimes lead to lower yields of specific degradation products.[6] | Optimize concentration based on experimental needs, but be aware of its potential impact. |
| pH | Can influence the reaction pathway and selectivity of degradation.[6] | Maintain a consistent and controlled pH if the sample matrix allows. |
| Presence of a Matrix | Can decrease the relative amount of degradation products.[1] | Be consistent with the sample matrix during analysis. |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation Products by Gas Chromatography (GC)
This protocol is adapted from methodologies used to identify and quantify common degradation products of this compound.[1]
-
Sample Preparation:
-
Place 5 mL of this compound into a suitable vial.
-
If investigating matrix effects, dissolve the pharmaceutical bulk substance in the this compound at the desired concentration.
-
Seal the vial.
-
-
Sonication:
-
Submerge the vial in a sonicator bath.
-
Sonicate for a defined period (e.g., 30 minutes) at a specific frequency and power (e.g., 38 kHz, 200 W).[1]
-
Maintain a constant temperature if possible.
-
-
GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A fused silica (B1680970) capillary column suitable for separating aromatic compounds (e.g., 5% diphenyl, 95% dimethylsiloxane).
-
Injection: Direct injection of the sonicated sample.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to separate benzene, toluene, this compound, and benzaldehyde. For example, an initial temperature of 50°C, ramped to 250°C.
-
Quantification: Use external or internal standards of benzene, toluene, and benzaldehyde to quantify their concentrations in the sonicated sample.
-
Visualizations
Caption: Experimental workflow for investigating sonication-induced degradation.
Caption: Primary degradation pathways of this compound under sonication.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Degradation products generated by sonication of this compound, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation products generated by sonication of this compound, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of ultrasound-driven OH-mediated aqueous this compound oxidation with analogies to atmospheric chemistry - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Ultrasound on the Green Selective Oxidation of this compound to Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Guide to Validated Methods for Quantifying Benzyl Alcohol in Veterinary Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of benzyl (B1604629) alcohol in veterinary pharmaceutical formulations. Benzyl alcohol is a widely used preservative in veterinary medicines, and its accurate quantification is crucial for ensuring product quality, safety, and efficacy. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet (UV) Spectrophotometry, offering a comparative analysis to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the analysis of this compound in diverse pharmaceutical matrices. Its advantages include high specificity, sensitivity, and the ability to perform simultaneous analysis of multiple components.
Experimental Protocol: Isocratic RP-HPLC Method
This protocol is adapted from a validated method for the simultaneous assay of tolfenamic acid and this compound in an injectable veterinary formulation.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 50mM triethylamine (B128534) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 1 µL.
-
-
Standard Solution Preparation: A standard solution is prepared by dissolving a known quantity of this compound reference standard in the mobile phase to achieve a target concentration (e.g., 500 µg/mL).
-
Sample Preparation: An accurately measured volume of the veterinary formulation is diluted with the mobile phase to a suitable concentration and filtered through a 0.22 µm syringe filter before injection.
Data Presentation: HPLC Method Performance
| Parameter | Result | Source |
| Linearity Range | 160-240 µg/mL | |
| Correlation Coefficient (r²) | 0.9995 | |
| Limit of Detection (LOD) | 0.86 µg/mL | |
| Limit of Quantification (LOQ) | 2.5 µg/mL | |
| Accuracy (% Recovery) | 98.5% - 101.5% | [1] |
| Precision (% RSD) | < 2.0% | [2] |
| Retention Time | ~1.87 min |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Experimental Protocol: Capillary GC Method
The following protocol is based on a validated method for determining this compound in injectable formulations.[3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is utilized.
-
Chromatographic Conditions:
-
Column: Fused silica (B1680970) capillary column (30 m x 0.53 mm i.d.), coated with dimethylpolysiloxane.[3]
-
Carrier Gas: Nitrogen or Helium.
-
Temperature Program:
-
Initial Oven Temperature: 110 °C.
-
Ramp: Increase at a rate of 14 °C/min to a final temperature of 250 °C, hold for 2 minutes.[3]
-
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
-
Standard Solution Preparation: A stock solution of this compound is prepared in water (e.g., 10 mg/mL), from which a series of standard solutions are prepared by dilution.[3]
-
Sample Preparation: For many injectable formulations, a simple dilution with water may be sufficient. For more complex matrices like suspensions, an extraction with a suitable solvent such as methanol (B129727) may be necessary, followed by filtration.[3][4]
Data Presentation: GC Method Performance
| Parameter | Result | Source |
| Linearity Range | 25 - 175 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9999 | [3] |
| Limit of Detection (LOD) | 2.67 µg/mL | [3] |
| Limit of Quantification (LOQ) | 13.3 µg/mL | [3] |
| Accuracy (% Recovery) | 98% - 105% | [5] |
| Precision (% RSD) | < 2.5% | [6] |
| Retention Time | ~11.48 min | [3] |
UV Spectrophotometry
UV Spectrophotometry is a simpler and more cost-effective method for the quantification of chromophoric compounds like this compound. However, its specificity can be a limitation in complex formulations due to potential interference from other UV-absorbing excipients.
Experimental Protocol: UV Spectrophotometric Method
This protocol is based on a method for the determination of ofloxacin (B1677185) and this compound in a pharmaceutical mixture.[7]
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Analytical Wavelength: The absorption maximum of this compound is typically around 258 nm, though this can vary slightly with the solvent.[8] For this specific method, a wavelength of 212.0 nm was used.[7]
-
Solvent/Blank: Ethanol 95% is a suitable solvent and blank.[7]
-
Standard Solution Preparation: A series of standard solutions of this compound are prepared in the chosen solvent to create a calibration curve.[7]
-
Sample Preparation: The veterinary formulation is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
Data Presentation: UV Spectrophotometry Method Performance
| Parameter | Result | Source |
| Linearity Range | 60 - 200 µg/ml | [7] |
| Correlation Coefficient (r²) | 0.9998 | [7] |
| Limit of Detection (LOD) | Not specified for this compound alone | |
| Limit of Quantification (LOQ) | Not specified for this compound alone | |
| Accuracy (% Recovery) | Not specified for this compound alone | |
| Precision (% RSD) | Not specified for this compound alone |
Note on Excipient Interference: The major drawback of UV spectrophotometry is the potential for interference from other components in the formulation that also absorb UV light at the analytical wavelength.[9] It is crucial to assess the UV spectra of all excipients in the veterinary formulation to ensure they do not interfere with the quantification of this compound. If interference is observed, a more specific method like HPLC or GC is recommended.
Comparison of Analytical Methods
The choice of analytical method for quantifying this compound in veterinary pharmaceuticals depends on several factors, including the complexity of the formulation, the required sensitivity and specificity, available instrumentation, and cost considerations.
Summary of Method Comparison
| Feature | HPLC | Gas Chromatography (GC) | UV Spectrophotometry |
| Specificity | High, excellent for complex matrices. | Very high, especially with MS detection. | Low, susceptible to interference from other UV-absorbing compounds.[9] |
| Sensitivity | High, with LOD and LOQ in the low µg/mL range.[1] | High, with LOD and LOQ in the low µg/mL range.[3] | Moderate, generally less sensitive than chromatographic methods. |
| Sample Preparation | Simple dilution and filtration for liquids. | May require extraction for complex matrices. | Simple dilution. |
| Analysis Time | Relatively short, typically under 10 minutes per sample. | Can be longer depending on the temperature program. | Very rapid. |
| Instrumentation Cost | High | High | Low |
| Best Suited For | Routine quality control of various formulations, simultaneous analysis. | Analysis of volatile preservatives, confirmation of identity (with MS). | Simple formulations with no interfering excipients, rapid screening. |
Conclusion
The selection of an appropriate analytical method for the quantification of this compound in veterinary pharmaceuticals is a critical decision.
-
HPLC stands out as a versatile and reliable method, offering a good balance of specificity, sensitivity, and speed, making it suitable for a wide range of veterinary formulations.
-
GC is an excellent alternative, particularly for its high resolving power and when the volatility of this compound can be leveraged for separation.
-
UV Spectrophotometry , while simple and cost-effective, should be used with caution and requires thorough validation to ensure that other formulation components do not interfere with the analysis.
Ultimately, the choice of method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample matrix, the desired level of accuracy and precision, and the available resources.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. arlok.com [arlok.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. scispace.com [scispace.com]
- 6. Capillary gas chromatography determination of benzaldehyde arising from this compound used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Comparative analysis of benzyl alcohol versus parabens as preservatives in cosmetics
For Researchers, Scientists, and Drug Development Professionals
In the formulation of cosmetic and personal care products, the choice of a preservative system is critical to ensure product safety and stability. Among the myriad options available, benzyl (B1604629) alcohol and parabens have been extensively used, each with a distinct profile of efficacy, safety, and formulation considerations. This guide provides an objective, data-driven comparison of these two widely utilized preservative classes to inform formulation decisions.
Executive Summary
Benzyl alcohol, an aromatic alcohol, is often favored in "natural" or "clean" beauty formulations and is recognized for its broad-spectrum antimicrobial activity, although its efficacy can be pH-dependent. Parabens, which are esters of p-hydroxybenzoic acid, have a long history of effective use against a wide range of microorganisms and are cost-effective. However, they have faced public scrutiny and regulatory restrictions due to concerns about their potential for endocrine disruption. This analysis delves into the quantitative data on their antimicrobial efficacy, cytotoxicity, and skin sensitization potential, supported by detailed experimental protocols and visual workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and various parabens.
Table 1: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher efficacy.
| Preservative | Staphylococcus aureus (Gram-positive bacterium) | Bacillus subtilis (Gram-positive bacterium) | Escherichia coli (Gram-negative bacterium) | Pseudomonas aeruginosa (Gram-negative bacterium) | Candida albicans (Yeast) | Aspergillus niger / brasiliensis (Mold) |
| This compound | 2,500 - 5,000 µg/mL | 1,000 - 8,000 µg/mL | 2,000 - 8,000 µg/mL | 2,000 µg/mL | 2,500 µg/mL | 1,600 - 5,000 µg/mL |
| Methylparaben | 1,000 - 2,000 µg/mL | 1,000 µg/mL | 1,000 µg/mL | - | 400 - 1,000 µg/mL | 50 - 1,000 µg/mL |
| Propylparaben (B1679720) | 1,000 µg/mL | 125 µg/mL | - | - | 200 - 500 µg/mL | 32 - 250 µg/mL |
| Butylparaben | - | 125 µg/mL | - | - | 200 µg/mL | 63 µg/mL |
Note: Efficacy can be influenced by the formulation matrix, pH, and the presence of other ingredients. Data is compiled from multiple sources and represents a range of reported values.
Table 2: In Vitro Cytotoxicity - IC50 Values
The IC50 (half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological function, in this case, cell viability. Lower IC50 values indicate higher cytotoxicity.
| Preservative | Cell Line | Assay | IC50 Value |
| This compound | Human Retinal Pigment Epithelial (ARPE-19) cells | Mitochondrial Dehydrogenase Assay | Toxic at 0.225 mg/mL after 2 hours[1] |
| Methylparaben | Human Epidermal Keratinocytes (HaCaT) | MTT | > 2000 µg/mL |
| Human Dermal Fibroblasts, neonatal (HDFn) | MTT | No significant decrease in viability up to 1000 µM | |
| Human Epidermoid Carcinoma (A431) cells | MTT | 7.05 mM | |
| Human Epidermoid Carcinoma (A431) cells | NRU | 5.10 mM | |
| Propylparaben | Human Dermal Fibroblasts (CCD-1136Sk) | MTT & NRU | More cytotoxic than Methylparaben (lower IC50)[1] |
| Human Epidermal Keratinocytes (HaCaT) | MTT | ~120 µg/mL | |
| Butylparaben | Human Hepatocarcinoma (HepG2) cells | Cell Viability Assay | 643.7 µM |
| Human Dermal Fibroblasts, neonatal (HDFn) | Cell Viability Assay | Significant decrease in viability above 400 µM |
Experimental Protocols
Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This test evaluates the effectiveness of a cosmetic product's preservation system against microbial challenge.
a. Test Microorganisms:
-
Pseudomonas aeruginosa (ATCC 9027)
-
Staphylococcus aureus (ATCC 6538)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
Escherichia coli (ATCC 8739)
b. Procedure:
-
Preparation of Inoculum: Cultures of the test microorganisms are prepared and diluted to a standard concentration.
-
Inoculation: A defined amount of the cosmetic product is inoculated with a suspension of one of the test organisms to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per gram or milliliter.
-
Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of viable microorganisms is determined by plate counting after serial dilutions.
-
Evaluation: The log reduction in the microbial count is calculated at each time point and compared against acceptance criteria. For bacteria, a 3-log reduction (99.9%) by day 14 and no increase thereafter is often required. For yeast and mold, a 1-log reduction (90%) by day 14 and no increase thereafter is a common benchmark.
In Vitro Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
a. Cell Culture:
-
Human keratinocytes (HaCaT) or human dermal fibroblasts are cultured in an appropriate medium until they reach a suitable confluence.
b. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the preservative (this compound or parabens). Control wells with untreated cells are also prepared.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Preservative Efficacy Testing (Challenge Test).
Caption: Mechanism of Action of this compound on Bacterial Cell Membranes.
Caption: Paraben Interaction with the Estrogen Receptor Signaling Pathway.
Conclusion
The choice between this compound and parabens as preservatives in cosmetic formulations is a multifaceted decision that requires careful consideration of efficacy, safety, and regulatory landscapes.
This compound presents a favorable option for formulations targeting the "natural" and "clean" beauty market, with demonstrated efficacy against a broad spectrum of microbes. However, its performance is pH-dependent, and it carries a potential for skin sensitization, particularly at higher concentrations.
Parabens , on the other hand, have a long and proven track record of potent and broad-spectrum antimicrobial activity at low concentrations. Their primary drawback lies in the ongoing consumer and regulatory concerns regarding their potential endocrine-disrupting effects, which has led to their restriction in some markets. The data indicates that longer-chain parabens (e.g., propylparaben and butylparaben) exhibit greater biological activity, both in terms of antimicrobial efficacy and potential estrogenicity, compared to their shorter-chain counterparts (e.g., methylparaben).
Ultimately, the selection of a preservative system should be based on rigorous microbial challenge testing of the final formulation, a thorough safety assessment, and an understanding of the target market and regulatory requirements. This guide provides the foundational data and experimental context to aid researchers and formulators in making an informed and scientifically sound decision.
References
A Comparative Guide to the Cytotoxicity of Benzyl Alcohol and Ethanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two commonly used alcohols in cell culture applications: benzyl (B1604629) alcohol and ethanol (B145695). The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment.
Executive Summary
Both benzyl alcohol and ethanol are known to induce cytotoxicity in a concentration and time-dependent manner. While ethanol's cytotoxic effects and underlying mechanisms have been extensively studied, data on this compound is comparatively less abundant but points towards significant toxic potential, particularly at higher concentrations. This guide aims to consolidate available data to aid researchers in making informed decisions when using these compounds in their experimental setups.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values and other cytotoxicity data for this compound and ethanol across various cell lines. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as exposure time and the specific assay used.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Reference |
| Human Retinal Pigment Epithelial (ARPE-19) | Trypan Blue, Mitochondrial Dehydrogenase Assay | 5 min - 2 h | 9.0 mg/mL toxic within 5 min; 0.225 mg/mL caused damage at 2h | [1] |
| Human Retinal Pigment Epithelial (ARPE-19) | Flow Cytometry (Annexin V/PI) | 2 - 6 h | 9 mg/mL induced 10.3% necrosis (2h) and 19.0% early apoptosis (6h) | [2] |
| Primary Mouse Hepatocytes | LDH Release | 16 h | Toxic at high doses | [3] |
| Jurkat | Annexin V/PI | 4 h | 40 mM (in combination with TRAIL) | [4] |
| Breast Cancer (MDA-MB-231) | Not Specified | 72 h | 35.40 ± 4.2 µM | [5] |
Table 2: Cytotoxicity of Ethanol in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Reference |
| MCF-7 | MTT | Not Specified | > 5% (v/v) | [6] |
| HepG2 | MTT, LDH Release | 24 h | No cytotoxicity up to 40 mM; dose-dependent increase at 60-80 mM | [7] |
| HepG2 | Cell Proliferation, Apoptosis Assay | 24 - 48 h | 1 mM inhibited proliferation by 75% at 24h | [8][9] |
| Jurkat | Apoptosis Assay | Not Specified | Dose-dependent increase in apoptosis from 25 mM to 200 mM | [10] |
| HUH-6 (Hepatoblastoma) | MTT, LDH, Colony Formation | Not Specified | High sensitivity in MTT and colony formation assays | [11] |
| Various Malignant Cell Lines & Hepatocytes | Trypan Blue, 3H-Thymidine Incorporation | 15 s - 1 h | 30-40% killed all cells in 15s; 10% was effective after 1h | [12] |
Mechanisms of Cytotoxicity
This compound
At high concentrations, this compound is reported to cause cell death primarily through necrosis .[1] However, evidence also points to the induction of apoptosis . The apoptotic signaling cascade initiated by this compound in human retinal pigment epithelial cells involves:
-
Immediate production of Reactive Oxygen Species (ROS) .
-
Activation of caspase-8 .
-
Impairment of the mitochondrial transmembrane potential .
-
Subsequent activation of caspase-9 and -3 .
-
Translocation of the apoptosis-inducing factor (AIF) into the nucleus, suggesting a caspase-independent apoptotic pathway as well.[2]
Furthermore, this compound has been shown to cause mitochondrial dysfunction.[3][13][14]
Ethanol
Ethanol-induced cytotoxicity is well-documented and involves multiple signaling pathways, primarily converging on the mitochondria. In various cell types, including T cells and hepatocytes, ethanol promotes apoptosis through the intrinsic or mitochondrial pathway .[10] Key events in this pathway include:
-
A decrease in the expression of the anti-apoptotic protein Bcl-2 .
-
An increase in the expression of the pro-apoptotic protein Bax .
-
Translocation of cytochrome c from the mitochondria into the cytosol.
-
Activation of caspase-9 and subsequent activation of executioner caspases like caspase-3 .[10]
In some cell types, such as HepG2 cells, low concentrations of ethanol can inhibit cell proliferation and induce apoptosis, while higher concentrations lead to necrosis.[8]
Signaling Pathway Diagrams
Caption: this compound Induced Cytotoxicity Pathway.
Caption: Ethanol Induced Apoptosis Pathway.
Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or ethanol. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher should be used.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compounds.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. In vitro this compound cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound PROTECTS AGAINST ACETAMINOPHEN HEPATOTOXICITY BY INHIBITING CYTOCHROME P450 ENZYMES BUT CAUSES MITOCHONDRIAL DYSFUNCTION AND CELL DEATH AT HIGHER DOSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol promotes T cell apoptosis through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of various methods of assaying the cytotoxic effects of ethanol on human hepatoblastoma cells (HUH-6 line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound protects against acetaminophen hepatotoxicity by inhibiting cytochrome P450 enzymes but causes mitochondrial dysfunction and cell death at higher doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of benzyl alcohol and phenoxyethanol as antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and cosmetic formulation, the selection of an appropriate antimicrobial preservative is critical to ensure product safety and stability. Among the commonly used preservatives, benzyl (B1604629) alcohol and phenoxyethanol (B1677644) are two aromatic alcohols frequently employed for their broad-spectrum antimicrobial activity. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic insights to inform formulation decisions.
Executive Summary
Both benzyl alcohol and phenoxyethanol are effective antimicrobial preservatives, each with a distinct profile of activity against various microorganisms. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. While both preservatives are active against a range of bacteria and fungi, their efficacy can vary depending on the specific microorganism, the pH of the formulation, and the presence of other ingredients. This guide presents a detailed analysis of their antimicrobial efficacy through a comparison of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, where available.
Data Presentation: Quantitative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound and phenoxyethanol against a panel of common bacteria and fungi. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Phenoxyethanol (in mg/mL)
| Microorganism | This compound (mg/mL) | Phenoxyethanol (mg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.8 - 3.2[1] | 1.6[1] |
| Bacillus subtilis | 0.8[1] | 0.1[1] |
| Bacillus cereus | 3.2[1] | 0.4[1] |
| Gram-Negative Bacteria | ||
| Escherichia coli | 1.6[1] | 0.4[1] |
| Pseudomonas aeruginosa | >3.2[1] | 0.2[1] |
| Fungi | ||
| Aspergillus flavus | 1.6[1] | 0.8[1] |
| Aspergillus fumigatus | 1.6[1] | 0.8[1] |
| Aspergillus welwitschiae | 1.6[1] | 0.8[1] |
| Candida albicans | 1.6[1] | 0.4[1] |
Note: Data for this table was primarily sourced from a 2025 study by Alshehrei, which conducted a direct comparative analysis of these preservatives.[1]
Table 2: Zone of Inhibition Data
Mechanisms of Antimicrobial Action
Both this compound and phenoxyethanol exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane.
This compound: This aromatic alcohol acts as a membrane-active agent, increasing membrane fluidity and reducing its structural stability.[2] This disruption leads to the leakage of essential intracellular components, ultimately causing cell lysis and death.[2]
Phenoxyethanol: Similarly, phenoxyethanol targets the bacterial cell membrane, disturbing its selective permeability.[3] It causes an uncontrolled passage of ions, such as potassium, across the membrane, which is toxic to many bacteria.[3] Additionally, phenoxyethanol has been reported to uncouple oxidative phosphorylation from the respiratory chain and inhibit enzymes like malate (B86768) dehydrogenase in microorganisms.[2]
Below are diagrams illustrating the antimicrobial mechanisms of action.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Phenoxyethanol.
Experimental Protocols
Detailed methodologies for determining the antimicrobial efficacy of these agents are crucial for reproducible and comparable results. The following are standardized protocols for the Minimum Inhibitory Concentration (MIC) test and the Zone of Inhibition assay.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound and/or phenoxyethanol stock solutions of known concentration.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Incubator.
-
Microplate reader (optional, for quantitative assessment of growth).
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of twofold dilutions of the antimicrobial agent in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. This will result in a final volume of 200 µL per well. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Caption: Workflow for MIC Determination.
Protocol 2: Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm in diameter).
-
Solutions of this compound and/or phenoxyethanol at known concentrations.
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Sterile petri dishes.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile cotton swabs.
-
Incubator.
-
Ruler or caliper for measuring the zone of inhibition.
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.
-
Application of Disks: Aseptically place the filter paper disks impregnated with the antimicrobial agents onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar. A control disk (impregnated with the solvent used to dissolve the antimicrobial, if any) should also be included.
-
Incubation: Invert the petri dishes and incubate at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Caption: Workflow for Zone of Inhibition Assay.
Conclusion
Both this compound and phenoxyethanol are valuable antimicrobial preservatives with broad-spectrum activity. The choice between them, or their use in combination, will depend on the specific requirements of the formulation, including the target microorganisms, desired pH, and compatibility with other ingredients. The provided MIC data offers a quantitative basis for comparison, while the detailed experimental protocols allow for in-house evaluation and validation. Further research providing direct comparative zone of inhibition data would be beneficial for a more complete understanding of their relative efficacy under specific test conditions.
References
A Comparative Guide to the Validation of Benzyl Alcohol Purity: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical ingredients like benzyl (B1604629) alcohol is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the validation of benzyl alcohol purity. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical method.
This compound is a widely used excipient, preservative, and solvent in the pharmaceutical industry. Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. While GC and HPLC have long been the standard methods for purity assessment, qNMR has emerged as a powerful primary analytical technique offering distinct advantages.
Quantitative Data Comparison
The following table summarizes the performance of qNMR, GC with Flame Ionization Detection (GC-FID), and HPLC with Ultraviolet (UV) detection for the purity determination of a representative batch of this compound. The data illustrates the typical precision and accuracy that can be expected from each technique.
| Parameter | qNMR (¹H NMR) | GC-FID | HPLC-UV |
| Mean Purity (%) | 99.85 | 99.82 | 99.79 |
| Standard Deviation (SD) | 0.04 | 0.06 | 0.08 |
| Relative Standard Deviation (RSD, %) | 0.04 | 0.06 | 0.08 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | Impurity dependent | ~13.3 µg/mL[1] | ~2.5 µg/mL[2] |
| Limit of Detection (LOD) | Impurity dependent | ~2.67 µg/mL[1] | ~0.86 µg/mL[2] |
| Need for Specific Reference Standard | No (uses a certified internal standard of a different compound) | Yes | Yes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[3] This allows for the determination of the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified reference material (internal standard) of known purity.[4]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
Probe: 5 mm broadband probe
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe.
-
Acquire a one-dimensional proton (¹H) NMR spectrum using a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds) to allow for complete relaxation of the nuclei.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound (e.g., the benzylic CH₂ protons around 4.5 ppm) and the internal standard (e.g., the olefinic protons of maleic acid around 6.3 ppm).
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[5] Separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Materials:
-
This compound sample
-
This compound reference standard
-
Solvent: Methanol (B129727) (HPLC grade)
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in methanol to a concentration within the range of the calibration curve.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common method.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Materials:
-
This compound sample
-
This compound reference standard
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 50:50 v/v)
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of dilutions for the calibration curve.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration that falls within the calibration range.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Determine the purity of the sample by comparing its peak area to the calibration curve.
-
Visualizing the Workflows and Comparisons
To better illustrate the experimental process and the logical relationships between these analytical techniques, the following diagrams were generated using Graphviz.
Concluding Remarks
Quantitative NMR has demonstrated itself to be a reliable, accurate, and precise method for determining the purity of this compound.[3] Its key advantage lies in its status as a primary ratio method, which does not require a substance-specific reference standard for quantification, thereby reducing reliance on the availability and purity of such standards.[4] While GC-FID and HPLC-UV are well-established and highly sensitive techniques, they are dependent on the use of calibration curves generated from a reference standard of the analyte.
The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the need for traceability, and the desired sample throughput. For applications demanding the highest accuracy and direct traceability to the SI unit of mass, qNMR is an increasingly preferred method. For routine quality control where high throughput is essential and reference standards are readily available, GC and HPLC remain valuable and widely implemented techniques.
References
A comparative study on the efficacy of different grades of benzyl alcohol in experiments
A Comparative Guide to Benzyl (B1604629) Alcohol Grades in Scientific Research
An objective analysis of Benzyl Alcohol grades for researchers, scientists, and drug development professionals, focusing on purity, specifications, and the implications for experimental efficacy.
This compound is a versatile aromatic alcohol widely utilized in scientific research and pharmaceutical formulations for its properties as a preservative, solvent, and cosolvent.[1] Its effectiveness, however, can be significantly influenced by its purity and grade. Different grades of this compound are commercially available, each with distinct specifications that make them suitable for specific applications, ranging from industrial synthesis to parenteral drug formulations.[2] This guide provides a comparative analysis of these grades, supported by experimental protocols, to aid researchers in selecting the appropriate quality of this compound for their specific needs, ensuring experimental reproducibility and the integrity of their results.
Understanding this compound Grades
The grade of a chemical reagent indicates its level of purity and the standards to which it conforms. For this compound, the grades can be broadly categorized into Technical, Laboratory, and Pharmaceutical grades.
-
Technical Grade: This is the least pure grade, suitable for industrial applications like in paints, inks, and dyes, where high purity is not a primary concern and cost-effectiveness is important.[2] It may contain significant impurities that could interfere with sensitive experimental work.
-
Laboratory/Reagent Grade: This grade is suitable for general laboratory use and educational purposes.[3][4] It has a higher purity than technical grade, but does not typically meet the stringent requirements for use in food or drug products. ACS (American Chemical Society) Reagent Grade indicates that the chemical meets the specifications set by the ACS, making it suitable for many analytical applications.[2]
-
Pharmaceutical Grade (USP/NF, EP, BP, JP, FCC): This is the highest purity grade, manufactured under Good Manufacturing Practices (GMP) and compliant with the standards of pharmacopeias such as the United States Pharmacopeia (USP), National Formulary (NF), European Pharmacopoeia (EP), British Pharmacopoeia (BP), or Japanese Pharmacopoeia (JP).[2][5] This grade is required for use as an excipient in pharmaceutical formulations, especially for parenteral (injectable) and ophthalmic products where purity and safety are paramount.[6] The Food Chemicals Codex (FCC) grade is used for food and flavorings.[2]
The primary differentiator between these grades lies in the allowable limits of impurities. Key impurities in this compound include benzaldehyde (B42025) (its primary oxidation product), benzyl chloride, peroxides, and various other related organic substances and non-volatile residues.[2][7]
Comparative Analysis of this compound Grade Specifications
The efficacy and safety of this compound in an experimental or pharmaceutical context are directly linked to its purity profile. The following table summarizes the typical specifications for different grades, highlighting the stringent requirements for pharmaceutical use.
| Specification | Technical Grade | Laboratory/Reagent Grade | Pharmaceutical Grade (USP/NF, EP) | Rationale for Efficacy & Safety |
| Assay (Purity) | ≥98.0%[2] | ≥99.0% | 98.0% - 100.5%[8][9] | High purity ensures that the observed effects are due to this compound and not impurities. |
| Benzaldehyde | Not typically specified | ≤0.2% | ≤0.15%[10] | Benzaldehyde can impact the odor, stability, and potentially the toxicity of a formulation.[2] |
| Peroxide Value | Not typically specified | Not typically specified | ≤5[9][11] | Peroxides can degrade active pharmaceutical ingredients (APIs) and other excipients. |
| Non-Volatile Residue | Not typically specified | ≤0.01% | ≤0.05%[9] | Limits non-volatile impurities that could be toxic or interfere with the formulation. |
| Chlorinated Compounds | Not typically specified | Not typically specified | Limits specified (e.g., Halides as Cl ≤0.03%)[12] | Chlorinated compounds are often toxic and must be strictly controlled in pharmaceuticals.[2] |
| Elemental Impurities | Not typically specified | Not typically specified | Conforms to USP <232>/ICH Q3D limits[13] | Heavy metals and other elemental impurities can be toxic and may catalyze degradation reactions. |
| Appearance | May have slight color | Clear, colorless liquid[2] | Clear, colorless liquid[14] | Color may indicate the presence of impurities or degradation products. |
Note: Specifications for Technical and Laboratory grades can vary by manufacturer. The Pharmaceutical Grade specifications are based on USP/NF and EP monographs.
Impact of Grade on Experimental Efficacy
While direct comparative studies between grades are scarce in published literature, the impact on efficacy can be inferred from the specified impurity profiles.
-
Efficacy as a Preservative: this compound's primary function in many formulations is as a bacteriostatic preservative, typically used at concentrations of 1-2%.[1][15] Its effectiveness is pH-dependent, being higher in acidic conditions (pH < 5) and minimal at pH > 8.[15] The presence of impurities in lower-grade this compound could potentially reduce its antimicrobial efficacy by interacting with the preservative or promoting microbial growth. For preservative efficacy testing, a high-purity, pharmacopeial grade is essential to obtain reliable and reproducible results.
-
Efficacy as a Solvent/Cosolvent: this compound is an effective solvent for many poorly water-soluble APIs.[1] The presence of impurities, particularly water or other solvents from the manufacturing process of a technical grade product, could alter its solvation capacity and affect the solubility and stability of the API in the final formulation.
-
Impact on In-Vitro and In-Vivo Systems: In sensitive applications like cell culture or animal studies, impurities present in lower-grade this compound can have significant confounding effects. Benzaldehyde and other organic impurities may exhibit their own cytotoxicity, leading to misinterpretation of experimental results.[16][17] Studies have shown that this compound itself can induce necrosis and apoptosis in cell lines like retinal pigment epithelial (RPE) cells, and this toxicity is dose-dependent.[16][17][18] The presence of unknown impurities from a technical grade product would introduce unacceptable variability and potential toxicity into such sensitive assays.
Experimental Protocols
To ensure the efficacy of this compound in a formulation, particularly for its roles as a preservative and a solvent, standardized testing is crucial. The following are detailed methodologies for key experiments.
Protocol 1: Antimicrobial Effectiveness Testing (AET)
This protocol is based on the principles outlined in USP General Chapter <51>, "Antimicrobial Effectiveness Testing." It is used to determine the efficacy of a preservative system in a given formulation.
1. Objective: To evaluate the ability of this compound in a formulation to inhibit the growth of, or kill, specific microorganisms.
2. Materials:
-
Test product containing a specified concentration of pharmaceutical-grade this compound.
-
Challenge microorganisms (ATCC strains): Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis.
-
Culture media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar).
-
Sterile saline solution.
-
Sterile containers for the product.
-
Incubators set at appropriate temperatures (20-25°C for fungi, 30-35°C for bacteria).
3. Methodology:
-
Preparation of Inoculum: Grow fresh cultures of each microorganism. Harvest the cells and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: Inoculate separate samples of the test product with each of the five microorganisms. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL for bacteria and yeast, and 1 x 10⁴ to 1 x 10⁵ CFU/mL for mold.
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 22.5 ± 2.5°C) and protect them from light.
-
Sampling and Plate Counts: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container and determine the CFU/mL using standard plate count methods.
-
Interpretation: Compare the log reduction in viable microorganisms from the initial count to the USP acceptance criteria. For example, for bacteria, there should be not less than a 1.0 log reduction from the initial count at 7 days, and no increase from the 14-day count at 28 days.
Protocol 2: Solubility Determination (Shake-Flask Method)
This is a standard method to determine the solubility of an Active Pharmaceutical Ingredient (API) in a solvent system containing this compound.[19]
1. Objective: To quantify the equilibrium solubility of an API in a specific solvent vehicle.
2. Materials:
-
Active Pharmaceutical Ingredient (API).
-
Solvent vehicle (e.g., water, buffer) containing a precise concentration of pharmaceutical-grade this compound.
-
Small vials with tight-fitting caps.
-
Thermostatically controlled orbital shaker or water bath.
-
Centrifuge.
-
Validated analytical method for the API (e.g., HPLC-UV).
3. Methodology:
-
Sample Preparation: Add an excess amount of the API to a vial containing a known volume of the solvent vehicle. "Excess" means that undissolved solid should be visible.[20]
-
Equilibration: Seal the vials and place them in the shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[19][20]
-
Sample Clarification: After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. Centrifuge the sample to remove any remaining suspended solids.[20]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using the validated HPLC method to determine the API concentration.[19]
-
Calculation: Calculate the concentration of the API in the original supernatant, accounting for the dilution factor. This value represents the solubility of the API in the solvent vehicle at the specified temperature.
Visualizations
Workflow for Selecting the Appropriate this compound Grade
The selection of the correct grade of this compound is critical for the success of an experiment or the safety and efficacy of a final product. The following diagram illustrates a logical workflow for this selection process.
Cytotoxicity Pathway of this compound
In high concentrations or sensitive biological systems, this compound can induce cell death through multiple pathways. Understanding this is crucial when using it in biological experiments or parenteral formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nikichemie.com [nikichemie.com]
- 3. tilleydistribution.com [tilleydistribution.com]
- 4. Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade - XL BIOTEC [xlbiotec.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Kalama® this compound NF-Parenteral [lanxess.com]
- 7. veeprho.com [veeprho.com]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. usp.org [usp.org]
- 12. This compound (USP-NF, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. This compound BP USP NF EP JP IP Analytical Reagent Manufacturers [anmol.org]
- 15. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]
- 16. In vitro this compound cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Mechanisms underlying this compound cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Navigating the Final Frontier: A Comparative Guide to Validating Benzyl Alcohol Removal
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) alcohol, a common preservative in pharmaceutical preparations, must be effectively removed from the final product to ensure safety and efficacy. This guide provides a comprehensive comparison of various methods for benzyl alcohol removal and the analytical techniques for validating its absence. Experimental data is presented to support the comparison, along with detailed protocols for key methodologies.
Methods for this compound Removal: A Comparative Analysis
The selection of an appropriate method for this compound removal depends on the nature of the final product, the required level of purity, and scalability. This section compares the most common techniques, with their performance summarized in Table 1.
| Method | Principle | Reported Efficiency | Advantages | Disadvantages | Best Suited For |
| Chromatography | Differential partitioning of this compound and the product between a stationary and mobile phase. | Can be cleared in 5-6 column volumes for protein A resins.[1] | High selectivity and resolution, adaptable to various scales. | Can be time-consuming and require significant solvent usage. | Purification of proteins and other biologics.[1][2] |
| Centrifugation | Separation based on density differences between the product (e.g., a suspension) and the this compound-containing vehicle. | Up to 95.5% removal at 10,000 rpm for 5 minutes.[3][4] | Simple, rapid, and effective for suspensions.[3][4] | Limited to products that can be pelleted; may not be suitable for soluble products. | Suspensions of active pharmaceutical ingredients (APIs).[3][4] |
| Tangential Flow Filtration (TFF) / Diafiltration | Size-based separation using a semi-permeable membrane, allowing the smaller this compound molecules to pass through while retaining the larger product molecules. | Can reduce ethanol (B145695) concentrations to <0.3%, suggesting high efficiency for this compound.[5] | Efficient for buffer exchange and removal of small molecules from large biomolecules; scalable.[6][7] | Membrane fouling can be an issue; requires specialized equipment. | Desalting and buffer exchange of protein and nucleic acid solutions.[6][7] |
| Washing / Extraction | Partitioning of this compound into a wash or extraction solvent in which it is more soluble than the final product. | Efficiency is dependent on the partition coefficient and the number of wash steps. | Simple and cost-effective for certain applications. | May not be as efficient as other methods; can be labor-intensive. | Purification of solid-phase products or immiscible liquids. |
Analytical Validation: Ensuring Complete Removal
Validating the removal of this compound to acceptable levels is a critical step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used analytical techniques for this purpose. The validation of these methods should be performed according to ICH Q2(R1) guidelines.
Comparison of Analytical Validation Methods
| Analytical Method | Principle | Common Detector | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of this compound between a liquid mobile phase and a solid stationary phase. | UV Detector | High precision and accuracy; suitable for a wide range of compounds.[8][9] | Can have carryover issues; may require longer run times.[10] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Flame Ionization Detector (FID) | High sensitivity and specificity for volatile compounds like this compound.[3][4] | Requires the sample to be volatile or derivatized; headspace analysis is often preferred. |
Key Validation Parameters (ICH Q2)
The following table summarizes the essential parameters for validating an analytical method for residual this compound.
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Alternatives to this compound
Several alternatives to this compound are used as preservatives in pharmaceutical products. The choice of preservative and its subsequent removal and validation strategy depends on the specific formulation.
| Alternative Preservative | Common Analytical Method for Validation |
| Phenol | HPLC, GC |
| Parabens (Methyl, Propyl) | HPLC[11][12] |
| Chlorobutanol | GC, HPLC[13] |
| Benzalkonium Chloride | HPLC |
The removal and validation methods for these alternatives are often based on similar principles to those used for this compound, but the specific parameters will need to be optimized for each compound.
Experimental Protocols
Protocol 1: Removal of this compound from a Protein Solution using Tangential Flow Filtration (Diafiltration)
Objective: To remove this compound from a protein solution and exchange the buffer.
Materials:
-
Tangential Flow Filtration (TFF) system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 10 kDa for a >30 kDa protein).
-
Protein solution containing this compound.
-
Diafiltration buffer (the final desired buffer for the protein).
-
Peristaltic pump.
-
Pressure gauges.
-
Stirred reservoir.
Procedure:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and rinse the system thoroughly with purified water.
-
Membrane Conditioning: Equilibrate the membrane with the diafiltration buffer by recirculating the buffer through the system.
-
Sample Loading: Load the protein solution containing this compound into the reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the sample to a smaller volume by running the TFF system and allowing permeate to be removed.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Buffer Exchange: Continue the diafiltration process for a sufficient number of diavolumes (typically 5-10) to reduce the this compound concentration to the desired level. A diavolume is the volume of the retentate.
-
Final Concentration: After diafiltration, concentrate the protein solution to the desired final concentration.
-
Recovery: Recover the final product from the system.
-
Analysis: Take a sample of the final product for analysis of residual this compound using a validated HPLC or GC method.
Protocol 2: Validation of a Headspace Gas Chromatography (GC-FID) Method for Residual this compound
Objective: To validate a headspace GC method for the quantification of residual this compound in a final product according to ICH guidelines.
Instrumentation:
-
Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
Chromatographic Conditions (Example):
-
Column: 30 m x 0.53 mm ID, 3.0 µm film thickness
-
Oven Temperature: 80°C (isothermal)
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Headspace Vial Temperature: 90°C
-
Vial Equilibration Time: 15 minutes
Validation Parameters:
-
Specificity:
-
Inject a blank (diluent), a standard solution of this compound, and a sample of the final product.
-
Demonstrate that there are no interfering peaks at the retention time of this compound in the blank and that the peak in the sample corresponds to the standard.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected range of concentration (e.g., 50% to 150% of the specification limit).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy (Recovery):
-
Spike the final product placebo with known amounts of this compound at three different concentration levels (e.g., low, medium, and high).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically 80-120%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six independent samples of the final product spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (%RSD), which should be ≤ 15%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This can be determined by analyzing a series of dilute solutions and finding the concentration at which the signal-to-noise ratio is at least 10:1.
-
-
Robustness:
-
Deliberately vary critical method parameters (e.g., oven temperature by ±5°C, headspace temperature by ±2°C, equilibration time by ±2 minutes) and assess the impact on the results. The results should remain within the acceptance criteria.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the this compound removal and validation processes.
Caption: Workflow for the removal of this compound from a final product.
References
- 1. [PDF] Use of this compound as a shipping and storage solution for chromatography media | Semantic Scholar [semanticscholar.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Removal of this compound from a commercially available triamcinolone acetonide suspension for intravitreal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bona-filtration.com [bona-filtration.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. repligen.com [repligen.com]
- 8. ijrpr.com [ijrpr.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. jphs.tms.iau.ir [jphs.tms.iau.ir]
- 11. Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combination with UHPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Benzyl Alcohol's Preservative Efficacy Against Common Microbial Contaminants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzyl (B1604629) Alcohol's Performance Against Alternative Preservatives with Supporting Experimental Data.
Benzyl alcohol is a widely utilized antimicrobial preservative in pharmaceutical and cosmetic formulations, valued for its broad-spectrum activity, compatibility with many active pharmaceutical ingredients (APIs), and favorable safety profile. This guide provides a comprehensive comparison of the preservative efficacy of this compound against a range of microbial strains, juxtaposed with other commonly used preservatives such as parabens, phenoxyethanol, and benzalkonium chloride. The data presented herein is supported by experimental findings, including Minimum Inhibitory Concentration (MIC) values and results from Antimicrobial Effectiveness Tests (AET), to assist researchers and formulation scientists in making informed decisions for their product development needs.
Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentrations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a preservative's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other common preservatives against the five microbial strains stipulated in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test. It is important to note that MIC values can vary between studies due to differing experimental conditions such as media, incubation time, and inoculum size[1].
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Various Preservatives Against USP <51> Challenge Organisms.
| Microorganism | ATCC Strain | This compound | Methylparaben | Propylparaben | Phenoxyethanol | Benzalkonium Chloride |
| Escherichia coli | 8739 | 2,000 | - | - | 3,600 | 0.05% v/v |
| Pseudomonas aeruginosa | 9027 | 2,000 | 800 | >5.5 | 3,200 | 2% v/v |
| Staphylococcus aureus | 6538 | 25 | - | 2.8 | 8,500 | 0.05% v/v |
| Candida albicans | 10231 | 2,500 | - | 1.4 | 5,400 | - |
| Aspergillus brasiliensis | 16404 | 5,000 | - | 2.8 | 3,300 | - |
Note: Some values were not available in the searched literature and are indicated by "-". The concentrations for Benzalkonium Chloride were found in % v/v.
Performance in Formulation: Antimicrobial Effectiveness Test (AET)
The Antimicrobial Effectiveness Test (AET), as described in USP General Chapter <51>, is the standard for evaluating the performance of a preservative system within a specific formulation. This test challenges the product with a high concentration of microorganisms and measures the reduction in microbial population over a 28-day period. The acceptance criteria for different product categories are detailed in the experimental protocols section.
Case Study 1: Parenteral Formulation
A study on a parenteral formulation containing 0.9% this compound demonstrated its effectiveness as a preservative. The Antimicrobial Effectiveness Test (AET) results showed a significant reduction in challenged organisms[2].
Table 2: Log Reduction of Microbial Contaminants in a Parenteral Formulation Preserved with 0.9% this compound.
| Microorganism | 7 Days | 14 Days | 28 Days |
| E. coli | >3 | No Growth | No Growth |
| P. aeruginosa | >3 | No Growth | No Growth |
| S. aureus | >3 | No Growth | No Growth |
| C. albicans | >3 | No Growth | No Growth |
| A. brasiliensis | >3 | No Growth | No Growth |
These results indicate that the 0.9% this compound preservative system met the USP <51> criteria for a Category 1 product (parenteral), which requires at least a 1.0 log reduction for bacteria at day 7, a 3.0 log reduction at day 14, and no increase thereafter, and no increase for yeast and mold from the initial count.
Case Study 2: Ophthalmic Solution
In a comparative study of ophthalmic drops, a formulation preserved with this compound was challenged with the five USP <51> microorganisms. The results demonstrated a reduction of more than 1 log and 3 log for bacterial strains at 7 and 14 days, respectively. For fungal strains, a continuous reduction was observed, with no growth at 28 days. This performance meets the acceptance criteria for Category 1 products (ophthalmic).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent. The following is a generalized protocol:
-
Preparation of Preservative Stock Solution: A stock solution of the preservative is prepared at a known high concentration.
-
Serial Dilutions: A series of twofold dilutions of the preservative are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24-48 hours for bacteria).
-
Interpretation: The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
Antimicrobial Effectiveness Test (USP <51>)
The USP <51> AET is designed to assess the efficacy of a preservative in the final product formulation.
-
Preparation of Inocula: Standardized cultures of five challenge microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation of Product: Five separate containers of the product are each inoculated with one of the challenge organisms to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.
-
Sampling and Plating: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days) and plated on appropriate growth media to determine the number of viable microorganisms.
-
Calculation of Log Reduction: The log₁₀ reduction in microbial concentration from the initial count is calculated for each time point.
-
Comparison with Acceptance Criteria: The log reductions are compared against the USP <51> acceptance criteria for the specific product category.
USP <51> Acceptance Criteria for Category 2 Products (Topical)
-
Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days[3][4].
-
Yeast and Molds: No increase from the initial calculated count at 14 and 28 days[3][4].
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Benzyl Alcohol Disposal
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of chemical waste. Benzyl (B1604629) alcohol, a common solvent and preservative, requires careful handling and disposal to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the responsible disposal of benzyl alcohol.
Immediate Safety and Handling Information
Proper disposal of this compound begins with correct handling and temporary storage of the waste. All materials contaminated with this compound, including the pure substance, solutions, and used consumables, must be treated as hazardous waste.[1][2][3] Under no circumstances should this compound be poured down the drain.[1][4]
Key safety and disposal parameters are summarized below:
| Parameter | Guideline | Citations |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal facility. | [1][2][3][5] |
| Waste Container | Collect in a designated, leak-proof, and chemically compatible container. | [1][2][6] |
| Labeling | Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound". | [1][6][7] |
| Interim Storage | Store waste containers in a cool, dry, and well-ventilated area. | [1][2][8] |
| Incompatible Materials | Segregate from strong oxidizing agents. | [1][2][3] |
| Spill Containment | Absorb spills with an inert material (e.g., sand, diatomaceous earth). | [1][2][3][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves and eye/face protection when handling waste. | [1][2][3] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. | [1][2][3] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe and compliant disposal of this compound. The following workflow outlines the decision-making process from waste generation to final disposal.
Detailed Experimental Protocols
While specific experimental protocols for the chemical neutralization or degradation of this compound for disposal are not commonly recommended in laboratory settings due to the potential for hazardous reactions and byproducts, the standard protocol for managing spills is critical.
Spill Management Protocol:
-
Evacuation and Ventilation : For large spills or those in poorly ventilated areas, evacuate personnel and ensure the area is well-ventilated.[1][2]
-
Containment : Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite (B1170534) to soak up the spill.[1][2][5][10]
-
Collection : Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.[1][2][9]
-
Decontamination : Clean the spill area thoroughly. All cleaning materials must also be collected for disposal as hazardous waste.[1][2]
Empty Container Disposal:
Empty containers that previously held this compound must be handled with care as they may retain product residue.[10]
-
Triple Rinsing : The container must be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[6]
-
Container Disposal : Once thoroughly rinsed and air-dried, the original labels on the container must be completely defaced or removed before the container is disposed of with regular solid waste or recycling.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. greenfield.com [greenfield.com]
- 11. redox.com [redox.com]
Comprehensive Safety Protocol for Handling Benzyl Alcohol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety and logistical information for Benzyl Alcohol, outlining detailed procedural guidance to minimize exposure risk and ensure operational integrity. This compound is recognized as harmful if swallowed, inhaled, or in contact with skin, and it can lead to serious eye irritation.[1][2][3][4] Adherence to the following protocols is critical for personal safety and regulatory compliance.
Required Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following PPE is mandatory.
-
Eye and Face Protection : Always wear chemical safety goggles with side shields that comply with recognized standards (e.g., ANSI Z87.1).[5] For operations with a higher risk of splashing, such as handling larger quantities, a face shield should be worn in addition to goggles.[1][5][6]
-
Hand Protection : Chemical-resistant, impervious gloves are required.[7] Disposable nitrile gloves are generally suitable for incidental contact, but it is crucial to inspect them before each use and change them immediately if they become contaminated, torn, or punctured.[1][5] For prolonged contact or immersion, consult the glove manufacturer's specific breakthrough time data for this compound. Double gloving is recommended when handling the pure compound.[1]
-
Body Protection : A buttoned, long-sleeved laboratory coat should be worn to protect skin and personal clothing.[1][5] For tasks with a significant splash potential, a chemically resistant apron or gown is recommended.[5][6]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] However, if procedures may generate aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved N95 (or higher) respirator should be used.[1][5][6] Always work in a certified chemical fume hood when handling the powder form to prevent inhalation.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety parameters for this compound to inform risk assessments and handling procedures.
| Parameter | Value | Citations |
| Flash Point | 93 °C - 100.4 °C (Closed Cup) | [3][7] |
| Auto-ignition Temperature | 436 °C | [3][7] |
| Lower Explosion Limit (LEL) | 1.3 % (V) | [8] |
| Upper Explosion Limit (UEL) | 13 % (V) | [8] |
| Odor Threshold | 5.5 ppm | [3] |
Operational and Disposal Plans
A systematic workflow is essential for safely managing this compound from receipt to disposal.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure that safety showers and eyewash stations are accessible and operational.[7][9]
-
Always handle this compound in a well-ventilated area.[1][3][4][5] For procedures that may generate vapors or aerosols, such as heating or sonicating, work within a certified chemical fume hood.[1][5]
-
-
Chemical Handling :
-
Post-Experiment Decontamination :
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using soap and water.[12]
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and finally, the respirator if worn.[1]
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[3][5]
-
Storage and Segregation Plan
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][7][13]
-
Keep containers tightly closed to prevent the release of vapors and protect from moisture, as the substance is hygroscopic.[7][8][9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to avoid hazardous reactions.[3][9][12]
Spill Management Protocol
-
Immediate Response :
-
Containment and Cleanup :
-
For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or diatomaceous earth.[4][7][12]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed, and properly labeled container for hazardous waste.[3][4]
-
Do not return spilled material to the original container.[4]
-
-
Decontamination :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and used PPE, must be treated as hazardous chemical waste.[1][12]
-
Collection :
-
Disposal Procedure :
-
Never pour this compound waste down the drain.[12]
-
All waste must be segregated from general laboratory waste.[1]
-
Label waste containers clearly as "Hazardous Chemical Waste" and specify "this compound".[1]
-
Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, regional, and national regulations.[12][13]
-
Visual Workflows
The following diagrams illustrate the key procedural workflows for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for this compound spills.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. greenfield.com [greenfield.com]
- 5. benchchem.com [benchchem.com]
- 6. merck.com [merck.com]
- 7. redox.com [redox.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
